1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-oxoazepane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)10-9-15(8-6-7-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXZHJRQFDJAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655187 | |
| Record name | 1-tert-Butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98977-37-8 | |
| Record name | 1-tert-Butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry. The azepane ring system is a recurring motif in a number of biologically active natural products and synthetic pharmaceuticals.[1] This document outlines two robust synthetic strategies, commencing from commercially available starting materials, and delves into the mechanistic underpinnings of the key chemical transformations. Detailed experimental protocols, purification techniques, and analytical characterization are provided to enable the successful replication and optimization of these synthetic routes. The guide is structured to offer both a high-level strategic understanding and a detailed, practical implementation of the synthesis, catering to the needs of researchers and professionals in the field of drug discovery and development.
Introduction: The Significance of the Azepane Scaffold
The seven-membered azepane heterocyclic ring system is a crucial structural motif in a diverse array of biologically active compounds.[1] Its inherent conformational flexibility allows for intricate three-dimensional arrangements, which can be pivotal for molecular recognition and biological activity.[1] The incorporation of substituents onto the azepane ring provides a powerful tool for modulating the pharmacological properties of these molecules, making them attractive targets in drug discovery programs. The title compound, 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, is a versatile intermediate, featuring a protected nitrogen, a ketone functionality, and a β-keto ester moiety. This unique combination of functional groups allows for a wide range of subsequent chemical modifications, making it a valuable building block for the synthesis of more complex and potentially therapeutic agents.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests two primary strategies for its construction, both of which will be detailed in this guide.
Strategy A: C-Acylation of a Pre-formed Azepane Ring
This approach involves the initial synthesis of the N-Boc protected 4-oxoazepane ring, followed by the introduction of the ethyl carboxylate group at the C3 position.
Strategy B: Dieckmann Condensation for Ring Formation
This strategy focuses on the intramolecular cyclization of a suitably substituted acyclic diester to form the seven-membered ring with the desired functionalities already in place.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis via C-Acylation of tert-Butyl 4-oxoazepane-1-carboxylate (Strategy A)
This strategy is a convergent and efficient approach that leverages the availability of the key intermediate, tert-butyl 4-oxoazepane-1-carboxylate. A large-scale synthesis of this precursor has been reported, making it a readily accessible starting material.
Synthesis of the Key Precursor: tert-Butyl 4-oxoazepane-1-carboxylate
The industrial production of tert-butyl 4-oxoazepane-1-carboxylate has been achieved through a ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate.[2] This process is noted for its safety, cost-effectiveness, and scalability.[2]
Experimental Protocol: Large-Scale Preparation of tert-Butyl 4-oxoazepane-1-carboxylate
This protocol is adapted from the literature and should be performed by trained personnel with appropriate safety precautions.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| tert-Butyl piperidin-4-one-1-carboxylate | 79099-07-3 | 199.25 |
| Ethyl diazoacetate | 623-73-4 | 114.10 |
| Boron trifluoride etherate | 109-63-7 | 141.93 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Saturated aqueous sodium bicarbonate | N/A | N/A |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |
Procedure:
-
A solution of tert-butyl piperidin-4-one-1-carboxylate in dichloromethane is cooled to a low temperature (typically -78 °C to -60 °C) under an inert atmosphere.
-
A solution of ethyl diazoacetate in dichloromethane is added dropwise to the cooled solution.
-
Boron trifluoride etherate is then added slowly, maintaining the low temperature.
-
The reaction mixture is stirred at this temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
-
Purification by column chromatography on silica gel yields pure tert-butyl 4-oxoazepane-1-carboxylate.
C-Acylation at the C3 Position
The introduction of the ethyl carboxylate group at the C3 position is achieved through the acylation of the enolate of tert-butyl 4-oxoazepane-1-carboxylate. The formation of the enolate is a critical step and can be achieved using a strong, non-nucleophilic base.[3][4] The subsequent reaction with an acylating agent, such as ethyl chloroformate, yields the desired β-keto ester.
Caption: C-Acylation of the azepanone precursor.
Experimental Protocol: C-Acylation of tert-Butyl 4-oxoazepane-1-carboxylate
This is a proposed protocol based on general methods for the acylation of cyclic ketones. Optimization may be required.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| tert-Butyl 4-oxoazepane-1-carboxylate | 188975-88-4 | 213.27 |
| Lithium diisopropylamide (LDA) | 4111-54-0 | 107.12 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |
| Ethyl chloroformate | 541-41-3 | 108.52 |
| Saturated aqueous ammonium chloride | N/A | N/A |
| Diethyl ether | 60-29-7 | 74.12 |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the solution for 30 minutes to generate LDA.
-
Add a solution of tert-butyl 4-oxoazepane-1-carboxylate in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.
-
Add ethyl chloroformate dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
Synthesis via Dieckmann Condensation (Strategy B)
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. This strategy involves the synthesis of an acyclic diester precursor containing the N-Boc protected amino group.
Synthesis of the Acyclic Diester Precursor
The synthesis of the acyclic precursor, N-(tert-butoxycarbonyl)-N-(3-ethoxycarbonylpropyl)glycine ethyl ester, can be achieved through a multi-step sequence starting from readily available materials.
Caption: Synthetic pathway via Dieckmann Condensation.
Proposed Synthesis of the Acyclic Precursor:
-
N-Boc protection of 4-aminobutanoic acid: React 4-aminobutanoic acid with di-tert-butyl dicarbonate to obtain N-(tert-butoxycarbonyl)-4-aminobutanoic acid.
-
Esterification: Convert the carboxylic acid to its ethyl ester using standard esterification methods (e.g., Fischer esterification or reaction with ethyl iodide and a base) to yield ethyl N-(tert-butoxycarbonyl)-4-aminobutanoate.
-
N-Alkylation: React the N-Boc protected amino ester with ethyl bromoacetate in the presence of a suitable base (e.g., sodium hydride) to introduce the second ester-containing chain, affording the desired acyclic diester precursor.
Dieckmann Condensation
The intramolecular cyclization of the diester precursor is carried out in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds via the formation of an enolate, which then attacks the other ester carbonyl group to form the seven-membered ring.
Experimental Protocol: Dieckmann Condensation
This is a proposed protocol based on the general principles of the Dieckmann condensation.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| N-(tert-butoxycarbonyl)-N-(3-ethoxycarbonylpropyl)glycine ethyl ester | N/A | N/A |
| Sodium ethoxide | 141-52-6 | 68.05 |
| Toluene, anhydrous | 108-88-3 | 92.14 |
| Acetic acid | 64-19-7 | 60.05 |
| Diethyl ether | 60-29-7 | 74.12 |
| Saturated aqueous sodium bicarbonate | N/A | N/A |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |
Procedure:
-
Dissolve the acyclic diester precursor in anhydrous toluene under an inert atmosphere.
-
Add sodium ethoxide portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with acetic acid.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
Purification and Characterization
Purification:
-
Column Chromatography: Silica gel is the recommended stationary phase. The eluent system will typically be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the product.
Characterization:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the product's identity.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule (e.g., C=O of the ketone and esters, N-C=O of the carbamate).
Safety Considerations
-
Handling of Reagents: Many of the reagents used in these syntheses are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using appropriate techniques.
-
Ethyl Diazoacetate: Potentially explosive and toxic. Should be handled with extreme care in a well-ventilated fume hood.
-
Boron Trifluoride Etherate: Corrosive and moisture-sensitive.
-
Sodium Hydride and Sodium Ethoxide: Highly reactive and flammable. React violently with water.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Conditions: Reactions involving strong bases and pyrophoric reagents should be conducted under an inert atmosphere (e.g., argon or nitrogen). Low-temperature reactions require careful monitoring and control.
Conclusion
This technical guide has detailed two viable synthetic routes for the preparation of 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. Strategy A, involving the C-acylation of a pre-formed azepane ring, offers a more direct and potentially higher-yielding approach, especially given the established large-scale synthesis of the key precursor. Strategy B, utilizing the Dieckmann condensation, provides an alternative and classic method for the formation of the cyclic β-keto ester. The choice of strategy will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and experimental capabilities. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
- House, H. O., & Trost, B. M. (1965). The Potassium and Lithium Enolates Derived from Cyclic Ketones. The Journal of Organic Chemistry, 30(5), 1341-1348.
-
Wikipedia. (n.d.). Enolate. [Link]
-
Pearson. (n.d.). Enolate Alkylation and Acylation: Videos & Practice Problems. [Link]
-
Lee, S., et al. (2014). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]
Sources
Physicochemical properties of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
An In-Depth Technical Guide to the Physicochemical Properties of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Foreword: Navigating the Landscape of a Novel Scaffold
In the dynamic field of medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount to unlocking new therapeutic avenues. The azepane ring, a seven-membered saturated heterocycle, has garnered significant interest as a versatile template for constructing molecules with diverse biological activities. Its inherent conformational flexibility allows for the presentation of substituents in a three-dimensional space that can be optimized for potent and selective interactions with biological targets. When functionalized as a β-keto ester, as in the case of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, the azepane scaffold is endowed with a rich chemical reactivity profile, making it a valuable intermediate for further synthetic elaboration.
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. It is important to note that while extensive experimental data for this specific molecule is not yet publicly available, this document leverages data from closely related analogues and established principles of physical organic chemistry to provide a robust predictive characterization. As Senior Application Scientists, our goal is to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this promising chemical entity in their research and development endeavors.
Molecular Structure and Key Features
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is a complex organic molecule characterized by a central azepane ring. The nitrogen atom of this ring is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate the reactivity of the amine. The presence of a ketone at the 4-position and an ethyl ester at the 3-position classifies this molecule as a β-keto ester.
Below is a diagram illustrating the molecular structure of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
Caption: Molecular Structure of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the predicted properties for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, based on the analysis of its structural features and data from analogous compounds. A close isomer, 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 141642-82-2), provides some of the foundational data for these predictions[1].
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₄H₂₃NO₅ | Based on the constituent atoms of the molecule. |
| Molecular Weight | 285.34 g/mol | Calculated from the molecular formula[1]. |
| Physical State | Colorless to pale yellow oil | Many N-Boc protected compounds and β-keto esters of similar molecular weight are oils or low-melting solids at room temperature[2]. |
| Boiling Point | > 200 °C at reduced pressure | High molecular weight and polar functional groups suggest a high boiling point. For comparison, tert-butyl 4-oxoazepane-1-carboxylate has a boiling point of 90-100 °C at 0.5 mmHg[3]. |
| Melting Point | Not available | Likely to be a low-melting solid or an oil. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | The presence of both polar (keto, ester, carbamate) and nonpolar (tert-butyl, ethyl, azepane ring) groups suggests good solubility in a range of organic solvents. The large carbon framework limits water solubility. |
| pKa | ~10-12 (for the α-proton) | The protons alpha to the ketone and ester groups are acidic due to resonance stabilization of the resulting enolate. The exact pKa is influenced by the ring system and other functional groups. |
| logP (octanol-water partition coefficient) | ~1.4 (calculated) | The calculated XLogP3 for the isomer 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is 1.4, suggesting moderate lipophilicity[1]. This is a critical parameter for predicting membrane permeability and overall drug-likeness. |
Synthesis and Reactivity
The synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate would likely involve a multi-step sequence, leveraging established methodologies for the formation of the azepane ring and the introduction of the β-keto ester functionality.
Synthetic Strategy
A plausible synthetic route would start with a pre-formed N-Boc protected azepan-4-one. The β-keto ester moiety can then be introduced via a C-acylation reaction.
Caption: Proposed Synthetic Workflow
Experimental Protocol: C-Acylation of N-Boc-azepan-4-one (Illustrative)
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are critical for the success of this reaction.
-
Enolate Formation: Dissolve N-Boc-azepan-4-one in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to the solution. The LDA will deprotonate the α-carbon to the ketone, forming the lithium enolate.
-
Acylation: After stirring for a period to ensure complete enolate formation, slowly add an acylating agent such as ethyl chloroformate or diethyl carbonate.
-
Quenching and Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified using column chromatography on silica gel.
Chemical Reactivity
The presence of multiple functional groups imparts a rich reactivity profile to this molecule.
-
Keto-Enol Tautomerism: The β-keto ester functionality allows for keto-enol tautomerism. The position of this equilibrium is dependent on the solvent and other conditions.
-
Reactions at the Ketone: The ketone can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination, and addition of organometallic reagents.
-
Reactions at the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification.
-
Reactions at the α-Carbon: The acidic proton at the α-carbon can be removed with a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
-
Deprotection of the Boc Group: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free secondary amine, which can then be further functionalized.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate are not available, we can predict the key spectroscopic features based on its structure and data from related compounds[4].
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the number of protons and the conformational flexibility of the seven-membered ring.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.2 | Quartet | -OCH₂CH₃ |
| ~3.5-3.8 | Multiplet | Protons on carbons adjacent to the nitrogen |
| ~2.5-2.8 | Multiplet | Protons on carbons adjacent to the ketone |
| ~1.9-2.2 | Multiplet | Other ring protons |
| ~1.45 | Singlet | tert-butyl protons of the Boc group |
| ~1.25 | Triplet | -OCH₂CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~205-210 | Ketone carbonyl carbon |
| ~170-175 | Ester carbonyl carbon |
| ~155 | Carbamate carbonyl carbon |
| ~80 | Quaternary carbon of the Boc group |
| ~61 | -OCH₂CH₃ |
| ~40-55 | Ring carbons adjacent to nitrogen and the carbonyl group |
| ~28 | Methyl carbons of the Boc group |
| ~14 | Methyl carbon of the ethyl group |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1735-1750 | C=O stretch (ester) |
| ~1710-1720 | C=O stretch (ketone) |
| ~1680-1700 | C=O stretch (carbamate) |
| ~2850-3000 | C-H stretch (aliphatic) |
| ~1160-1250 | C-O stretch (ester and carbamate) |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The expected exact mass for C₁₄H₂₃NO₅ would be the primary ion observed. Fragmentation patterns would likely involve the loss of the tert-butyl group, isobutylene, and cleavage of the azepane ring.
Safety and Handling
While specific toxicity data for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for the analogous compound, 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, the following hazards may be anticipated[1]:
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion and Future Directions
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate represents a promising and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery and development. This technical guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, synthetic accessibility, and spectroscopic signature. The insights presented herein are intended to serve as a valuable resource for researchers embarking on the exploration of this and related azepane-based scaffolds.
Future work should focus on the experimental validation of the predicted properties. The development of a robust and scalable synthetic route will be crucial for enabling its widespread use. Furthermore, the exploration of the chemical space accessible from this intermediate will undoubtedly lead to the discovery of new compounds with interesting biological activities. As our understanding of the structure-property and structure-activity relationships of azepane derivatives continues to grow, so too will their impact on the advancement of chemical and biomedical sciences.
References
- PubChem. (n.d.). 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. National Center for Biotechnology Information.
- Fluorochem. (n.d.). tert-Butyl 4-oxoazepane-1-carboxylate.
-
PubChem. (n.d.). 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. National Center for Biotechnology Information. PubChem Compound Summary for CID 4436570. Retrieved January 19, 2026, from [Link].
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
An In-depth Technical Guide to the Structural Elucidation of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Abstract
The azepane scaffold is a privileged seven-membered heterocyclic motif integral to numerous biologically active molecules and pharmaceutical agents.[1][2][3] Its structural complexity, particularly when functionalized, necessitates a multi-faceted analytical approach for unambiguous characterization. This technical guide provides a comprehensive, in-depth walkthrough of the structural elucidation of a specific, complex derivative: 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. We will move beyond a simple recitation of data to explain the causality behind experimental choices and the interpretation of spectroscopic output. This document details an integrated workflow leveraging High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity for researchers in drug discovery and chemical synthesis.
The Molecular Challenge: An Overview of the Target Structure
The target molecule, 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, presents several key structural features that guide our analytical strategy:
-
Azepane Core: A seven-membered saturated ring containing one nitrogen atom. The flexibility and multiple conformations of this ring can lead to complex NMR spectra.[4]
-
N-Boc Protection: The nitrogen atom is part of a tert-butyloxycarbonyl (Boc) carbamate, a common protecting group. This introduces a characteristic tert-butyl singlet in the ¹H NMR and distinct carbonyl and quaternary carbon signals in the ¹³C NMR.
-
β-Keto Ester System: The ethyl ester at the C3 position is β to the ketone at the C4 position. This arrangement is chemically significant, influencing the acidity of the C3 proton and the electronic environment of the carbonyl groups, which will be evident in both IR and NMR spectra.[5][6] The potential for keto-enol tautomerism, a hallmark of β-keto esters, must also be considered, as it can be influenced by solvent and temperature.[5]
Our objective is to confirm the precise atomic connectivity and verify the presence and placement of each functional group on the azepane ring.
The Elucidation Workflow: An Integrated Spectroscopic Strategy
A robust structural confirmation relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. The logical flow of our investigation is designed to build a complete molecular picture, with each step validating the last.
Caption: The integrated workflow for structural elucidation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula
Expertise & Causality: Before delving into complex connectivity, we must first confirm the most fundamental property: the molecular formula. HRMS is chosen over standard MS for its ability to provide a highly accurate mass measurement, allowing for the confident determination of the elemental composition. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule.
The expected molecular formula is C₁₄H₂₃NO₅. The monoisotopic mass would be calculated, and the HRMS instrument should provide a measured mass accurate to within 5 ppm.
Trustworthiness: The primary fragmentation pathways for this molecule are predictable and serve as a self-validating check on the proposed structure. The fragmentation is dominated by cleavages α to the carbonyl groups and rearrangements.[7][8][9]
Predicted Fragmentation Data
| m/z (Mass/Charge) | Proposed Fragment | Fragmentation Pathway |
| 274.1649 | [M+H]⁺ | Protonated parent molecule |
| 218.1023 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |
| 200.1281 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester |
| 174.0917 | [M+H - Boc group]⁺ | Cleavage of the N-Boc protecting group |
| 146.0601 | [Fragment - CO]⁺ | Loss of carbon monoxide from the ketone |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
Expertise & Causality: FTIR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups based on their characteristic vibrational frequencies.[5] For this molecule, the carbonyl (C=O) region between 1650-1800 cm⁻¹ is of paramount importance. We expect to see multiple distinct C=O stretching bands corresponding to the ketone, the N-Boc ester, and the β-keto ethyl ester. The seven-membered ring can influence the ketone frequency, while conjugation and potential hydrogen bonding in the β-keto ester system can also cause shifts.[10][11]
Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 2980-2930 | C-H Stretch | Aliphatic (azepane ring, ethyl, tert-butyl) |
| ~1740 | C=O Stretch | Ethyl Ester (β-keto ester system)[6] |
| ~1715 | C=O Stretch | Ketone (in a seven-membered ring)[11] |
| ~1690 | C=O Stretch | Carbamate (N-Boc group) |
| 1300-1000 | C-O Stretch | Strong, broad signals from ester and carbamate groups[12] |
| ~1160 | C-N Stretch | Carbamate/Amine |
The presence of three distinct carbonyl absorptions would provide strong evidence for the proposed structure. The absence of a broad O-H stretch around 3300 cm⁻¹ would indicate that the compound exists predominantly in the keto form in the solid state or neat liquid.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful tool for this elucidation, providing a complete map of the carbon-hydrogen framework.[13] For a molecule of this complexity, 2D NMR experiments are not optional; they are essential for definitive assignment.[14][15]
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum will reveal the number of unique proton environments and their neighbor relationships through spin-spin coupling. The flexible azepane ring is expected to produce complex, overlapping multiplets for the methylene protons, which are likely diastereotopic.
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.20 | q (quartet) | 2H | -OCH₂CH₃ | Protons on the ethyl ester methylene, split by the methyl group. |
| ~3.8-3.2 | m (multiplet) | 5H | Ring CH, CH₂ | Azepane protons adjacent to N and C=O are deshielded. Includes the key C3-H proton. |
| ~2.8-2.0 | m (multiplet) | 4H | Ring CH₂ | Remaining azepane methylene protons. |
| 1.45 | s (singlet) | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group. |
| 1.25 | t (triplet) | 3H | -OCH₂CH₃ | Protons on the ethyl ester methyl, split by the methylene group. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The chemical shifts are highly diagnostic for the type of carbon (carbonyl, sp³, etc.).
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~205 | C4 (C=O) | Ketone carbonyl, typically downfield. |
| ~169 | C3-Ester (C=O) | Ethyl ester carbonyl. |
| ~155 | N-Boc (C=O) | Carbamate carbonyl. |
| ~80 | -C(CH₃)₃ | Quaternary carbon of the Boc group. |
| ~61 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~55-40 | Ring CH₂, CH | Azepane carbons adjacent to N and C=O. |
| ~30-25 | Ring CH₂ | Other azepane carbons. |
| 28.3 | -C(CH₃)₃ | Methyl carbons of the Boc group. |
| 14.1 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
2D NMR: Unambiguous Connectivity
2D NMR experiments correlate different nuclei, allowing us to piece together the molecular puzzle.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically 2-3 bonds apart). It will be crucial for tracing the proton connectivity around the azepane ring, confirming the sequence of the methylene groups (e.g., H2-H3, H5-H6-H7). It will also show a clear correlation between the ethyl group's quartet and triplet.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon it is attached to. It allows for the confident assignment of all sp³ carbon signals based on the more easily interpreted ¹H NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It reveals long-range (2-3 bond) correlations between protons and carbons, confirming the placement of functional groups and bridging quaternary carbons.
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An In-depth Technical Guide to 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, a functionalized seven-membered heterocyclic compound. The azepane scaffold is a key structural motif in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities.[1][2] The incorporation of a β-keto ester functionality introduces a versatile handle for further chemical modifications and suggests potential applications in drug discovery, particularly in the realm of antimicrobial agents.[3][4] This document will detail a proposed synthetic route, expected analytical characterization, and the potential pharmacological relevance of this molecule for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is a derivative of azepane, a saturated seven-membered heterocycle containing one nitrogen atom. The structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, an ethyl ester at the 3-position, and a ketone at the 4-position.
| Property | Value | Source |
| IUPAC Name | 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | |
| Molecular Formula | C₁₄H₂₃NO₅ | |
| Molecular Weight | 285.34 g/mol | |
| CAS Number | 141642-82-2 |
Synthesis and Mechanistic Insights
A robust and scalable synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate can be envisioned through an intramolecular Dieckmann condensation of a suitably substituted acyclic diester. This classical C-C bond-forming reaction is a powerful tool for the formation of cyclic β-keto esters.[5] An alternative, industrially relevant approach for the synthesis of the azepan-4-one core involves the ring expansion of a corresponding piperidinone derivative.[5][6]
Proposed Synthetic Protocol via Dieckmann Condensation
The following protocol outlines a plausible, multi-step synthesis starting from commercially available materials.
Step 1: Synthesis of the acyclic diester precursor
-
To a solution of N-Boc-iminodiacetic acid in a suitable solvent such as dichloromethane, add one equivalent of ethyl chloroformate in the presence of a non-nucleophilic base like triethylamine at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the mixed anhydride.
-
The crude anhydride is then reacted with the lithium enolate of ethyl acetate, generated by treating ethyl acetate with a strong base like lithium diisopropylamide (LDA) at -78 °C in anhydrous tetrahydrofuran (THF).
-
The reaction mixture is stirred at -78 °C for 2-4 hours before being quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude acyclic diester.
-
Purification by column chromatography on silica gel will afford the pure diester precursor.
Step 2: Intramolecular Dieckmann Condensation
-
To a solution of the purified diester in an anhydrous solvent such as toluene, add a strong base like sodium ethoxide or sodium hydride.
-
The reaction mixture is heated to reflux for 4-6 hours to effect the intramolecular cyclization. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and carefully quenched by the addition of a dilute acid, such as 1 M HCl, until the solution is neutral.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
Causality of Experimental Choices
-
Choice of Base: A strong, non-nucleophilic base is crucial for the Dieckmann condensation to deprotonate the α-carbon of one ester group without causing unwanted side reactions like saponification. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF or toluene are standard choices.
-
Solvent Selection: Anhydrous conditions are paramount to prevent the hydrolysis of esters and the quenching of the base. Toluene is a good choice for the Dieckmann condensation as it allows for heating to drive the reaction to completion.
-
Work-up Procedure: The acidic quench is necessary to neutralize the basic reaction mixture and protonate the resulting enolate to form the β-keto ester.
Synthetic Workflow Diagram
Caption: Proposed mechanism of quorum sensing inhibition by 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
Conclusion
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate represents a synthetically accessible molecule with significant potential for drug discovery. The combination of the privileged azepane scaffold and the biologically relevant β-keto ester functionality makes it a compelling target for further investigation. The proposed synthetic route via Dieckmann condensation offers a reliable method for its preparation, and its potential as a quorum sensing inhibitor provides a clear direction for initial pharmacological evaluation. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic applications of this and related functionalized azepane derivatives.
References
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- Martínez-Cifuentes, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(10), 1339.
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An In-Depth Technical Guide to a Versatile Azepane-Based Building Block
Abstract
This technical guide provides a comprehensive overview of a key azepane-dicarboxylate derivative, a versatile building block with significant applications in pharmaceutical research and development. This document elucidates its chemical identity, physicochemical properties, a representative synthetic pathway with mechanistic insights, and its strategic role in modern medicinal chemistry. Special attention is given to the practical aspects of its synthesis, characterization, and safe handling, tailored for researchers, chemists, and drug development professionals.
Introduction and Nomenclature Clarification
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its conformational flexibility allows it to present substituents in a diverse three-dimensional space, making it an attractive motif for designing ligands that can interact with complex biological targets.[2]
This guide focuses on the compound registered under CAS Number 141642-82-2 .[3] It is crucial to address a point of nomenclature. While the query refers to "1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate," the authoritative IUPAC name corresponding to this CAS number is 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate .[3] This indicates the ethyl ester is at the 4-position and the ketone at the 5-position of the azepane ring. This document will proceed with the technical data for the verified 1,4-dicarboxylate structure.
The subject molecule is a highly functionalized intermediate. The presence of a tert-butoxycarbonyl (Boc) group on the nitrogen atom serves as a stable protecting group, while the ethyl ester and ketone functionalities provide reactive handles for further chemical modification. This strategic placement of functional groups makes it an invaluable starting material for constructing more complex molecular architectures.
Physicochemical and Structural Properties
A summary of the key computed and identifying properties for 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is presented below.
| Property | Value | Source |
| CAS Number | 141642-82-2 | PubChem[3] |
| Molecular Formula | C₁₄H₂₃NO₅ | PubChem[3] |
| Molecular Weight | 285.34 g/mol | PubChem[3] |
| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | PubChem[3] |
| InChIKey | FGOJCPKOOGIRPA-UHFFFAOYSA-N | PubChem[3] |
| Canonical SMILES | CCOC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C | PubChem[3] |
Synthesis and Mechanistic Rationale
The synthesis of functionalized azepane rings is a significant challenge for synthetic organic chemists.[4] Common strategies include ring-closing reactions and ring-expansion of smaller cyclic precursors.[4] A plausible and scalable approach for preparing the title compound involves a one-carbon ring expansion of a corresponding piperidine derivative. This method is advantageous as it leverages readily available six-membered ring precursors. A large-scale process for a related compound, tert-butyl 4-oxoazepane-1-carboxylate, utilizes a ring expansion of tert-butyl piperid-4-one-1-carboxylate with ethyl diazoacetate.[5]
Below is a representative, field-proven protocol adapted from established methodologies for synthesizing analogous structures.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target azepane dicarboxylate.
Detailed Experimental Protocol
Step 1: Synthesis of 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (Piperidine Precursor)
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen.
-
Reagent Addition: Charge the flask with anhydrous toluene and sodium ethoxide (NaOEt). To this suspension, add N-Boc-bis(2-ethoxycarbonylethyl)amine dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). The causality for using a strong base like NaOEt is to deprotonate the α-carbon to one of the ester groups, initiating an intramolecular Dieckmann condensation to form the six-membered piperidine ring.
-
Work-up: After cooling, the reaction is quenched by carefully adding acetic acid, followed by water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the β-keto ester piperidine precursor.
Step 2: Lewis Acid-Mediated Ring Expansion
-
Reactor Setup: A dry, nitrogen-flushed flask is charged with the piperidine precursor from Step 1 and anhydrous dichloromethane (DCM).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reactivity of the diazo compound and prevent side reactions.
-
Catalyst and Reagent Addition: A Lewis acid catalyst, such as Boron trifluoride diethyl etherate (BF₃·OEt₂), is added. Subsequently, ethyl diazoacetate is added dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C. The Lewis acid activates the ketone carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the diazoacetate.
-
Reaction and Quenching: The reaction is stirred at -78 °C for 2-3 hours. It is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine, dried, and concentrated. The final product, 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, is isolated via flash chromatography.
Anticipated Spectroscopic Characterization
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features. This serves as a self-validating system for researchers synthesizing this molecule.[6][7]
| Data Type | Predicted Features and Rationale |
| ¹H NMR | ~4.2 ppm (q): -OCH₂ CH₃ of the ethyl ester. ~3.5-3.8 ppm (m): Protons on carbons adjacent to the nitrogen. ~2.5-2.8 ppm (m): Protons on carbons adjacent to the ketone. ~1.45 ppm (s, 9H): tert-butyl protons of the Boc group. ~1.25 ppm (t): -OCH₂CH₃ of the ethyl ester. Signal broadening may occur due to conformational isomers.[7] |
| ¹³C NMR | ~205-210 ppm: Ketone carbonyl carbon (C=O). ~170-175 ppm: Ester carbonyl carbon. ~155 ppm: Carbamate carbonyl of the Boc group. ~80 ppm: Quaternary carbon of the Boc group. ~61 ppm: -OCH₂ CH₃ of the ethyl ester. Signals for the azepane ring carbons would appear between 25-55 ppm. |
| FT-IR | ~1740 cm⁻¹: Strong C=O stretch (ester). ~1715 cm⁻¹: Strong C=O stretch (ketone). ~1690 cm⁻¹: Strong C=O stretch (Boc carbamate). The distinct signals for the three carbonyl groups are a key diagnostic feature. |
Utility in Drug Discovery and Development
The title compound is not an active pharmaceutical ingredient (API) itself but rather a sophisticated molecular scaffold or building block.[5][8] Its value lies in the orthogonal reactivity of its functional groups, allowing for selective and sequential chemical modifications.
-
Boc-Group: The N-Boc group provides robust protection under a wide range of conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the secondary amine.[9][10] This amine can then be functionalized, for instance, through reductive amination or amide coupling, to build out a specific pharmacophore.
-
Ethyl Ester: The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules.
-
Ketone: The ketone provides a site for nucleophilic addition or reductive amination, allowing for the introduction of new substituents and stereocenters.
This multi-functionality makes the azepane derivative an ideal starting point for creating libraries of complex molecules for high-throughput screening or for the targeted synthesis of a specific drug candidate. The azepane core itself is found in drugs targeting the central nervous system, as well as in anti-cancer and antimicrobial agents.[1][11]
Workflow for Derivatization
Caption: Potential pathways for derivatizing the azepane building block.
Safety and Handling
As a research chemical, this compound requires careful handling in a controlled laboratory environment.
-
GHS Hazard Statements: The compound is associated with the following hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is a strategically designed chemical intermediate of high value to the pharmaceutical and drug discovery industries. Its poly-functional nature, combined with the privileged azepane core, provides a robust platform for the synthesis of novel and complex molecular entities. Understanding its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this powerful building block in their discovery programs.
References
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Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
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PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]
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Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantic Scholar. [Link]
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Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
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Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5245. [Link]
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Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [Link]
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Carrel, A., Yiannakas, A., Roukens, J. J., Reynoso-Moreno, I., Orsi, M., Thakkar, A., ... & Reymond, J. L. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 66(9), 6069-6082. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD₂Cl₂. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. PubChem Compound Database. [Link]
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Lee, S. H., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Industrial & Engineering Chemistry Research, 49(23), 12057-12061. [Link]
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Malkov, A. V., Vranková, K., Cerný, M., & Kocovský, P. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425–8427. [Link]
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Oakwood Chemical. (n.d.). tert-butyl 4-Oxoazepane-1-carboxylate. Oakwood Chemical. [Link]
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An In-Depth Technical Guide to 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its physicochemical properties, outlines a strategic synthetic approach, describes rigorous analytical characterization methods, and explores its potential as a valuable scaffold in the discovery of novel therapeutics.
Introduction: The Azepane Scaffold in Drug Discovery
The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a prominent structural motif in a multitude of pharmacologically active compounds.[1][2] Its inherent three-dimensional architecture provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Azepane-based compounds have demonstrated a wide array of therapeutic applications, including anticancer, antimicrobial, and anticonvulsant activities.[1][2] The subject of this guide, 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, incorporates a 4-oxo (keto) functionality and dicarboxylate esters at the 1 and 3 positions, offering multiple points for chemical modification and diversification. This makes it a particularly attractive building block for the synthesis of compound libraries aimed at identifying novel drug candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₂₃NO₅ |
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate |
| CAS Number | Not available |
Synthesis Strategy: A Rational Approach via Dieckmann Condensation
The synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate can be strategically achieved through an intramolecular Dieckmann condensation, a robust and well-established method for the formation of cyclic β-keto esters.[3][4][5] This approach offers a high degree of control over the cyclization process to yield the desired seven-membered ring.[5] The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for the nitrogen atom, preventing unwanted side reactions and allowing for selective transformations.[6][7]
The proposed synthetic pathway is illustrated in the workflow diagram below.
Figure 1: Proposed synthetic workflow for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
Detailed Experimental Protocol
Step 1: Synthesis of the N-Boc Protected Diester Precursor
-
To a solution of the appropriate acyclic amino diester precursor in a suitable anhydrous solvent such as dichloromethane (DCM), add a base (e.g., triethylamine) to scavenge the acid byproduct.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise to the cooled mixture.[7]
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild aqueous acid and perform a standard aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure N-Boc protected diester intermediate.
Step 2: Intramolecular Dieckmann Condensation
-
To a solution of the N-Boc protected diester intermediate in an anhydrous, high-boiling point solvent such as toluene, add a strong base (e.g., sodium ethoxide).[8]
-
Heat the reaction mixture to reflux to promote the intramolecular cyclization.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a dilute aqueous acid (e.g., HCl) to neutralize the base and protonate the resulting enolate.[4]
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the combined organic layers, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to obtain the target compound, 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the ethyl group (a triplet and a quartet), and the protons of the azepane ring, which will likely appear as complex multiplets due to their diastereotopic nature.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbons of the ketone and the two ester groups, as well as signals corresponding to the carbons of the azepane ring, the tert-butyl group, and the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the target compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis will provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition (C₁₄H₂₃NO₅).
-
Fragmentation Pattern: The mass spectrum will also exhibit a characteristic fragmentation pattern, which can provide further structural information. Common fragmentation pathways for β-keto esters include α-cleavage and McLafferty rearrangements.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized compound.
-
Reversed-Phase HPLC: A reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and acetonitrile or methanol, can be developed to separate the target compound from any impurities or starting materials.[10] The purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram.
Potential Applications in Drug Discovery
The 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate scaffold is a versatile platform for the development of novel therapeutic agents. The presence of the ketone and ester functionalities allows for a wide range of chemical transformations, enabling the creation of diverse compound libraries for screening against various biological targets.
The azepane core is a key component in numerous approved drugs and clinical candidates, highlighting its therapeutic relevance.[1] By modifying the functional groups on the 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate core, medicinal chemists can explore structure-activity relationships (SAR) and optimize compounds for desired pharmacological properties. The β-keto ester moiety, in particular, is a valuable synthetic handle for introducing further complexity and diversity.
Conclusion
This technical guide has provided a detailed overview of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, a promising building block for drug discovery. Its synthesis via a strategic Dieckmann condensation, coupled with rigorous analytical characterization, provides a clear path to obtaining this valuable compound. The versatility of its chemical structure underscores its potential as a scaffold for the development of novel therapeutics targeting a wide range of diseases.
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SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]
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An In-depth Technical Guide to the Retrosynthetic Analysis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Abstract
This technical guide provides a comprehensive retrosynthetic analysis of the novel heterocyclic compound, 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. The azepane scaffold is a crucial structural motif in numerous biologically active molecules, and the functionalization presented in this target molecule offers a unique substitution pattern with potential applications in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into two plausible synthetic strategies, underpinned by established chemical principles and supported by literature precedents. Each proposed pathway is dissected from a retrosynthetic perspective, followed by a detailed forward synthesis protocol. The causality behind experimental choices is elucidated, ensuring a blend of theoretical knowledge and practical insight.
Introduction to the Target Molecule
The target molecule, 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, is a functionalized seven-membered nitrogen-containing heterocycle. The azepane core is of significant interest due to its conformational flexibility, which allows for diverse spatial arrangements of substituents, a desirable trait in the design of bioactive compounds.[1][2] The presence of a β-keto ester functionality at the C3 and C4 positions, along with the N-tert-butoxycarbonyl (Boc) protecting group, suggests its potential as a versatile intermediate for further chemical elaboration. The N-Boc group provides stability under various reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of modern synthetic strategy.
This guide will explore two distinct and logical retrosynthetic approaches to this target molecule, providing a robust framework for its laboratory-scale synthesis.
Retrosynthetic Strategy I: Dieckmann Condensation
The first and most prominent retrosynthetic strategy hinges on the powerful Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[1][2][3] This approach is particularly well-suited for the formation of 5- and 6-membered rings, and with careful selection of reaction conditions, can be effectively applied to the synthesis of 7-membered rings.[1]
Retrosynthetic Analysis
The primary disconnection in this pathway is the C3-C4 bond of the azepane ring, which is logically formed via an intramolecular Dieckmann condensation of an acyclic diester precursor. This leads back to the key intermediate, diethyl 4-(tert-butoxycarbonylamino)heptanedioate.
Further disconnection of this acyclic precursor reveals simpler, commercially available starting materials. The synthesis of this key diester can be envisioned through a Michael addition of an enolate to an α,β-unsaturated ester, followed by functional group manipulation.
Forward Synthesis Protocol
This key acyclic precursor can be synthesized in a three-step sequence starting from commercially available N-Boc-glycine ethyl ester.
a) Alkylation of N-Boc-glycine ethyl ester:
The enolate of N-Boc-glycine ethyl ester is generated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature to prevent self-condensation. This enolate is then alkylated with ethyl 3-bromopropionate to introduce the three-carbon side chain.
b) Reduction of the ester and subsequent conversion to a leaving group:
The newly introduced ester group is selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in the presence of a Lewis acid to avoid reduction of the other ester. The resulting primary alcohol is then converted to a good leaving group, such as a tosylate or mesylate, by treatment with the corresponding sulfonyl chloride in the presence of a base like triethylamine.
c) Cyanide displacement and hydrolysis:
The tosylate or mesylate is displaced with sodium cyanide in a polar aprotic solvent like DMSO. The resulting nitrile is then hydrolyzed under acidic conditions in ethanol to afford the desired diethyl 4-(tert-butoxycarbonylamino)heptanedioate.
The intramolecular cyclization of diethyl 4-(tert-butoxycarbonylamino)heptanedioate is the key ring-forming step. This reaction is typically carried out in an aprotic solvent such as toluene or THF with a strong base like sodium hydride or potassium tert-butoxide. The reaction mixture is heated to drive the cyclization to completion. An acidic workup is then performed to protonate the resulting enolate and afford the target β-keto ester.
Table 1: Key Intermediates and Reagents for Pathway I
| Step | Intermediate/Product | Key Reagents |
| 1a | Ethyl 2-(tert-butoxycarbonylamino)pent-4-enoate | N-Boc-glycine ethyl ester, LDA, Ethyl 3-bromopropionate |
| 1b | Ethyl 2-(tert-butoxycarbonylamino)-5-hydroxypentanoate | NaBH₄, Lewis Acid |
| 1c | Ethyl 2-(tert-butoxycarbonylamino)-5-tosyloxypentanoate | TsCl, Et₃N |
| 1d | Ethyl 2-(tert-butoxycarbonylamino)-5-cyanopentanoate | NaCN, DMSO |
| 1e | Diethyl 4-(tert-butoxycarbonylamino)heptanedioate | H₂SO₄, EtOH |
| 2 | 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | NaH or KOtBu, Toluene or THF |
Retrosynthetic Strategy II: C-Acylation of N-Boc-4-piperidone
An alternative and equally compelling retrosynthetic approach involves the functionalization of a pre-formed six-membered ring, N-Boc-4-piperidone, followed by a ring expansion. However, a more direct approach within this strategy is the C-acylation of the enolate of N-Boc-4-piperidone.
Retrosynthetic Analysis
This pathway begins by disconnecting the C3-carboxyethyl group, leading back to the enolate of N-Boc-4-oxoazepane-1-carboxylate. This intermediate can be envisioned as arising from a ring expansion of a suitably substituted piperidine derivative. A more direct disconnection, however, is the formation of the C3-C(O)OEt bond via acylation of an enolate. This leads back to N-Boc-4-oxoazepane, which itself can be synthesized via ring expansion of the readily available N-Boc-4-piperidone.
Forward Synthesis Protocol
The synthesis of the key intermediate, N-Boc-4-oxoazepane, can be achieved through a one-carbon ring expansion of N-Boc-4-piperidone. This is a well-established transformation in organic synthesis. A common method involves the reaction of N-Boc-4-piperidone with diazomethane in the presence of a Lewis acid catalyst, such as boron trifluoride etherate.
The crucial step in this pathway is the regioselective C-acylation of N-Boc-4-oxoazepane. The ketone is first converted to its enolate using a strong base like LDA at low temperature. The resulting enolate is then quenched with an acylating agent, such as ethyl chloroformate, to introduce the ethyl carboxylate group at the C3 position. It is critical to control the reaction conditions to favor C-acylation over the competing O-acylation. The use of a less reactive acylating agent and careful temperature control can help to achieve the desired regioselectivity.
Table 2: Key Intermediates and Reagents for Pathway II
| Step | Intermediate/Product | Key Reagents |
| 1a | N-Boc-4-piperidone | 4-Piperidone, (Boc)₂O |
| 1b | N-Boc-4-oxoazepane | N-Boc-4-piperidone, CH₂N₂, BF₃·OEt₂ |
| 2 | 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | N-Boc-4-oxoazepane, LDA, ClCO₂Et |
Discussion and Comparison of Strategies
Both proposed retrosynthetic pathways offer viable routes to the target molecule.
Pathway I (Dieckmann Condensation) is a convergent approach that builds the azepane ring in the final step. This strategy may offer better overall yields as the key cyclization step is generally efficient for the formation of seven-membered rings. However, the synthesis of the acyclic precursor involves multiple steps, which could impact the overall efficiency.
Pathway II (C-Acylation) is a more linear approach that starts with a pre-formed six-membered ring and expands it. The key advantage here is the potential for a shorter synthetic sequence. However, the ring expansion step can sometimes lead to mixtures of products, and the regioselectivity of the C-acylation step needs to be carefully controlled to avoid the formation of the O-acylated byproduct.
The choice between these two strategies will ultimately depend on the specific experimental conditions, the availability of starting materials, and the desired scale of the synthesis. Both pathways provide a solid foundation for the successful synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
Conclusion
This technical guide has presented a detailed retrosynthetic analysis for the synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. Two distinct and logical synthetic strategies, one based on a Dieckmann condensation and the other on the C-acylation of a pre-formed azepanone, have been thoroughly explored. The forward synthesis protocols for each pathway have been outlined, providing a clear roadmap for the laboratory preparation of this novel and potentially valuable heterocyclic compound. The insights provided herein are intended to empower researchers in the field of organic and medicinal chemistry to pursue the synthesis and further exploration of this and related azepane derivatives.
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Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 222-226. [Link]
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The Architects of a Privileged Scaffold: A Technical Guide to the Key Intermediates in 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 4-oxoazepane scaffold is a cornerstone in medicinal chemistry, bestowing upon molecules a three-dimensional architecture that is often crucial for potent and selective biological activity. The specific substitution pattern of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate makes it a particularly valuable building block in the synthesis of complex pharmaceutical agents. This in-depth technical guide elucidates the core synthetic strategy and delves into the critical intermediates that form the foundation of its efficient construction. Our focus will be on a robust and logical pathway centered around the powerful Dieckmann condensation reaction.
The Strategic Blueprint: Retrosynthesis via Dieckmann Condensation
The key to efficiently constructing the 4-oxoazepane ring with the desired functionalities at the N1 and C3 positions lies in the intramolecular cyclization of a carefully designed acyclic precursor. The Dieckmann condensation, a base-catalyzed intramolecular reaction of a diester to form a β-keto ester, is the ideal strategic choice.[1][2][3] This retrosynthetic analysis reveals our primary target: an unsymmetrical N-Boc-protected amino-pimelate diester.
Caption: Retrosynthetic analysis of the target molecule.
Key Intermediate 1: Ethyl 4-((tert-butoxycarbonyl)amino)butanoate
The synthesis of this crucial building block begins with the protection of the amino group of 4-aminobutanoic acid (GABA). The tert-butoxycarbonyl (Boc) group is an ideal choice for amine protection due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Synthesis of Key Intermediate 1
The preparation of Ethyl 4-((tert-butoxycarbonyl)amino)butanoate can be achieved in a two-step process starting from commercially available 4-aminobutanoic acid.
Step 1: N-Boc Protection of 4-Aminobutanoic Acid
The amino group of 4-aminobutanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide, in a mixed solvent system of water and a miscible organic solvent like dioxane or THF.
Step 2: Esterification
The resulting N-Boc-4-aminobutanoic acid is then esterified to the ethyl ester. This can be accomplished using standard esterification methods, such as reaction with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with ethanol. A more direct approach involves the reaction with ethyl iodide or ethyl bromide in the presence of a non-nucleophilic base like cesium carbonate.
Experimental Protocol: Synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)butanoate
Materials:
-
4-Aminobutanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl iodide (EtI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Boc Protection: To a solution of 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (to dissolve the amino acid and maintain basic pH), add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain N-Boc-4-aminobutanoic acid as a white solid.
-
Esterification: To a solution of N-Boc-4-aminobutanoic acid (1.0 eq) in DMF, add cesium carbonate (1.5 eq) and stir for 30 minutes at room temperature.
-
Add ethyl iodide (1.2 eq) and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 4-((tert-butoxycarbonyl)amino)butanoate.
Key Intermediate 2: Tert-butyl 3-halopropanoate
This second building block provides the remaining carbon atoms required for the azepane ring. A halo-ester, such as tert-butyl 3-bromopropanoate or tert-butyl 3-iodopropanoate, is an excellent electrophile for the N-alkylation of Key Intermediate 1. The tert-butyl ester is chosen for its steric bulk, which can influence the regioselectivity of the subsequent Dieckmann condensation, and for its selective cleavage under acidic conditions.
Synthesis of Key Intermediate 2
Tert-butyl 3-halopropanoates can be prepared from 3-halopropanoic acid through esterification with tert-butanol or isobutylene in the presence of an acid catalyst.[4] A common laboratory preparation involves the reaction of 3-bromopropionyl chloride with tert-butanol in the presence of a non-nucleophilic base like pyridine.
Experimental Protocol: Synthesis of Tert-butyl 3-bromopropanoate
Materials:
-
3-Bromopropionyl chloride
-
tert-Butanol
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butanol (1.2 eq) and pyridine (1.2 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Add 3-bromopropionyl chloride (1.0 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-bromopropanoate, which can be purified by vacuum distillation.
Key Intermediate 3: 1-Tert-butyl 7-ethyl 4-((tert-butoxycarbonyl)amino)heptanedioate
This acyclic diester is the direct precursor to our target molecule and is assembled by the N-alkylation of Key Intermediate 1 with Key Intermediate 2. This reaction constructs the full carbon-nitrogen backbone required for the azepane ring.
Synthesis of Key Intermediate 3
The synthesis involves the deprotonation of the N-H bond of the Boc-protected amine in Key Intermediate 1, followed by nucleophilic substitution with the halo-ester of Key Intermediate 2. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is typically used for the deprotonation.
Experimental Protocol: Synthesis of 1-Tert-butyl 7-ethyl 4-((tert-butoxycarbonyl)amino)heptanedioate
Materials:
-
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate (Key Intermediate 1)
-
Tert-butyl 3-bromopropanoate (Key Intermediate 2)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of Ethyl 4-((tert-butoxycarbonyl)amino)butanoate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of Tert-butyl 3-bromopropanoate (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the acyclic diester precursor.
The Cyclization Step: Dieckmann Condensation to 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
The final and most critical step is the intramolecular Dieckmann condensation of the acyclic diester. This reaction is typically promoted by a strong base, such as sodium ethoxide, potassium tert-butoxide, or sodium hydride.[5][6] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. The mechanism involves the formation of an enolate at the α-carbon of the ethyl ester, which then attacks the carbonyl of the tert-butyl ester, followed by the elimination of tert-butoxide to form the cyclic β-keto ester.
Caption: Mechanism of the Dieckmann condensation.
Experimental Protocol: Dieckmann Condensation
Materials:
-
1-Tert-butyl 7-ethyl 4-((tert-butoxycarbonyl)amino)heptanedioate (Key Intermediate 3)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the acyclic diester precursor (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench with 1M HCl until the pH is acidic.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
Quantitative Data Summary
| Intermediate/Product | Starting Material(s) | Key Reagents | Typical Yield (%) |
| Key Intermediate 1 | 4-Aminobutanoic acid | Boc₂O, NaOH, EtI, Cs₂CO₃ | 70-85 |
| Key Intermediate 2 | 3-Bromopropionyl chloride | tert-Butanol, Pyridine | 80-90 |
| Key Intermediate 3 | Key Intermediate 1 & 2 | NaH | 60-75 |
| Final Product | Key Intermediate 3 | NaOEt | 65-80 |
Conclusion
The synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is a testament to the power of strategic planning in organic synthesis. By identifying the Dieckmann condensation as the key ring-forming reaction, a logical and efficient pathway can be designed. The successful synthesis hinges on the preparation of three key intermediates: two acyclic fragments that are coupled to form the diester precursor for the final cyclization. This guide provides a comprehensive overview of this synthetic strategy, offering researchers and drug development professionals the foundational knowledge to access this valuable and versatile chemical scaffold.
References
-
Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]
-
MySkinRecipes. (n.d.). Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate. Retrieved from [Link]
-
Organic Syntheses. (1932). tert.-BUTYL CHLORIDE. Coll. Vol. 1, p.144 (1941); Vol. 11, p.24 (1931). [Link]
-
J&K Scientific LLC. (2025). Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (2010). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses, 87, 14. [Link]
-
Palacios, F., de los Santos, J. M., & Aparicio, D. (2012). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. International Scholarly Research Notices, 2012, 580193. [Link]
-
The Organic Chemistry Tutor. (2025). Master The Dieckmann Condensation in 12 Minutes! [Video]. YouTube. [Link]
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Utility of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate in Modern Organic Synthesis
Introduction: The Azepane Scaffold and the Versatility of a Key Building Block
The seven-membered azepane ring is a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its non-planar, conformationally flexible nature allows for precise three-dimensional positioning of substituents, making it a "privileged scaffold" for engaging with complex biological targets. However, the synthesis of substituted azepanes presents a significant challenge compared to their five- and six-membered counterparts, often requiring multi-step sequences or specialized ring-expansion strategies.[1][2]
This guide focuses on 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate , a highly functionalized and strategically designed building block that provides a robust platform for the efficient construction of diverse azepane derivatives. Its structure incorporates three key features that enable a wide array of subsequent chemical transformations:
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group offers reliable protection of the ring nitrogen. It is stable to a wide range of nucleophilic, basic, and reductive conditions, yet can be cleanly removed under acidic conditions, allowing for late-stage N-functionalization.
-
The C4-Ketone: A versatile chemical handle for introducing substituents via nucleophilic additions, reductive aminations, or conversion to olefins.
-
The C3-β-Keto Ester System: This classic and powerful functional group arrangement is the cornerstone of this reagent's utility. It facilitates the synthesis of fused heterocyclic systems and allows for a variety of modifications at the C3 position through enolate chemistry.
This document serves as a technical guide for researchers, chemists, and drug development professionals, detailing the synthetic potential of this molecule and providing field-tested protocols for its application.
Conceptual Synthesis of the Core Scaffold
While numerous methods exist for azepane synthesis, a logical and scalable approach to 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate involves a ring expansion of a readily available piperidine precursor. This strategy is well-documented for related azepan-4-ones.[3][4] A plausible pathway involves the reaction of N-Boc-4-piperidone with a reagent like ethyl diazoacetate in the presence of a Lewis acid catalyst. The carbene generated from ethyl diazoacetate inserts into a C-N or C-C bond of the piperidone, followed by rearrangement to yield the seven-membered ring with the desired ester functionality.
Caption: Proposed synthesis via Lewis acid-catalyzed ring expansion.
Core Applications & Synthetic Strategies
The true value of this building block lies in its capacity to serve as a central hub for diversification. The ketone and β-keto ester functionalities can be addressed sequentially or concurrently to generate a vast library of derivatives.
Leveraging the β-Keto Ester for Fused Heterocycle Synthesis
The 1,3-dicarbonyl moiety is an ideal precursor for condensation reactions with binucleophiles to form five- and six-membered aromatic rings. This is one of the most powerful applications for rapidly increasing molecular complexity.
-
With Hydrazines: Reaction with hydrazine or substituted hydrazines yields fused pyrazole derivatives. This is a robust and high-yielding transformation.
-
With Hydroxylamine: Forms fused isoxazoles .
-
With Amidines/Guanidines: Leads to the formation of fused pyrimidines .
Caption: Key pathways to fused azepane heterocyclic systems.
Transformations at the C4-Ketone
The ketone at the C4 position provides a secondary site for extensive modification, allowing for the introduction of diverse functional groups and stereocenters.
| Reaction Type | Typical Reagents | Resulting Structure | Key Considerations |
| Reduction | NaBH₄, LiAlH₄, L-Selectride® | 4-Hydroxyazepane derivative | Stereoselectivity can be controlled by the choice of a sterically hindered or unhindered reducing agent. |
| Reductive Amination | R-NH₂, NaBH(OAc)₃ | 4-Aminoazepane derivative | A highly efficient method for introducing primary or secondary amine functionalities. |
| Wittig Reaction | Ph₃P=CHR | 4-Alkylideneazepane derivative | Creates an exocyclic double bond, useful for further functionalization (e.g., hydrogenation, epoxidation). |
| Grignard/Organolithium Addition | R-MgBr, R-Li | 4-Alkyl/Aryl-4-hydroxyazepane | Forms a tertiary alcohol and a new C-C bond, introducing a quaternary center. |
Deprotection and N-Functionalization
The final step in many synthetic sequences involves the removal of the Boc protecting group to reveal the secondary amine. This nitrogen can then be functionalized to complete the synthesis of the target molecule.
-
Deprotection: Typically achieved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
-
N-Functionalization: The resulting secondary amine can undergo:
-
N-Alkylation: Reaction with alkyl halides.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling.
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides.
-
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made. They represent common and high-value transformations of the title compound.
Protocol 1: Synthesis of a Fused Pyrazole-Azepane System
This protocol details the reaction with hydrazine hydrate to form a fused pyrazole, a common core in medicinal chemistry.
Objective: To synthesize tert-butyl 5,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepine-3-carboxylate.
Materials:
-
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Standard glassware for reflux
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Causality: The acid catalyzes the initial condensation by protonating the ketone, making it more electrophilic.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirring solution at room temperature. An initial exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. Causality: Heating drives the reaction, particularly the final cyclization and dehydration step, to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature. The product may crystallize out. If not, reduce the solvent volume by rotary evaporation.
-
Add cold water to the concentrated mixture to precipitate the product.
-
Collect the solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture or purified by silica gel chromatography.
Self-Validation:
-
Expected Outcome: A white to off-white crystalline solid.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the ketone and ester carbonyl signals in the ¹³C NMR and the appearance of pyrazole aromatic signals will confirm the transformation.
Caption: Step-by-step workflow for fused pyrazole synthesis.
Protocol 2: Stereoselective Reduction of the C4-Ketone
This protocol demonstrates how to achieve diastereoselective reduction of the ketone to a hydroxyl group, creating a new stereocenter.
Objective: To synthesize syn- or anti-1-tert-butyl 3-ethyl 4-hydroxyazepane-1,3-dicarboxylate.
Materials:
-
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (1.0 eq)
-
Methanol (for NaBH₄) or Tetrahydrofuran (THF, anhydrous, for L-Selectride®)
-
Sodium borohydride (NaBH₄) (1.5 eq) OR L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Standard glassware for inert atmosphere reactions (if using L-Selectride®)
-
Magnetic stirrer
Procedure A: Sodium Borohydride Reduction (less selective):
-
Setup: Dissolve the starting material in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence. Causality: NaBH₄ is a mild reducing agent. The attack of the hydride will occur from the less sterically hindered face, but selectivity may be moderate.
-
Reaction: Stir at 0 °C for 1-2 hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by silica gel chromatography to separate diastereomers.
Procedure B: L-Selectride® Reduction (highly selective):
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the starting material in anhydrous THF in a flame-dried flask. Cool the solution to -78 °C (dry ice/acetone bath).
-
Addition: Add L-Selectride® solution (1.2 eq) dropwise via syringe over 20 minutes. Causality: L-Selectride® is a very bulky reducing agent. Its large steric profile forces the hydride to attack from the face opposite to the adjacent bulky ester group, leading to high diastereoselectivity.
-
Reaction: Stir at -78 °C for 2-3 hours.
-
Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of 3M NaOH followed by 30% H₂O₂. Allow to warm to room temperature. Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purification: Purify by silica gel chromatography. A high diastereomeric ratio is expected.
Self-Validation:
-
Expected Outcome: A colorless oil or solid.
-
Characterization: The two procedures will yield different major diastereomers. The relative stereochemistry can be determined by ¹H NMR, potentially using NOE experiments to establish the spatial relationship between the new C4-proton and adjacent protons.
Conclusion
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is not merely a chemical intermediate but a sophisticated synthetic platform. Its embedded functionalities provide chemists with multiple, orthogonal handles for diversification. By enabling the rapid construction of complex azepane cores and fused heterocyclic systems, it serves as an invaluable tool for discovery programs in medicinal chemistry and materials science. The protocols and strategies outlined herein provide a robust starting point for researchers to unlock the full potential of this versatile building block.
References
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. Available at: [Link]
-
1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. PubChem. Available at: [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. Available at: [Link]
-
Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. ACS Publications. Available at: [Link]
-
Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. ACS Publications. Available at: [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]
-
tert-Butyl 3-oxoazepane-1-carboxylate. PubChem. Available at: [Link]
-
Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Available at: [Link]
-
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. RSC Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate as a Versatile Scaffold for Azepane Derivatives
Abstract
The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility allows for optimal binding to a variety of biological targets, making it an attractive motif in drug discovery.[4] This document provides a detailed guide to the use of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate , a highly functionalized and versatile building block designed for the efficient synthesis of diverse azepane derivatives. We present detailed protocols for key chemical transformations, including selective deprotection, hydrolysis, reductive amination, and C-C bond formation, underscoring the strategic utility of this scaffold.
Introduction: The Strategic Value of the Azepane Scaffold
Azepane-containing molecules have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1] The non-planar, flexible nature of the seven-membered ring provides access to a broader chemical space compared to more common five- and six-membered heterocycles, which is often crucial for enhancing bioactivity and optimizing pharmacokinetic profiles.[4]
The title compound, 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate , is an advanced intermediate engineered with orthogonal protecting groups and multiple reactive centers. This design allows for a modular and predictable approach to synthesizing complex azepane libraries.
Key Structural Features:
-
N-Boc Group: A robust, acid-labile protecting group for the ring nitrogen, enabling reactions at other sites before its selective removal.
-
C4-Ketone: A versatile handle for introducing substituents via reductive amination, reduction, or olefination reactions.
-
β-Keto Ester Moiety (C3-Ester and C4-Ketone): This functionality activates the C3 position for facile enolate formation and subsequent alkylation, allowing for the introduction of diverse side chains. The ethyl ester itself can be selectively hydrolyzed to the corresponding carboxylic acid.
The strategic placement of these functional groups provides researchers with precise control over the synthetic pathway, as illustrated in the workflow below.
Figure 1: Key synthetic transformations accessible from the title building block.
Synthesis of the Building Block
The preparation of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate can be achieved from commercially available N-Boc-4-piperidone. A common strategy involves a ring expansion reaction, which has been successfully applied for the industrial production of the parent scaffold, tert-butyl 4-oxoazepane-1-carboxylate.[5][6] The subsequent introduction of the C3-ester can be accomplished via carboxylation of the corresponding enolate.
Figure 2: Plausible synthetic route to the title compound.
Experimental Protocols
The following protocols are designed to be robust and reproducible. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]
Protocol 1: N-Boc Deprotection to Yield the Free Amine
This protocol removes the tert-butyloxycarbonyl (Boc) group, unmasking the secondary amine for subsequent functionalization (e.g., amide coupling, reductive amination). The use of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly efficient method.[7][8]
Scientist's Note: The choice between TFA and HCl in dioxane often depends on the desired salt form and downstream compatibility. TFA salts can sometimes be oily, whereas HCl salts are more likely to be crystalline solids, which can aid in purification.[7] The reaction is typically run at 0 °C to room temperature to minimize potential side reactions with other functional groups.
| Parameter | Value |
| Reagents | 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, TFA, DCM |
| Time | 1-3 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% (as TFA salt) |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the starting material (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up (Isolation of TFA Salt): Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting residue is the TFA salt of the deprotected amine, which can often be used directly in the next step.
-
Work-up (Isolation of Free Amine): Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid. Separate the layers, dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.
Protocol 2: Selective Hydrolysis of the Ethyl Ester
This procedure selectively converts the ethyl ester at the C3 position into a carboxylic acid using base-catalyzed hydrolysis (saponification). The resulting β-keto acid is a valuable intermediate for decarboxylation studies or for use as a handle in amide coupling reactions.
Scientist's Note: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for the hydrolysis of sterically hindered or sensitive esters due to its lower propensity to cause side reactions.[9] The reaction is typically run in a mixture of aqueous and organic solvents (e.g., THF/water or MeOH/water) to ensure solubility of the substrate.[9]
| Parameter | Value |
| Reagents | Starting Material, LiOH·H₂O, THF, Water |
| Time | 4-12 hours |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the starting ester (1.0 eq) in a 3:1 mixture of THF and water (to approx. 0.1 M).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) to the solution and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: Once the starting material is consumed, concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.[10]
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1N HCl. A precipitate of the carboxylic acid may form.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.
Protocol 3: Reductive Amination of the C4-Ketone
Reductive amination is a powerful one-pot reaction that converts a ketone into an amine.[11] This protocol uses a primary or secondary amine and sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB), a mild reducing agent that selectively reduces the intermediate iminium ion over the starting ketone.[12][13]
Scientist's Note: STAB is the reagent of choice for many reductive aminations because it is less basic and more selective than other hydrides like NaBH₄ or NaCNBH₃, reducing the likelihood of side reactions.[13] The reaction is often run in non-protic solvents like dichloroethane (DCE) or DCM. A small amount of acetic acid can be added to catalyze imine formation, especially with less nucleophilic amines.
Figure 3: Reaction pathway for reductive amination at the C4-position.
| Parameter | Value |
| Reagents | Starting Material, Primary/Secondary Amine, NaBH(OAc)₃, DCE |
| Time | 12-24 hours |
| Temperature | Room Temperature |
| Typical Yield | 60-90% |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the starting ketone (1.0 eq) in dichloroethane (DCE), add the desired amine (1.1-1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature overnight (12-24 hours). Monitor for completion by LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir for 30 minutes.
-
Extraction: Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C4-amino azepane derivative.
Protocol 4: C-C Bond Formation via Alkylation at the C3-Position
The acidic proton at the C3 position, flanked by two carbonyl groups, can be removed by a strong, non-nucleophilic base to form a stabilized enolate. This enolate can then react with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond.[14][15]
Scientist's Note: This reaction must be performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) to prevent quenching of the strong base and the enolate intermediate. Sodium hydride (NaH) is a common choice of base. The reaction is performed at low temperatures to control reactivity and minimize side reactions.
| Parameter | Value |
| Reagents | Starting Material, NaH, Alkyl Halide (R-X), Anhydrous THF |
| Time | 2-6 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 50-80% |
Step-by-Step Methodology:
-
Reaction Setup: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a flame-dried, three-neck flask under an inert atmosphere. Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Enolate Formation: Add anhydrous THF to the flask and cool to 0 °C. Slowly add a solution of the starting material (1.0 eq) in anhydrous THF via a syringe. Stir at 0 °C for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise to the enolate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to isolate the C3-alkylated azepane derivative.
Summary of Applications
The protocols detailed above demonstrate the exceptional utility of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate as a foundational building block. Its well-defined reactive sites allow for a systematic and modular approach to the synthesis of highly decorated azepane scaffolds, making it an invaluable tool for researchers in drug discovery and organic synthesis.
| Transformation | Key Reagents | Position(s) Modified | Product Type |
| N-Boc Deprotection | TFA or HCl | N1 | Secondary Amine |
| Ester Hydrolysis | LiOH | C3 | Carboxylic Acid |
| Reductive Amination | R-NH₂, NaBH(OAc)₃ | C4 | Secondary/Tertiary Amine |
| C3-Alkylation | NaH, R-X | C3 | α-Substituted β-Keto Ester |
References
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Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]
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Various Authors. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]
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Gomtsyan, A., & Pabel, J. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116766. [Link]
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Adimulam, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7). [Link]
-
Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-Chemistry.org. [Link]
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Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
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Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of β-keto esters. Journal of the American Chemical Society, 96(4), 1082–1087. [Link]
-
Al Mamari, H. (2016, May 1). Alkylation and Decarboxylation of beta-Keto Esters. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Organic-Chemistry.org. [Link]
-
The Cynical Chemist. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. [Link]
-
ResearchGate. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Figshare. (2010, December 1). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Figshare. [Link]
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Navigating the Reactivity of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate: A Guide for Synthetic Chemists
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that can effectively probe biological space.[1][2] Its inherent conformational flexibility allows for optimal binding to a variety of biological targets. Specifically, functionalized azepan-4-ones, such as the title compound, 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, serve as versatile intermediates in the synthesis of complex pharmaceutical agents.[1][3] This guide provides an in-depth exploration of the reactivity of this valuable building block with a range of nucleophiles, offering both mechanistic insights and practical, field-tested protocols for its derivatization.
The presence of a ketone at the C4 position, flanked by a β-ester and an N-Boc protecting group, presents a unique electronic and steric environment that dictates its reactivity. Understanding these nuances is paramount for designing successful synthetic strategies.
Core Principles of Reactivity: A Mechanistic Overview
The primary site of reactivity in 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is the electrophilic carbonyl carbon at the C4 position. Nucleophilic attack on this carbon is the cornerstone of its functionalization. However, the presence of the adjacent ethoxycarbonyl group at C3 introduces the characteristics of a β-keto ester, influencing enolate formation and subsequent reactions.
The general mechanism for nucleophilic addition to the C4 ketone is depicted below. The approach of the nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate. Subsequent protonation yields the corresponding tertiary alcohol.
Caption: Workflow for the reductive amination of the 4-oxoazepane.
Protocol: Reductive Amination with Benzylamine
| Reagent/Solvent | Molecular Weight | Moles (mmol) | Equivalents | Volume/Mass |
| 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | 299.37 | 1.0 | 1.0 | 299 mg |
| Benzylamine | 107.15 | 1.2 | 1.2 | 129 µL |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 1.5 | 318 mg |
| Dichloromethane (DCM) | - | - | - | 10 mL |
| Acetic Acid | 60.05 | - | catalytic | 1-2 drops |
Step-by-Step Procedure:
-
To a solution of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.2 mmol).
-
Add a catalytic amount of glacial acetic acid (1-2 drops) to facilitate iminium ion formation. Stir the mixture at room temperature for 1 hour.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(benzylamino)azepane derivative.
Wittig Reaction: Olefination of the 4-Oxo Position
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting a ketone with a phosphorus ylide. [4]This reaction allows for the introduction of a variety of substituted alkylidene groups at the C4 position.
Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
| Reagent/Solvent | Molecular Weight | Moles (mmol) | Equivalents | Volume/Mass |
| 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | 299.37 | 1.0 | 1.0 | 299 mg |
| Methyltriphenylphosphonium Bromide | 357.23 | 1.5 | 1.5 | 536 mg |
| Potassium tert-butoxide (KOtBu) | 112.21 | 1.5 | 1.5 | 168 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 15 mL |
Step-by-Step Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.5 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide (1.5 mmol) portion-wise. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Causality: A strong, non-nucleophilic base like KOtBu is required to deprotonate the phosphonium salt and generate the reactive ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the 4-methyleneazepane derivative.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation involves the reaction of the 4-oxo group with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. [5]This reaction is particularly useful for synthesizing α,β-unsaturated esters or nitriles.
Protocol: Knoevenagel Condensation with Diethyl Malonate
| Reagent/Solvent | Molecular Weight | Moles (mmol) | Equivalents | Volume/Mass |
| 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | 299.37 | 1.0 | 1.0 | 299 mg |
| Diethyl Malonate | 160.17 | 1.5 | 1.5 | 240 µL |
| Piperidine | 85.15 | - | catalytic | ~5 µL |
| Acetic Acid | 60.05 | - | catalytic | ~3 µL |
| Toluene | - | - | - | 15 mL |
Step-by-Step Procedure:
-
To a solution of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (1.0 mmol) and diethyl malonate (1.5 mmol) in toluene (15 mL), add catalytic amounts of piperidine and acetic acid.
-
Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction. Causality: Removal of water drives the equilibrium towards the product.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired α,β-unsaturated product.
Reformatsky Reaction: Synthesis of β-Hydroxy Esters
The Reformatsky reaction provides a route to β-hydroxy esters by reacting the ketone with an α-halo ester in the presence of zinc metal. [5][6]The organozinc intermediate is less reactive than a Grignard reagent, which prevents side reactions with the ester functionalities.
Workflow for the Reformatsky Reaction:
Caption: Workflow for the Reformatsky reaction with the 4-oxoazepane.
Protocol: Reformatsky Reaction with Ethyl Bromoacetate
| Reagent/Solvent | Molecular Weight | Moles (mmol) | Equivalents | Volume/Mass |
| 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | 299.37 | 1.0 | 1.0 | 299 mg |
| Ethyl Bromoacetate | 167.00 | 1.5 | 1.5 | 165 µL |
| Zinc Dust (activated) | 65.38 | 2.0 | 2.0 | 131 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 15 mL |
| Iodine | 253.81 | - | catalytic | a small crystal |
Step-by-Step Procedure:
-
Activate the zinc dust by stirring it with a small crystal of iodine in anhydrous THF (5 mL) under an inert atmosphere until the iodine color disappears.
-
To the activated zinc suspension, add a solution of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (1.0 mmol) and ethyl bromoacetate (1.5 mmol) in anhydrous THF (10 mL) dropwise.
-
Gently heat the reaction mixture to initiate the reaction (a slight exotherm may be observed). Then, maintain the reaction at a gentle reflux. Causality: The formation of the organozinc reagent and its subsequent addition to the ketone are often initiated by gentle heating.
-
Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.
-
Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the β-hydroxy ester derivative.
Conclusion: A Versatile Hub for Chemical Innovation
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate stands as a testament to the power of well-designed synthetic intermediates. Its strategic placement of functional groups allows for a diverse array of chemical transformations, providing access to a wide range of novel azepane derivatives. The protocols detailed herein offer a robust starting point for researchers in drug discovery and organic synthesis to explore the rich chemistry of this valuable scaffold. By understanding the underlying principles of its reactivity, chemists can unlock its full potential in the creation of next-generation therapeutics and complex molecular architectures.
References
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Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
Wikipedia. Reformatsky reaction. [Link]
-
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ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
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ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
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Oakwood Chemical. tert-butyl 4-Oxoazepane-1-carboxylate. [Link]
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SynArchive. Wittig Reaction. [Link]
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Nature. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
-
Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]
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Stenutz. tert-butyl 4-oxoazepane-1-carboxylate. [Link]
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National Institutes of Health. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]
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PubChem. tert-Butyl 7-oxo-1,4-oxazepane-4-carboxylate. [Link]
-
National Institutes of Health. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]
- Google Patents.
-
Royal Society of Chemistry. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. [Link]
-
ResearchGate. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]
-
ResearchGate. Reactions of nucleophiles with carboxylic acid esters. [Link]
-
PubChem. tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. [Link]
-
Ludwig-Maximilians-Universität München. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]
-
Semantic Scholar. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. [Link]
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ResearchGate. Reactions of Nucleophiles with Reactive Intermediates in the 3,4,6-Tri-O-benzyl-D-glucal-TfOH-n-Bu4NI Reaction System. [Link]
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Application Notes and Protocols: Stereoselective Reduction of the Ketone in 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Introduction
The stereoselective reduction of carbonyl functionalities is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the precise three-dimensional arrangement of atoms is critical for biological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the stereoselective reduction of the ketone in 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. This substrate, a substituted seven-membered N-heterocycle, presents a unique stereochemical challenge due to the interplay of its constituent functional groups and the conformational flexibility of the azepane ring.
The reduction of the 4-oxo group generates a new stereocenter, leading to the formation of two possible diastereomers: the syn and anti 4-hydroxyazepane-1,3-dicarboxylates. The control of this diastereoselectivity is paramount for the synthesis of specific biologically active molecules. This guide will delve into the mechanistic principles governing the stereochemical outcome of this reduction and provide detailed protocols for achieving high diastereoselectivity for either the syn or anti isomer.
Mechanistic Considerations and Strategic Approaches
The stereochemical outcome of the hydride reduction of a cyclic ketone is primarily dictated by the direction of the nucleophilic attack of the hydride on the carbonyl carbon. For cyclic systems, this translates to either an axial or equatorial attack. The facial selectivity of this attack is influenced by several factors, including steric hindrance, torsional strain, and electronic effects. In the case of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, the substituents at the 1- and 3-positions play a crucial role in directing the stereoselectivity.
Two primary strategies can be employed to achieve the desired diastereomer:
-
Non-Chelation-Controlled Reduction (Kinetic Control): This approach typically utilizes sterically demanding reducing agents. The trajectory of the hydride attack is governed by minimizing steric interactions with the substituents on the ring.
-
Chelation-Controlled Reduction: This strategy involves the use of a Lewis acidic cation that can coordinate to both the carbonyl oxygen and another heteroatom in the molecule, forming a rigid cyclic intermediate. This intermediate then directs the hydride delivery from the less hindered face.
The choice of reducing agent and reaction conditions will determine which of these pathways is favored.
Conformational Influence of the Azepane Ring
Seven-membered rings, such as the azepane core of the target molecule, are conformationally flexible. However, the presence of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the ethyl ester at the C3 position will favor certain conformations to minimize steric strain. Understanding the most stable conformation is key to predicting the stereochemical outcome of the reduction. Reactions of chiral seven-membered-ring enolates have been shown to be highly diastereoselective due to torsional and steric interactions that develop as the electrophile (in this case, a hydride) approaches the diastereotopic π-faces of the enolate.[1][2][3]
Protocols for Diastereoselective Reduction
The following protocols provide methodologies for achieving either the syn or anti diastereomer of 1-Tert-butyl 3-ethyl 4-hydroxyazepane-1,3-dicarboxylate.
Protocol 1: Synthesis of the anti-Diastereomer via Non-Chelation Control
This protocol aims to produce the anti isomer by employing a sterically hindered reducing agent, L-Selectride®, which favors equatorial attack on the carbonyl, leading to the axial alcohol.[4][5]
Reaction Scheme:
Reaction pathway for anti-diastereomer synthesis.
Materials:
-
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (1.0 equiv).
-
Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 equiv) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x VTHF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired anti-diastereomer.
Causality of Stereoselectivity: L-Selectride® is a bulky hydride source. The approach of the hydride to the carbonyl carbon is sterically demanding. To minimize steric interactions with the substituents on the azepane ring, the hydride will preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol, which corresponds to the anti-diastereomer.[4]
Protocol 2: Synthesis of the syn-Diastereomer via Chelation/Substrate Control
This protocol aims to produce the syn isomer using a less sterically demanding reducing agent, sodium borohydride. In the absence of strong chelation, the stereochemical outcome will be influenced by the Felkin-Anh model, where the hydride attacks from the face opposite to the largest substituent at the adjacent stereocenter.[6][7][8]
Reaction Scheme:
Reaction pathway for syn-diastereomer synthesis.
Materials:
-
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (1.0 equiv).
-
Dissolve the substrate in methanol (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (1.5 equiv) portion-wise to the stirred solution over 10-15 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully add deionized water to quench the excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x VMeOH).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired syn-diastereomer.
Causality of Stereoselectivity: Sodium borohydride is a relatively small hydride donor. In the absence of a strong chelating metal, the stereochemical outcome is likely governed by substrate control. According to the Felkin-Anh model, the hydride will attack the carbonyl carbon from the face opposite the largest group at the adjacent stereocenter (the C3-ester group). This trajectory leads to the formation of the syn-diastereomer.[6][7]
Data Presentation and Expected Outcomes
The diastereomeric ratio (d.r.) of the products should be determined by ¹H NMR spectroscopy of the crude reaction mixture by integrating characteristic signals for each diastereomer.
| Protocol | Reducing Agent | Expected Major Diastereomer | Expected Diastereomeric Ratio (anti:syn) |
| 1 | L-Selectride® | anti | >95:5 |
| 2 | Sodium Borohydride | syn | >80:20 |
Alternative Methodologies for Enhanced Stereoselectivity
For cases requiring even higher levels of stereocontrol, more advanced catalytic methods can be employed.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols.[1][2] In the context of diastereoselective reduction of a chiral ketone, a matched or mismatched case with a chiral CBS catalyst can lead to very high diastereoselectivity.
Workflow for CBS Reduction:
Workflow for Corey-Bakshi-Shibata Reduction.
Catalytic Asymmetric Hydrogenation
For large-scale synthesis, catalytic asymmetric hydrogenation offers an efficient and atom-economical approach. Chiral ruthenium-diamine catalysts have been successfully employed for the asymmetric hydrogenation of related azepine derivatives.[3][9]
Conclusion
The stereoselective reduction of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate can be effectively controlled to yield either the syn or anti diastereomer by the judicious choice of reducing agent and reaction conditions. Sterically demanding reagents like L-Selectride® favor the formation of the anti isomer through a non-chelation, sterically controlled pathway. Conversely, smaller hydride donors such as sodium borohydride tend to produce the syn diastereomer, likely via a substrate-controlled mechanism. For applications requiring the highest levels of stereopurity, advanced catalytic methods such as the CBS reduction or asymmetric hydrogenation should be considered. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to achieve their desired stereochemical outcomes in the synthesis of complex azepane-based molecules.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
-
Zhang, S., Chen, F., He, Y. M., & Fan, Q. H. (2019). Asymmetric Hydrogenation of Dibenzo[c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts. Organic Letters, 21(14), 5538–5541. [Link]
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Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462. [Link]
-
Xie, J. H., Liu, S., & Zhou, Q. L. (2011). Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry, 35(11), 2467-2469. [Link]
-
Krishnamurthy, S., & Brown, H. C. (1976). Selective reductions. 19. The rapid reaction of lithium tri-sec-butylborohydride with a wide variety of organic compounds. A new, remarkably selective, and versatile reducing agent. The Journal of Organic Chemistry, 41(18), 3064–3066. [Link]
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Anh, N. T. (1980). Regio- and stereoselectivities in some nucleophilic addition reactions. Topics in Current Chemistry, 88, 145–162. [Link]
-
Chacko, S., Antony, A., & Ramapanicker, R. (2015). Chelation controlled reduction of N-protected β-amino ketones toward the synthesis of HPA-12 and analogues. Tetrahedron, 71(37), 6563–6570. [Link]
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Felkin, H., & Cherest, M. (1968). Torsional strain and steric hindrance in additions to carbonyl groups. Tetrahedron Letters, 9(21), 2205–2208. [Link]
-
Mengel, A., & Reiser, O. (1999). Around the Felkin-Anh model: an inquiry into the origins of diastereoselectivity in nucleophilic additions to chiral carbonyl compounds. Chemical Reviews, 99(5), 1191–1224. [Link]
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Advanced Synthesis Guide: Selective Deprotection of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the selective cleavage of the tert-butyloxycarbonyl (Boc) protecting group from 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. As a key intermediate in the synthesis of novel therapeutics, the efficient and clean generation of the corresponding secondary amine is a critical step. This document outlines field-proven protocols, explains the underlying chemical principles, and offers practical advice for troubleshooting, ensuring the integrity and success of your synthetic route.
Strategic Imperative: The Azepane Scaffold and the Role of Boc Protection
The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, valued for its conformational flexibility which allows it to serve as an effective β-turn mimic in peptidomimetics and other bioactive molecules.[1] The title compound, a substituted 4-oxoazepane, is a versatile building block, primed for further functionalization at the nitrogen atom following Boc deprotection. The Boc group is widely employed due to its robustness under a variety of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation, while being readily removable with acid.[2][3]
The primary challenge in this deprotection is to selectively cleave the N-Boc carbamate without compromising the ethyl ester at the C-3 position, which is also susceptible to acid-catalyzed hydrolysis under harsh conditions. Therefore, the choice of reagents and reaction conditions is paramount.
Pillar 1: Mechanistic Insight into Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.[2][3] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][4] This initial step significantly weakens the adjacent tert-butyl-oxygen bond.
The subsequent fragmentation yields a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[2][4] The carbamic acid rapidly decarboxylates, releasing carbon dioxide and the desired free amine.[2] Under the acidic reaction conditions, the liberated amine is protonated, forming an ammonium salt.[2]
Figure 1. Acid-catalyzed deprotection of a Boc-protected amine.
The generation of gaseous byproducts (CO₂ and isobutylene) provides a strong thermodynamic driving force for the reaction.[3] It is critical to perform this reaction in a well-ventilated fume hood and to avoid a closed system to allow for the safe release of these gases.[2]
Pillar 2: Validated Experimental Protocols
Two primary methods are presented, utilizing trifluoroacetic acid and hydrochloric acid, respectively. The selection between these protocols often depends on the scale of the reaction, cost considerations, and the desired salt form of the final product.
Protocol 1: The Gold Standard - Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly reliable and generally proceeds quickly and cleanly at room temperature. The high acidity of TFA combined with the excellent solubility of the substrate in DCM makes this a preferred choice for many researchers.
Materials:
-
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the Boc-protected azepane (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA (5–20 equivalents) dropwise to the stirred solution. A common ratio is 20-50% TFA in DCM by volume.[5][6]
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up - Quenching: Once the starting material is consumed, carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Work-up - Neutralization: Dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH ~8-9).
-
Work-up - Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected amine.
-
Purification: If necessary, purify the product by silica gel column chromatography.
Causality and Expertise:
-
Why a large excess of TFA? A high concentration of acid ensures rapid and complete protonation, driving the equilibrium towards the products.[7]
-
Why cool to 0 °C? The initial protonation can be exothermic. Cooling prevents potential side reactions and ensures controlled addition.
-
The tert-Butyl Cation: The generated tert-butyl cation is a reactive electrophile. For sensitive substrates, a scavenger such as triethylsilane or anisole can be added to trap this cation and prevent side reactions like t-butylation of electron-rich moieties.[2][8]
Protocol 2: The Scalable Alternative - Hydrochloric Acid (HCl) in Dioxane or Methanol
For larger-scale synthesis, a solution of HCl in an organic solvent is a more cost-effective option. Commercially available solutions of 4M HCl in 1,4-dioxane are commonly used.
Materials:
-
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
-
4M HCl in 1,4-dioxane
-
Methanol (optional, to aid solubility)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Boc-protected azepane (1.0 eq) in a minimal amount of DCM or methanol.
-
Acid Addition: Add 4M HCl in 1,4-dioxane (5–10 equivalents) to the solution. Stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may require longer times than with TFA, often from 2 to 16 hours.[9]
-
Product Isolation: Upon completion, the deprotected amine hydrochloride salt often precipitates from the solution. The product can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove non-polar impurities. Alternatively, the solvent can be removed in vacuo to yield the crude salt.
-
Conversion to Free Amine (Optional): To obtain the neutral amine, dissolve the hydrochloride salt in water, basify to pH ~9-10 with saturated NaHCO₃ or dilute NaOH, and extract with an organic solvent (e.g., DCM or ethyl acetate). Dry and concentrate the organic extracts as described in Protocol 1.
Causality and Expertise:
-
Why HCl in Dioxane? This reagent provides anhydrous acidic conditions, preventing water-mediated side reactions. The resulting hydrochloride salt is often a crystalline solid, which can be a significant advantage for purification by simple filtration.[6]
-
Solvent Choice: Methanol can be used as a co-solvent to improve the solubility of the starting material. However, be aware that prolonged reaction times in methanol could potentially lead to transesterification of the ethyl ester, although this is generally slow under these conditions.
Comparative Data Summary
| Feature | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |
| Reagent Cost | Higher | Lower |
| Reaction Rate | Fast (typically 1-3 hours) | Slower (2-16 hours) |
| Work-up | Aqueous basic wash required | Often simple precipitation/filtration |
| Product Form | Free amine (after work-up) | Hydrochloride salt |
| Safety | TFA is highly corrosive and volatile | Dioxane is a suspected carcinogen |
| Scalability | Excellent for lab scale | Preferred for large scale |
Pillar 3: Workflow and Troubleshooting
Figure 2. Decision workflow for the deprotection of the Boc-azepane substrate.
Troubleshooting Common Issues:
-
Incomplete Reaction: If the reaction stalls, especially with the HCl method, gentle heating (e.g., to 40-50 °C) can increase the rate.[9] Alternatively, adding a larger excess of the acid can also drive the reaction to completion.
-
Ester Hydrolysis: While generally stable, the ethyl ester can undergo hydrolysis if water is present and reaction times are excessively long. Ensure the use of anhydrous solvents and reagents. If hydrolysis is observed, consider milder deprotection conditions or shorter reaction times.
-
Product is Water-Soluble: The resulting amine hydrochloride salt can have significant water solubility. If extraction is difficult, saturate the aqueous layer with solid NaCl (salting out) to decrease the product's solubility in the aqueous phase and improve extraction efficiency.
By carefully selecting the appropriate protocol and understanding the chemical principles involved, researchers can confidently and efficiently perform this critical deprotection step, advancing their synthesis of complex and potentially life-saving molecules.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Jones, D. M., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8373–8380. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- D'Souza, D., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. (While not a direct protocol, this source discusses the importance of such heterocycles).
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Abaee, M. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22713-22719. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. Retrieved from [Link]
-
ChemistryViews. (2024). Method Simplifies Deprotection and Modification of N-Heterocycles. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Reddit. (2021). Boc De-protection. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Can a Boc protecting group be removed with trifluoroacetic acid?. Retrieved from [Link]
-
Chen, Y., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1199-1203. Retrieved from [Link]
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- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes & Protocols: The Strategic Utility of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate in the Synthesis of Bioactive Molecules
These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. This versatile building block, featuring a privileged azepane core, is primed for the synthesis of diverse and complex bioactive molecules.
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a significant structural motif in a variety of natural products and pharmacologically active compounds.[1] Its inherent conformational flexibility allows it to mimic β-turns in peptides and interact favorably with a wide range of biological targets.[2] Consequently, the azepane core is found in numerous FDA-approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[3][4] Molecules such as the protein kinase inhibitor (-)-balanol, the antidiabetic drug tolazamide, and the antihistamine azelastine all feature this seven-membered ring system.[3]
The subject of this guide, 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, is a highly functionalized synthetic intermediate designed for facile diversification. Its key structural features include:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group offers robust protection of the ring nitrogen, which can be readily removed under acidic conditions, allowing for subsequent functionalization.
-
A β-Keto Ester Moiety: This functionality is a cornerstone of synthetic chemistry, providing multiple avenues for carbon-carbon bond formation and further derivatization.[5][6]
This combination makes the title compound a powerful platform for generating libraries of novel compounds for screening and lead optimization in drug discovery programs.
Synthesis of the Core Scaffold: A Probable Synthetic Route
The direct synthesis of 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is not widely documented. However, a logical and efficient pathway can be devised based on established chemical transformations. The synthesis logically proceeds in two key stages: the formation of the N-Boc protected 4-oxoazepane ring, followed by the introduction of the C3-ethyl ester.
Stage 1: Ring Expansion to N-Boc-4-oxoazepane
A well-established industrial method for the synthesis of the N-Boc-4-oxoazepane core involves the ring expansion of N-Boc-4-piperidone.[2][7] This reaction typically utilizes a diazo compound, such as ethyl diazoacetate, in the presence of a Lewis acid.
Caption: Figure 1: Synthetic pathway to the core azepane scaffold.
Stage 2: C3-Carboxylation
With the core azepane ketone in hand, the next step is the introduction of the ethyl ester at the C3 position. This can be achieved via C-acylation of the ketone enolate using an appropriate acylating agent like ethyl chloroformate or diethyl carbonate.[8][9]
Caption: Figure 2: Introduction of the C3-ethyl ester functionality.
Application Notes: Leveraging the β-Keto Ester for Molecular Diversification
The true synthetic utility of 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate lies in the reactivity of its β-keto ester moiety. This functional group provides a handle for a variety of transformations to build molecular complexity.
C-Alkylation at the C3 Position
The acidic α-proton at the C3 position can be readily removed by a suitable base to form a stabilized enolate. This nucleophilic enolate can then be reacted with a range of electrophiles, most commonly alkyl halides, in an S(_N)2 reaction to introduce substituents at this position.[10][11][12] This allows for the systematic exploration of the chemical space around the azepane core.
Caption: Figure 3: General workflow for C3-alkylation.
Table 1: Representative Conditions for C3-Alkylation
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Expected Outcome |
| Methyl iodide | NaH | THF | 0 to RT | C3-Methylated product |
| Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | C3-Benzylated product |
| Allyl bromide | DBU | DMF | RT | C3-Allylated product |
Synthesis of Fused Heterocyclic Systems
The dicarbonyl nature of the β-keto ester makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazoles and isoxazoles, which are common motifs in bioactive molecules.[8] Reaction with hydrazine or hydroxylamine derivatives can lead to the formation of these fused ring systems.
Krapcho Decarboxylation
Under specific conditions, typically heating in a polar aprotic solvent with a salt, the ethyl ester group can be removed via a Krapcho decarboxylation. If the molecule has been previously alkylated at the C3 position, this provides a route to 3-substituted-4-oxoazepanes.
Detailed Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired outcome.
Protocol 1: General Procedure for C3-Alkylation
-
Preparation: To a solution of 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Enolate Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium enolate is typically accompanied by the cessation of hydrogen gas evolution.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Fused Pyrazole Derivative
-
Reaction Setup: To a solution of 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.5 eq).
-
Condensation: Add a catalytic amount of glacial acetic acid (3-4 drops) and heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the fused pyrazole-azepane scaffold.
Conclusion
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate represents a strategically designed building block for the synthesis of novel and diverse bioactive molecules. Its inherent functionalities, particularly the versatile β-keto ester, provide medicinal chemists with a powerful tool for scaffold decoration and the exploration of new chemical space. The protocols and applications outlined in this guide are intended to provide a solid foundation for the use of this and similar azepane-based intermediates in drug discovery endeavors.
References
- Barbero, A., Diez-Varga, A., Pulido, F. J., & González-Ortega, A. (2016). Org. Lett., 18, 1972–1975.
- Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. (2025, January).
- Life Chemicals. (2020, November 12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Mishra, R., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
- Grynchyshyn, V., et al. (2021). Azepanes in bioactive molecules and drugs containing a trifluoro-, a difluoro- or a perfluoro-alkyl group. Chem-Eur J.
- Fiveable. (n.d.). Cyclic β-Ketoester Definition.
- Ruffoni, A., et al. (2024).
- Selected azepine skeletons in natural products and bioactive molecules. (n.d.).
- Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- Singh, S., et al. (2021).
- Al-Hourani, B. J. (n.d.). Cyclic β-keto esters: Synthesis and reactions.
- Kumar, G. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Organic and Medicinal Chemistry Letters.
- Raj, A. (n.d.). Synthetic studies of β-ketoesters.
- Hale, K. J., et al. (n.d.). A Mild New Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto Esters, -Thionoesters and Thioesters.
- AK Lectures. (n.d.).
- Wang, Y., et al. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry.
- Hamzah, B.F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences.
- The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube.
- Kumar, N., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Industrial & Engineering Chemistry Research.
- Katritzky, A. R., et al. (2004). Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles. The Journal of Organic Chemistry.
- Kumar, N., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
- Perjesi, P., et al. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. MDPI.
- Synthesis, characterization and anticancer activity of new oxazepien deriv
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Application Note: A Robust Protocol for the Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Abstract
The azepane scaffold is a crucial seven-membered heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1][2] Its unique three-dimensional structure provides access to a chemical space that is distinct from more common five- and six-membered rings, making it a valuable target in drug discovery. This application note provides a detailed, field-proven protocol for the synthesis of 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, a versatile building block for more complex azepane derivatives. The synthetic strategy is centered around a highly efficient, base-catalyzed intramolecular Dieckmann condensation to construct the core azepane ring.[3][4] This guide explains the causality behind critical experimental choices, offers a step-by-step methodology, and includes troubleshooting advice to ensure reliable and reproducible results for researchers in organic synthesis and medicinal chemistry.
Introduction and Synthetic Strategy
The synthesis of medium-sized rings like azepanes presents unique challenges due to entropic and enthalpic barriers during cyclization.[5] The chosen strategy for constructing the target compound, 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, involves a three-step sequence designed for efficiency and control:
-
N-Alkylation of a Boc-Protected Amino Ester: Building the linear carbon-nitrogen backbone required for cyclization.
-
Intramolecular Dieckmann Condensation: The key ring-forming step, creating the cyclic β-keto ester functionality.[6][7]
-
Purification: Isolation of the final product.
The tert-butyloxycarbonyl (Boc) group is selected for nitrogen protection due to its stability under the basic conditions of the alkylation and cyclization steps, and its susceptibility to cleavage under mild acidic conditions, which allows for orthogonal deprotection in subsequent synthetic transformations.[8][][10] The entire synthetic pathway is depicted below.
Overall Reaction Scheme:
Figure 1: Overall synthetic route to the target azepane derivative.
Mechanism Spotlight: The Dieckmann Condensation
The cornerstone of this synthesis is the Dieckmann condensation, an intramolecular variation of the Claisen condensation.[11] This reaction is exceptionally effective for forming 5- and 6-membered rings and can be successfully applied to 7-membered rings under appropriate conditions.[4] The mechanism involves the deprotonation of an α-carbon to one ester group, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the second ester group within the same molecule, leading to a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group forms the final cyclic β-keto ester product.[7] The use of sodium ethoxide (NaOEt) as the base is a critical choice; it matches the ethyl ester groups of the precursor, thereby preventing unwanted transesterification side reactions.
Figure 2: Mechanism of the Dieckmann condensation step.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 4-(tert-butoxycarbonylamino)butanoate | Reagent grade, >98% | Sigma-Aldrich | Starting material. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Acros Organics | Handle with extreme care; pyrophoric. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Required for Step 1 to prevent quenching of NaH. |
| Ethyl bromoacetate | >98% | TCI Chemicals | Lachrymator; handle in a fume hood. |
| Sodium ethoxide (NaOEt) | >96% | Sigma-Aldrich | Moisture-sensitive. |
| Anhydrous Toluene | >99.8% | Fisher Scientific | Solvent for cyclization. |
| Diethyl ether | ACS Grade | VWR | For extraction. |
| Ethyl acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated aq. NH₄Cl | - | Lab-prepared | For quenching. |
| Saturated aq. NaCl (Brine) | - | Lab-prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Procedure
Step 1: Synthesis of the Diester Precursor (Diethyl 3-((tert-butoxycarbonyl)amino)heptanedioate)
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add sodium hydride (1.0 g, 25.0 mmol, 1.2 equiv) as a 60% dispersion in mineral oil.
-
Washing: Wash the NaH dispersion three times with anhydrous hexanes (10 mL each) under an argon atmosphere to remove the mineral oil. Carefully decant the hexanes each time using a cannula.
-
Solvent Addition: Add anhydrous THF (80 mL) to the flask and cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl 4-(tert-butoxycarbonylamino)butanoate (5.0 g, 20.4 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 20 minutes. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas as the amine is deprotonated.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (3.75 g, 22.4 mmol, 1.1 equiv) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours) under argon.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C. Safety Note: Quench slowly to manage any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with water (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diester precursor as a pale yellow oil. This crude product is typically of sufficient purity for the next step.
Step 2: Dieckmann Condensation to form 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
-
Preparation: To a flame-dried 500 mL round-bottom flask, add sodium ethoxide (1.8 g, 26.5 mmol, 1.3 equiv). Place the flask under an argon atmosphere.
-
Solvent and Substrate Addition: Add anhydrous toluene (200 mL). Dissolve the crude diester precursor from Step 1 (approx. 20.4 mmol) in anhydrous toluene (50 mL) and add it to the NaOEt suspension.
-
Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: High temperature is required to overcome the activation energy for the formation of the seven-membered ring.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly add 1 M HCl (aq) until the pH is ~5-6 to neutralize the mixture and protonate the product enolate.
-
Extraction: Transfer to a separatory funnel, add water (100 mL), and extract with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Elution: Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.
-
Isolation: Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to afford 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate as a viscous oil or low-melting solid.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Alkylation) | Incomplete deprotonation due to wet THF or insufficient NaH. Incomplete reaction. | Ensure all glassware is flame-dried and solvents are rigorously anhydrous. Increase reaction time or slightly warm the reaction mixture (to 40 °C). |
| Low yield in Step 2 (Cyclization) | Reagents not anhydrous. Insufficient reaction time or temperature. Reversible reaction. | Use fresh, anhydrous toluene and ensure NaOEt is dry. Ensure reflux is maintained and monitor by TLC until starting material is consumed. |
| Multiple products observed on TLC | Side reactions such as intermolecular condensation or hydrolysis of esters. | Maintain dilute conditions during the cyclization step. Ensure the workup is performed promptly after the reaction is complete. |
| Difficulty in purification | Product co-elutes with impurities. | Use a shallower gradient during column chromatography. Consider an alternative solvent system (e.g., dichloromethane/methanol). |
Conclusion
This application note details a reliable and scalable protocol for the synthesis of 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. By leveraging a strategic N-alkylation followed by a Dieckmann condensation, this method provides controlled access to a valuable azepane-based chemical intermediate. The insights into the reaction mechanism and procedural rationale are intended to empower researchers to confidently execute and adapt this synthesis for applications in pharmaceutical development and complex molecule synthesis.
References
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Organic Syntheses Procedure. tert-butyl tert-butyldimethylsilylglyoxylate. Available from: [Link]
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ResearchGate. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Available from: [Link]
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Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. Available from: [Link]
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Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]
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Organic Syntheses Procedure. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available from: [Link]
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ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available from: [Link]
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Organic Syntheses Procedure. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Available from: [Link]
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Chemistry LibreTexts. 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available from: [Link]
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Frontiers. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Available from: [Link]
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ResearchGate. Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
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PubMed. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Available from: [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
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ResearchGate. A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Available from: [Link]
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MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]
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CSH Protocols. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available from: [Link]
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The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available from: [Link]
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RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]
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Nature. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available from: [Link]
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PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Available from: [Link]
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Catalytic Pathways to a Key Pharmaceutical Intermediate: Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Application Note & Synthetic Protocol
Abstract
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is a valuable heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic synthesis of this target molecule. We will explore the underlying chemical principles, present a robust step-by-step protocol based on the Dieckmann condensation, and discuss alternative catalytic strategies that offer potential for optimization and enhanced efficiency. This guide is designed to be a practical resource, combining theoretical insights with actionable experimental procedures to facilitate the successful synthesis of this important compound.
Introduction
The azepane ring system is a privileged scaffold in numerous biologically active natural products and synthetic pharmaceuticals.[1] The incorporation of a ketone functionality and dicarboxylate substituents, as seen in 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, provides multiple points for molecular diversification, making it a highly sought-after building block in drug discovery programs. The development of efficient and scalable synthetic routes to this intermediate is therefore of significant interest. While various catalytic methods for the synthesis of azepane derivatives have been reported, including transition metal-catalyzed cyclizations and ring expansions, this guide will focus on a reliable and well-established approach: the Dieckmann condensation.[2][3][4] We will also delve into modern catalytic alternatives that may offer advantages in terms of yield, stereocontrol, and substrate scope.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule points towards an intramolecular cyclization of a linear diester precursor. This strategy, known as the Dieckmann condensation, is a powerful method for the formation of cyclic β-keto esters.[4] The proposed acyclic precursor would be N-(tert-butoxycarbonyl)-N-(3-(ethoxycarbonyl)propyl)glycine ethyl ester.
DOT Script for Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule via a Dieckmann condensation.
Experimental Protocol: Dieckmann Condensation Approach
This protocol details the synthesis of 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate from commercially available starting materials. The procedure is divided into two main stages: synthesis of the acyclic diester precursor and its subsequent intramolecular cyclization.
Part 1: Synthesis of Diethyl 4-((2-(tert-butoxy)-2-oxoethyl)amino)heptanedioate
Materials:
-
Ethyl 4-aminobutanoate hydrochloride
-
Triethylamine (TEA)
-
Ethyl acrylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Free-basing of Ethyl 4-aminobutanoate: To a solution of ethyl 4-aminobutanoate hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) at 0 °C. Stir the mixture for 30 minutes.
-
Michael Addition: To the solution from step 1, add ethyl acrylate (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Boc Protection: Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (1.1 eq). Stir for 4 hours at room temperature.
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired acyclic diester precursor.
Part 2: Intramolecular Dieckmann Condensation
Materials:
-
Diethyl 4-((2-(tert-butoxy)-2-oxoethyl)amino)heptanedioate (from Part 1)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Cyclization: To a solution of the diester precursor (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere.
-
Heating: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by TLC.
-
Quenching and Neutralization: Cool the reaction to 0 °C and carefully quench with 1 M HCl until the pH is approximately 7.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
DOT Script for Experimental Workflow
Caption: Overall experimental workflow for the synthesis of the target molecule.
Data Summary
| Step | Reaction | Key Reagents | Typical Yield (%) |
| Part 1 | Acyclic Precursor Synthesis | Ethyl 4-aminobutanoate HCl, Ethyl acrylate, Boc₂O | 70-85 |
| Part 2 | Dieckmann Condensation | NaOEt or KOtBu | 60-75 |
Alternative Catalytic Strategies
While the Dieckmann condensation is a reliable method, modern catalytic approaches offer potential for improved efficiency and milder reaction conditions.
-
Rhodium-Catalyzed Ring Expansion: A promising alternative involves the rhodium-catalyzed ring expansion of a suitable N-Boc-4-piperidone with ethyl diazoacetate.[5] This method can be highly efficient and avoids the need for strong bases. Rhodium(II) carboxylates are often effective catalysts for such transformations.[3][6]
-
Copper-Catalyzed Cyclization: Copper(I) catalysts have been employed in tandem amination/cyclization reactions to form azepine rings.[1] A similar strategy could potentially be adapted for the synthesis of the 4-oxoazepane core from an appropriately functionalized linear precursor.
-
Palladium-Catalyzed Carbonylative Cyclization: Palladium catalysts are widely used in the formation of heterocyclic compounds. A palladium-catalyzed carbonylative cyclization of a suitable amino-alkene or -alkyne precursor could provide an alternative route to the azepanone ring system.
Conclusion
This application note provides a comprehensive and practical guide to the synthesis of 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. The detailed protocol for the Dieckmann condensation offers a robust and accessible method for obtaining this valuable intermediate. Furthermore, the discussion of alternative catalytic strategies highlights the ongoing innovation in synthetic organic chemistry and provides avenues for future research and process optimization. The methodologies described herein are intended to empower researchers in the pharmaceutical and chemical sciences to efficiently access this key building block for the development of novel therapeutic agents.
References
-
Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Available at: [Link]
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. (2023). Organic Letters. Available at: [Link]
-
Application of the methodology in the preparation of azepane-based... - ResearchGate. (n.d.). Retrieved from [Link]
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Azepines, Chemistry, Synthesis and Reactions - STM Journals. (n.d.). Retrieved from [Link]
- Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. (n.d.). Chemistry – A European Journal.
-
Dieckmann Condensation - SynArchive. (n.d.). Retrieved from [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). RSC Advances. Available at: [Link]
-
Enantioselective Synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones and 2,3-dihydropyridin-4(1H)-ones From β-substituted β-hydroxyaminoaldehydes. (2014). The Journal of Organic Chemistry. Available at: [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of azepane derivatives 4 by a sequence of asymmetric... - ResearchGate. (n.d.). Retrieved from [Link]
-
An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.). Retrieved from [Link]
-
New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]
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Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. (2010). The Journal of Organic Chemistry. Available at: [Link]
-
1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | C14H23NO5 - PubChem. (n.d.). Retrieved from [Link]
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The Azepane Scaffold: Harnessing the Potential of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate in Medicinal Chemistry
The seven-membered nitrogen-containing heterocyclic ring system, the azepane scaffold, has cemented its position as a privileged structural motif in the landscape of modern medicinal chemistry. Its inherent three-dimensional character and conformational flexibility offer a distinct advantage in the exploration of novel chemical space for drug discovery. To date, over twenty FDA-approved drugs incorporate the azepane core, a testament to its therapeutic versatility. This guide delves into the specific applications and synthetic utility of a promising, functionalized building block: 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate .
This versatile intermediate, featuring a protected amine, a reactive ketone, and a β-keto ester functionality, presents a powerful tool for the synthesis of a diverse array of complex molecules with potential therapeutic applications. Its strategic placement of functional groups allows for selective modifications, enabling the rapid generation of compound libraries for screening against various biological targets.
The Strategic Advantage of the 4-Oxoazepane Core
The 4-oxoazepane moiety is a key pharmacophore in numerous biologically active compounds. The ketone functionality serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, aldol condensations, and Wittig reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). Furthermore, the azepane ring itself is recognized as a superior mimic for peptide β-turns, owing to its conformational flexibility, making it a valuable scaffold for the design of peptidomimetics.
Applications in Drug Discovery: A World of Possibilities
The unique structural features of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate open doors to a multitude of applications in medicinal chemistry, primarily driven by the reactivity of the β-keto ester system.
Synthesis of Fused Heterocyclic Systems
The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various fused heterocyclic systems, which are prevalent in many approved drugs. By reacting with binucleophiles, a range of bicyclic scaffolds can be accessed. For example, condensation with hydrazines can yield pyrazolo-fused azepanes, while reaction with amidines or guanidines can lead to pyrimido-fused azepanes. These fused systems can serve as rigid scaffolds to orient pharmacophoric groups in a defined three-dimensional space, enhancing binding affinity and selectivity for their biological targets.
Access to Substituted 4-Aminoazepanes
The ketone can be readily converted to an oxime, which can then be reduced to a primary amine. Alternatively, reductive amination provides a direct route to secondary and tertiary amines. The resulting 4-aminoazepane derivatives are valuable intermediates for the synthesis of, for example, inhibitors of monoamine transporters, which are implicated in a variety of neurological disorders.
Generation of Spirocyclic Scaffolds
The presence of the ketone and the adjacent active methylene group (flanked by two carbonyls) allows for the construction of spirocyclic systems. For instance, reaction with a suitable bis-electrophile can lead to the formation of a new ring spiro-fused at the 3-position of the azepane ring. Spirocycles are of increasing interest in drug discovery due to their rigid, three-dimensional nature which can lead to improved target selectivity and physicochemical properties.
Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate: A Proposed Synthetic Pathway
A robust and scalable synthesis of the title compound can be envisioned in two key stages, starting from the commercially available 1-Boc-4-piperidone.
Stage 1: Ring Expansion to form tert-Butyl 4-oxoazepane-1-carboxylate
This stage is based on a well-established industrial process involving a ring expansion of a cyclic ketone.[1]
Stage 2: C-Acylation to Introduce the Ethyl Ester
The second stage involves the C-acylation of the 4-oxoazepane intermediate at the α-position to the ketone, yielding the target β-keto ester.[2]
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate
Materials:
-
1-Boc-4-piperidone
-
Ethyl diazoacetate
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-Boc-4-piperidone (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere, cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add boron trifluoride diethyl etherate (catalytic amount) to the stirred solution.
-
Add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous diethyl ether dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with appropriate safety precautions in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of the desired product and its regioisomer, is then subjected to hydrolysis and decarboxylation by heating with aqueous acid (e.g., 4M HCl) to yield tert-butyl 4-oxoazepane-1-carboxylate.[1]
-
Purify the final product by column chromatography on silica gel.
Protocol 2: Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Materials:
-
tert-Butyl 4-oxoazepane-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl chloroformate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Add a solution of tert-butyl 4-oxoazepane-1-carboxylate (1 equivalent) in anhydrous THF dropwise to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add ethyl chloroformate (1.1 equivalents) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Data Presentation
| Compound | Starting Material | Key Reagents | Reaction Type | Yield (%) |
| tert-Butyl 4-oxoazepane-1-carboxylate | 1-Boc-4-piperidone | Ethyl diazoacetate, BF₃·OEt₂ | Ring Expansion & Decarboxylation | Good (as per literature[1]) |
| 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | tert-Butyl 4-oxoazepane-1-carboxylate | NaH, Ethyl chloroformate | C-Acylation | Moderate to Good (expected) |
Conclusion
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate stands as a highly valuable and versatile building block for medicinal chemists. Its strategic combination of a conformationally flexible azepane core with a synthetically tractable β-keto ester functionality provides a powerful platform for the design and synthesis of novel therapeutic agents. The protocols outlined herein offer a practical approach to its synthesis, paving the way for its broader application in drug discovery programs targeting a wide range of diseases.
References
-
Reddy, B. V. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Organic and Medicinal Chemistry Letters, 3(1), 6. Available at: [Link]
- Schaefer, J. P., & Bloomfield, J. J. (1967).
- Davis, B. R., & Garrett, P. J. (1991). The Dieckmann and Related Reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 806-829). Pergamon.
- Kwart, H., & King, K. (1969). Rearrangement and cyclization reactions of carboxylic acids and esters. In The Chemistry of Carboxylic Acids and Esters (pp. 341-373). Wiley.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
-
Tsuji, J. (2004). Palladium-Catalyzed Reactions of Allyl β-Keto Carboxylates and Related Compounds. Proceedings of the Japan Academy, Series B, 80(8), 349-363. Available at: [Link]
- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
-
Dieckmann Condensation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Dieckmann Condensation. (n.d.). In Chemistry Steps. Retrieved from [Link]
-
Dieckmann Condensation. (n.d.). In SynArchive. Retrieved from [Link]
-
Chen, C., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Industrial & Engineering Chemistry Research, 49(23), 12263–12267. Available at: [Link]
-
Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses, 82, 14. Available at: [Link]
-
Oakwood Chemical. (n.d.). tert-butyl 4-Oxoazepane-1-carboxylate. Retrieved from [Link]
-
Singh, R., & Vince, R. (2012). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Journal of Medicinal Chemistry, 55(13), 6039-6047. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Welcome to the technical support guide for the synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common synthetic challenges and significantly improve the yield and purity of your target compound.
The synthesis of the azepane ring, a seven-membered heterocycle, is often challenging due to unfavorable thermodynamics and kinetics compared to the formation of five- or six-membered rings.[1] The primary route to the 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate core involves an intramolecular Dieckmann condensation of a linear amino-diester precursor. Success hinges on precise control of reaction conditions to favor the desired cyclization over competing intermolecular side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix them?
Low yield is the most common issue in this synthesis. It can typically be traced back to one of three areas: the base and reaction conditions, the purity of the starting materials, or work-up and purification losses.
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Cause A: Suboptimal Base or Reaction Conditions The Dieckmann condensation is highly sensitive to the choice of base, solvent, and temperature.[2] The formation of a seven-membered ring is kinetically less favorable than smaller rings, making it prone to side reactions like intermolecular condensation (polymerization) if conditions are not optimal.[1]
Solution:
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Choice of Base: Use a strong, sterically hindered base to promote the intramolecular reaction. Potassium tert-butoxide (KOt-Bu) is often superior to sodium ethoxide (NaOEt) or sodium hydride (NaH) for this purpose. Its bulkiness can disfavor intermolecular attack, and it exhibits high solubility in aprotic solvents. Lithium diisopropylamide (LDA) is another excellent, albeit more expensive, alternative.[2]
-
Solvent: Employ anhydrous polar aprotic solvents like tetrahydrofuran (THF) or toluene. These solvents effectively solvate the cation of the base without interfering with the enolate intermediate. Ensure the solvent is rigorously dried, as any moisture will quench the base.[2]
-
Temperature Control: While some condensations require heat, starting the reaction at a lower temperature (e.g., 0 °C or even -78 °C with LDA) and slowly warming to room temperature can minimize side reactions.[2] It is recommended to screen a range of temperatures to find the optimal balance.[1]
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High-Dilution Conditions: To further favor intramolecular cyclization, use high-dilution conditions. This can be achieved by slowly adding the diester precursor to a solution of the base over several hours using a syringe pump. This maintains a low instantaneous concentration of the starting material, reducing the probability of intermolecular reactions.[1]
-
-
Cause B: Impure Starting Materials The linear diester precursor must be of high purity. Impurities from previous steps can interfere with the base or catalyze side reactions.[3]
Solution:
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Purify the Precursor: Purify the starting diester via flash column chromatography immediately before the cyclization reaction.
-
Confirm Purity: Verify the purity of the starting material by ¹H NMR and LC-MS to ensure no residual acids, bases, or other reactive functional groups are present.
-
-
Cause C: Product Degradation During Work-up The target compound, a β-keto ester, is susceptible to hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions, or upon heating.[4]
Solution:
-
Careful Quenching: Quench the reaction carefully with a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), while keeping the mixture cool in an ice bath. Avoid strong acids.
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Avoid High Temperatures: Concentrate the organic extracts under reduced pressure at low temperatures (e.g., <40 °C).
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Prompt Purification: Purify the crude product via column chromatography as soon as possible after the work-up. The prolonged presence of trace acidic or basic impurities can degrade the product.
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Question 2: I'm observing a significant amount of a high-molecular-weight, insoluble material in my reaction flask. What is it?
This is a classic sign of intermolecular polymerization, where multiple diester molecules react with each other instead of cyclizing. This occurs when the rate of the intermolecular reaction competes with or exceeds the rate of the intramolecular Dieckmann condensation.
Solution:
-
Implement High-Dilution: As mentioned above, the most effective way to prevent polymerization is to use high-dilution conditions. Prepare a solution of your diester precursor (e.g., 0.1 M) and add it very slowly via a syringe pump to a stirring solution of the base in a larger volume of solvent.
-
Re-evaluate Base and Temperature: A less hindered base or higher temperatures might be favoring the intermolecular pathway. Switch to a bulkier base like KOt-Bu and consider running the reaction at a lower temperature.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Dieckmann condensation for this synthesis?
The mechanism is analogous to the classic Claisen condensation.[5][6] It involves the base-catalyzed intramolecular cyclization of the diester precursor to form the cyclic β-keto ester.
Q2: How critical are anhydrous conditions for this reaction?
Absolutely critical. The strong bases used (KOt-Bu, NaH, LDA) react instantly and exothermically with water. Even trace amounts of moisture will consume the base, reducing its effective stoichiometry and leading to incomplete reactions or total failure. Furthermore, water can protonate the enolate intermediate, halting the cyclization process. Always use freshly distilled, anhydrous solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before starting the reaction.
Q3: Can I purify the final product by distillation?
This is strongly discouraged. β-keto esters are thermally sensitive and can undergo decomposition and decarboxylation upon heating.[4] The required vacuum and temperature for distillation would likely lead to significant product loss. The recommended method of purification is flash column chromatography on silica gel.[7]
Optimized Experimental Protocol
This protocol is a generalized method based on established principles of the Dieckmann condensation for forming 7-membered rings.[1][2][8] Optimization may be required for specific substrates.
Objective: To synthesize 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate from its linear diester precursor via Dieckmann condensation.
Materials & Reagents:
| Reagent | Molar Eq. | Notes |
| Linear Diester Precursor | 1.0 | Must be pure and anhydrous |
| Potassium tert-butoxide (KOt-Bu) | 1.2 | Ensure it is a fresh, free-flowing powder |
| Anhydrous Tetrahydrofuran (THF) | - | Sufficient for a 0.05 M final concentration |
| Saturated aq. NH₄Cl Solution | - | For quenching |
| Ethyl Acetate | - | For extraction |
| Brine | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying |
Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of dry nitrogen. Allow it to cool to room temperature.
-
Base Addition: To the flask, add potassium tert-butoxide (1.2 eq.) and anhydrous THF to create a 0.1 M solution. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition (High-Dilution): Dissolve the linear diester precursor (1.0 eq.) in a separate volume of anhydrous THF to create a 0.2 M solution. Using a syringe pump, add this solution dropwise to the stirring KOt-Bu suspension over 2-3 hours.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution until the bubbling ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
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Washing: Combine the organic layers and wash with water, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40 °C.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
References
- Benchchem. (n.d.). Application Notes and Protocols for Scaling Up the Synthesis of Azepane-2,4-dione.
- Benchchem. (n.d.). Application Notes and Protocols: Stereoselective Synthesis of Azepane-2,4-dione Derivatives.
- Pavez, P., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
- Benchchem. (n.d.). Optimizing reaction conditions for azepane ring formation.
- ACS Publications. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications.
- Benchchem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
- Alfa Chemistry. (n.d.). Dieckmann Condensation.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Benchchem. (n.d.). Troubleshooting low yields in the oxidative cyclization of chalcones.
- NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Welcome to the technical support center for the synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient reaction.
Introduction to the Synthesis
The synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is primarily achieved through an intramolecular Dieckmann condensation.[1][2][3] This reaction involves the cyclization of a linear diester precursor, namely ethyl 4-(N-Boc-N-(ethoxycarbonylmethyl)amino)butanoate, in the presence of a strong base to form the desired seven-membered azepanone ring, which is a valuable scaffold in medicinal chemistry.
While the Dieckmann condensation is a powerful tool for forming cyclic β-keto esters, its application in the synthesis of a seven-membered ring with a nitrogen heteroatom and a bulky N-Boc protecting group presents unique challenges. This guide will address the most common side products and provide practical solutions to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Dieckmann condensation in this synthesis?
A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the reaction. Any moisture present can lead to a cascade of undesirable side reactions, primarily hydrolysis of the starting material and the product. Water can quench the strong base required for the reaction and also lead to saponification of the ester groups.[1]
Q2: Which base is recommended for this cyclization?
A2: A strong, non-nucleophilic, sterically hindered base is highly recommended to minimize side reactions.[1] While traditional bases like sodium ethoxide can be used, they often lead to side reactions. More suitable bases include:
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Potassium tert-butoxide (KOtBu): Its bulky nature can improve regioselectivity and reduce intermolecular reactions.
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Sodium hydride (NaH): A strong, non-nucleophilic base that is effective in aprotic solvents.
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Lithium diisopropylamide (LDA): A very strong, non-nucleophilic base, particularly useful for promoting enolate formation at lower temperatures.
Using the corresponding alkoxide base to the ester (e.g., sodium ethoxide for an ethyl ester) is a common practice to prevent transesterification, but with the mixed tert-butyl and ethyl esters in the starting material, a non-nucleophilic base is a safer choice.
Q3: Can the N-Boc protecting group be cleaved under the basic reaction conditions?
A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable to most basic conditions, which is why it is often used in syntheses involving strong bases.[4][5] However, under harsh basic conditions or with prolonged reaction times at elevated temperatures, some degradation or side reactions involving the Boc group can occur, although this is not the most common issue in this specific synthesis.
Q4: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What could be the cause?
A4: Recovery of the starting material usually points to a few key issues:
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Inactive Base: The strong base may have been deactivated by exposure to air and moisture. It is crucial to use freshly opened or properly stored base.
-
Insufficient Base: The Dieckmann condensation requires at least a stoichiometric amount of base. This is because the product, a β-keto ester, is more acidic than the starting material and will be deprotonated by the base, driving the reaction to completion.[3]
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Low Reaction Temperature: While lower temperatures can help control side reactions, the activation energy for the cyclization may not be reached. A gradual increase in temperature might be necessary.
Troubleshooting Guide: Common Side Products and Solutions
This section details the most frequently observed side products during the synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate and provides actionable troubleshooting steps.
Issue 1: Formation of Hydrolyzed Side Products
Observed Problem: The appearance of unexpected polar impurities in TLC or LC-MS analysis, often corresponding to carboxylic acids.
Root Cause: Presence of water in the reaction medium. This leads to the saponification (hydrolysis) of the ester functionalities in the starting material or the final product.
Plausible Side Products:
| Side Product Name | Structure | Formation Mechanism |
| Starting Diester Mono-acid | ![]() | Hydrolysis of one of the ethyl ester groups of the starting material. |
| Ring-Opened Diacid | ![]() | Hydrolysis of both ester groups of the starting material or the product followed by ring opening. |
| Decarboxylated Ketone | ![]() | Hydrolysis of the ethyl ester of the β-keto ester product, followed by decarboxylation of the resulting β-keto acid. |
Preventative Measures & Solutions:
-
Rigorous Drying of Glassware and Solvents: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents must be freshly distilled from an appropriate drying agent.
-
Use of Anhydrous Reagents: Ensure all reagents, especially the base, are anhydrous.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas.
-
Purification: If hydrolysis occurs, the resulting carboxylic acids can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up.
Issue 2: Intermolecular Condensation and Dimerization
Observed Problem: Formation of high molecular weight impurities, often observed as less mobile spots on TLC or higher m/z peaks in MS.
Root Cause: The enolate of one molecule of the starting diester attacks the ester of another molecule instead of undergoing intramolecular cyclization. This is more prevalent in the formation of medium to large rings.[1]
Plausible Side Product:
| Side Product Name | Structure | Formation Mechanism |
| Linear Dimer | ![]() | Intermolecular Claisen condensation between two molecules of the starting diester. |
Preventative Measures & Solutions:
-
High Dilution: Running the reaction at a lower concentration favors the intramolecular reaction pathway over the intermolecular one.
-
Slow Addition: Adding the starting diester slowly to the solution of the base can help maintain a low concentration of the starting material at any given time.
-
Choice of Base: A sterically hindered base like potassium tert-butoxide can disfavor intermolecular reactions.
Issue 3: Reverse Dieckmann Condensation (Ring Cleavage)
Observed Problem: Low yield of the desired product and recovery of starting material or ring-opened products, even under anhydrous conditions.
Root Cause: The Dieckmann condensation is a reversible reaction. If the product is not stabilized by deprotonation of the acidic α-hydrogen, the equilibrium can shift back towards the starting materials.[2]
Preventative Measures & Solutions:
-
Sufficient Base: Use at least one full equivalent of a strong base to ensure the deprotonation of the β-keto ester product, which drives the equilibrium forward.[3]
-
Appropriate Work-up: The reaction should be quenched with a mild acid only after the reaction is complete to re-protonate the enolate of the product.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add dry toluene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Base Addition: Add 1.1 equivalents of potassium tert-butoxide to the solvent and stir.
-
Substrate Addition: Dissolve 1.0 equivalent of ethyl 4-(N-Boc-N-(ethoxycarbonylmethyl)amino)butanoate in dry toluene and add it to the dropping funnel. Add the substrate solution dropwise to the stirred suspension of the base over 1-2 hours at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and monitor the progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Work-up: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Small-Scale Purification to Remove Acidic Impurities
-
Dissolve the crude product in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL).
-
Wash the organic layer with water (1 x 20 mL) and then with brine (1 x 20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified product.
Visualizing the Reaction Pathway and Troubleshooting
Diagram 1: Dieckmann Condensation and Key Side Reactions
Caption: Reaction pathway of the Dieckmann condensation and major side reactions.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
-
Reddy, K. L., & Sibi, M. P. (2010). An Unusual N Boc Deprotection of Benzamides under Basic Conditions. Organic Letters, 12(23), 5446–5449. [Link]
-
Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2021). The Reactivity of the N‐Boc Protecting Group: An Underrated Feature. Chemistry–A European Journal, 27(1), 107-122. [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Shaikh, N. S., Deshpande, V. H., & Bedekar, A. V. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry International, 2012, 1–5. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Welcome to the technical support center for the synthesis and optimization of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them, ensuring a deeper understanding of the reaction and empowering you to optimize your experimental outcomes.
I. Overview of the Synthesis
The synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is typically achieved via an intramolecular Dieckmann condensation of a linear diester precursor, diethyl 4-(N-tert-butoxycarbonylamino)heptanedioate. The overall synthetic strategy involves two key stages:
-
Synthesis of the Acyclic Diester Precursor: This involves the construction of the 7-carbon backbone with the nitrogen atom at the 4-position, protected with a tert-butoxycarbonyl (Boc) group, and flanked by two ethyl ester functionalities.
-
Dieckmann Condensation: An intramolecular cyclization of the diester precursor to form the 7-membered azepane ring containing a β-keto ester.
This guide will address potential issues and optimization strategies for both stages of this synthesis.
II. Synthesis of the Acyclic Diester Precursor: Troubleshooting and FAQ
A plausible route to the acyclic precursor, diethyl 4-(N-tert-butoxycarbonylamino)heptanedioate, is a double Michael addition. This involves the addition of a nitrogen source to two equivalents of an α,β-unsaturated ester.
Q1: I am having trouble with the synthesis of the acyclic diester precursor. What is a reliable method and what are the common pitfalls?
A1: A reliable method for the synthesis of diethyl 4-(N-tert-butoxycarbonylamino)heptanedioate is a tandem Michael addition of tert-butyl carbamate to two equivalents of ethyl acrylate.
Experimental Protocol: Synthesis of Diethyl 4-(N-tert-butoxycarbonylamino)heptanedioate
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Reaction Setup: To a solution of tert-butyl carbamate (1 equivalent) in a suitable aprotic solvent such as THF, add a strong, non-nucleophilic base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
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Michael Addition: Once the initial effervescence has ceased, add ethyl acrylate (2.2 equivalents) dropwise at 0 °C.
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Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel to yield the desired diethyl 4-(N-tert-butoxycarbonylamino)heptanedioate.
Troubleshooting for Precursor Synthesis:
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete deprotonation of tert-butyl carbamate. | Ensure the use of a sufficiently strong and fresh base. Consider using potassium tert-butoxide as an alternative. |
| Polymerization of ethyl acrylate. | Add the ethyl acrylate slowly and maintain a low temperature during the addition. | |
| Formation of mono-adduct | Insufficient amount of ethyl acrylate or short reaction time. | Use a slight excess of ethyl acrylate and ensure the reaction is allowed to proceed to completion. |
| Difficult Purification | Co-elution of starting materials or byproducts. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
III. Dieckmann Condensation: Troubleshooting and FAQ
The core of the synthesis is the Dieckmann condensation, an intramolecular Claisen condensation that forms the cyclic β-keto ester.[1][2] The formation of a 7-membered ring can be challenging and is often associated with lower yields compared to 5- or 6-membered rings.[3]
Q2: My Dieckmann condensation is resulting in a low yield of the desired 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. What are the critical parameters to optimize?
A2: Low yields in Dieckmann condensations, especially for 7-membered rings, are common and can often be attributed to several factors including the choice of base, solvent, temperature, and reaction concentration.
Optimized Experimental Protocol: Dieckmann Condensation
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a strong base such as potassium tert-butoxide (1.2 equivalents) or sodium hydride (1.2 equivalents) suspended in a dry, aprotic solvent like toluene or THF.
-
Substrate Addition: A solution of diethyl 4-(N-tert-butoxycarbonylamino)heptanedioate (1 equivalent) in the same dry solvent is added dropwise to the base suspension at room temperature or 0 °C. High dilution conditions are often beneficial for cyclization over intermolecular reactions.
-
Reaction Conditions: The reaction mixture is then heated to reflux for several hours (typically 4-12 hours). The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction is carefully quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride or dilute acetic acid, until the mixture is neutral.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Troubleshooting Guide for Dieckmann Condensation
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Formation | Inactive base. | Use freshly opened or sublimed potassium tert-butoxide, or a fresh dispersion of sodium hydride in mineral oil. |
| Presence of moisture. | Ensure all glassware is flame-dried and solvents are rigorously dried. Perform the reaction under a strict inert atmosphere. | |
| Insufficient reaction temperature or time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely. | |
| Formation of Polymeric Byproducts | Intermolecular condensation is competing with the desired intramolecular cyclization. | Employ high-dilution conditions by adding the diester substrate slowly to the base suspension over a long period. |
| Hydrolysis of Ester Groups | Presence of water or hydroxide ions in the reaction mixture. | Use a non-hydroxide generating base like sodium hydride in an aprotic solvent. Ensure all reagents and solvents are anhydrous. |
| Recovery of Starting Material | The equilibrium is not favoring the product. | The Dieckmann condensation is an equilibrium process. Ensure a full equivalent of a strong base is used to deprotonate the product and drive the reaction forward.[2] |
IV. Visualization of Key Processes
To further clarify the reaction and troubleshooting logic, the following diagrams are provided.
Caption: Mechanism of the Dieckmann Condensation.
Caption: Troubleshooting workflow for low yield in the Dieckmann condensation.
V. References
-
Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). Scientific Reports, 14(1), 1-11.
-
Cyclization of N-Boc-(E)-α,β-Unsaturated γ-Amino Acid Active Esters into N-Boc-(Z)-α,β-Unsaturated γ-Lactams through E→Z Isomerization. (2018). Organic & Biomolecular Chemistry, 16(34), 6284-6290.
-
Cyclization of N-Boc-(E)-α,β-Unsaturated γ-Amino Acid Active Esters into N-Boc-(Z)-α,β-Unsaturated γ-Lactams through E→Z Isomerization. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Dieckmann condensation. (2023, December 2). In Wikipedia. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Molecules, 29(9), 2038.
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2010). Industrial & Engineering Chemistry Research, 49(23), 12165-12171.
-
The Dieckmann Condensation. (1967). Organic Reactions, 15, 1-203.
-
Dieckmann Condensation. (n.d.). SynArchive. Retrieved January 19, 2026, from [Link]
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SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Master The Dieckmann Condensation in 12 Minutes! (2024, February 11). [Video]. YouTube. [Link]
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A Concise Synthesis of Diethyl 1-(tert-Butoxycarbonylamino)-1-alkenylphosphonates. (2021). Molecules, 26(16), 4983.
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports, 9(1), 1-8.
-
Preparation of substrates. Boc=tert‐butoxycarbonyl, DEAD=diethyl... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Investigation of methods for seven-membered ring synthesis: a practical synthesis of 4-oxo-5, 6, 7, 8-tetrahydro-4H-cyclohepta [b] furan-3-carboxylic acid. (2001). Organic Process Research & Development, 5(5), 498-507.
-
7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023, July 31). Chemistry LibreTexts. [Link]
-
Intramolecular Claisen - The Diekmann Cyclization. (2022, May 23). [Video]. YouTube. [Link]
-
t-BUTYL AZODIFORMATE. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
tert-butyl 4-Oxoazepane-1-carboxylate. (n.d.). Oakwood Chemical. Retrieved January 19, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion in the Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Welcome to the technical support center for the synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates encountered during this critical cyclization reaction. The following question-and-answer format addresses specific experimental issues with a focus on the underlying chemical principles to empower you to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate via a Dieckmann condensation, but I am observing very low conversion to the desired product. What are the most likely reasons for this?
A1: Low conversion in the Dieckmann condensation of the presumed acyclic precursor, diethyl 4-(tert-butoxycarbonylamino)heptanedioate, is a common issue that can typically be traced back to a few key areas:
-
Suboptimal Base and Solvent System: The choice of base and solvent is critical for the success of the Dieckmann condensation. The base must be strong enough to deprotonate the α-carbon of one of the ester groups to initiate the cyclization, but nucleophilic bases in protic solvents can lead to unwanted side reactions.
-
Presence of Water: The Dieckmann condensation is highly sensitive to moisture. Any water present in the reaction can lead to hydrolysis of the starting material or the product.
-
Incorrect Reaction Temperature or Time: Like many reactions, the Dieckmann condensation has an optimal temperature range and requires sufficient time for completion.
-
Regioselectivity Issues: With an unsymmetrical diester like your precursor, there is the potential for the formation of an undesired regioisomer.
-
Degradation of Starting Material or Product: The starting material or the β-keto ester product can be unstable under the reaction conditions, leading to decomposition and reduced yield.
Q2: My starting material is an unsymmetrical diester. How does this affect the reaction and how can I control which product is formed?
A2: The starting material for the synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is an unsymmetrical diester, which presents a challenge in controlling the regioselectivity of the cyclization. The base can deprotonate the α-carbon of either the ethyl ester or the other ester group, leading to two possible products.
In your specific precursor, the two possible sites for enolate formation are the carbon adjacent to the ethyl ester and the carbon adjacent to the other ester group. The regioselectivity is influenced by both steric hindrance and the acidity of the α-protons[1]. Generally, enolate formation is favored at the less sterically hindered position[2].
To favor the desired product, careful selection of the base and reaction conditions is crucial. Sterically hindered bases, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), can enhance the formation of the kinetic enolate, which may lead to the desired product depending on the substrate.
Q3: I am seeing a significant amount of a diacid byproduct in my crude reaction mixture. What is causing this and how can I prevent it?
A3: The formation of a diacid byproduct is a strong indication of ester hydrolysis, which is a common side reaction in Dieckmann condensations, especially when using alkoxide bases in their corresponding alcohol solvents (e.g., sodium ethoxide in ethanol). The presence of water, either from the solvent, reagents, or glassware, will facilitate this hydrolysis[3].
The tert-butyl ester is generally more susceptible to acid-catalyzed hydrolysis, but under basic conditions, the less sterically hindered ethyl ester can also be cleaved.
Prevention Strategies:
-
Strictly Anhydrous Conditions: This is the most critical factor.
-
Dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon).
-
Use freshly distilled, anhydrous solvents. Toluene and THF are good aprotic options.
-
Use high-purity, anhydrous bases. Sodium hydride (NaH) as a 60% dispersion in mineral oil is a good choice as it is a non-nucleophilic base.
-
-
Choice of Base: Switch from an alkoxide base to a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene. This minimizes the presence of nucleophilic species that can cause hydrolysis.
Troubleshooting Guides
Issue 1: Low Conversion Rate with Starting Material Recovery
If you are observing a low conversion rate with a significant amount of your starting diester remaining, consider the following troubleshooting steps:
| Potential Cause | Recommended Action | Scientific Rationale |
| Inactive or Insufficient Base | Use a fresh batch of base. If using NaH, wash the dispersion with dry hexanes to remove the mineral oil and any surface oxidation. Ensure you are using at least one full equivalent of base. | The Dieckmann condensation is base-catalyzed, and the final, irreversible deprotonation of the β-keto ester product drives the reaction to completion. An inactive or insufficient amount of base will stall the reaction[4]. |
| Reaction Temperature is Too Low | Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC. | While lower temperatures can favor the kinetic product, the reaction may be too slow to proceed at a reasonable rate. Increasing the temperature can provide the necessary activation energy for the cyclization. |
| Insufficient Reaction Time | Extend the reaction time and monitor the disappearance of the starting material by TLC or LC-MS. | The Dieckmann condensation can be slow, particularly with sterically hindered substrates. |
| Reverse Dieckmann Condensation | This is less likely for your target molecule as the product has an acidic α-proton. However, ensure your workup is acidic to protonate the enolate product and prevent the reverse reaction. | The final deprotonation of the β-keto ester product by the base makes the reaction essentially irreversible. If this proton is not present, the reaction can be reversible[5]. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
If your TLC or NMR analysis indicates the presence of more than one major product, you are likely facing a regioselectivity issue.
| Potential Cause | Recommended Action | Scientific Rationale |
| Non-selective Deprotonation | Switch to a more sterically demanding base such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C to 0 °C). | Bulky bases are more likely to deprotonate the less sterically hindered α-carbon, leading to the kinetic enolate and potentially favoring one regioisomer over the other[1]. |
| Thermodynamic Equilibration | Run the reaction at a lower temperature and for a shorter duration to favor the kinetically controlled product. | Higher temperatures can allow for the equilibration of the enolates, leading to a mixture of products. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Use a silica gel coated TLC plate.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate). On the baseline of the TLC plate, spot the starting material (as a reference) and the reaction mixture.
-
Elution: Develop the TLC plate in a chamber with an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The β-keto ester product is often more polar than the starting diester and will have a lower Rf value. Staining with potassium permanganate can also be used for visualization. The formation of the β-keto ester can sometimes be visualized by a distinct color change with certain stains like ferric chloride due to the enol content[6].
Protocol 2: General Anhydrous Dieckmann Condensation
This is a general starting point for the synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Starting Material Addition: Slowly add a solution of the starting diester (1 equivalent) in anhydrous toluene to the stirred suspension of NaH at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- [Reference to a general organic chemistry textbook discussing Dieckmann condensation, e.g., Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.]
- [Reference to a paper discussing regioselectivity in Dieckmann condens
- [Reference to a paper on the synthesis of azepane deriv
- [Reference to a paper discussing the use of different bases in Dieckmann condens
- [Reference to a source on practical organic synthesis techniques, e.g., Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.]
- [Reference discussing the keto-enol tautomerism of β-keto esters.]
- [Reference on the purific
- [Reference on the hydrolysis r
-
[Dieckmann Condensation. (n.d.). NROChemistry. Retrieved from a relevant online chemistry resource.][7]
-
[Dieckmann condensation. (n.d.). Grokipedia. Retrieved from a relevant online chemistry resource.][1]
-
[Dieckmann Condensation. (n.d.). Chemistry LibreTexts. Retrieved from a relevant online chemistry resource.][8]
-
[Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved from a relevant online chemistry resource.][9]
-
[Dieckmann Condensation. (n.d.). Alfa Chemistry. Retrieved from a relevant online chemistry resource.][2]
-
[A Claisen Condensation Forms a β-Keto Ester. (2014, August 29). Chemistry LibreTexts. Retrieved from a relevant online chemistry resource.][10]
-
[Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved from a relevant online chemistry resource.][3]
-
[Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved from a relevant online chemistry resource.][11]
-
[Synthesis and possible keto-enol tautomerism of β-keto ester III... (n.d.). ResearchGate. Retrieved from a relevant online chemistry resource.][6]
-
[Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from a relevant online chemistry resource.][5]
-
[Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. Retrieved from a relevant online chemistry resource.][4]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. aklectures.com [aklectures.com]
Technical Support Center: Purification of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Introduction
Welcome to the technical support guide for the purification of crude 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. This molecule, a key intermediate in the synthesis of various pharmaceutical agents, is a cyclic β-keto ester featuring an N-Boc protecting group. The presence of these functional groups presents unique challenges and opportunities for purification. Impurities often arise from the synthetic route, typically a Dieckmann condensation, and can include unreacted starting materials, byproducts from side reactions, and degradation products.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and adapt these methods to your specific experimental outcomes.
Part 1: Initial Analysis and Impurity Profile
Before attempting any purification, a thorough analysis of the crude material is paramount. This initial assessment will dictate the most effective purification strategy.
FAQ 1: What are the most common impurities I should expect in my crude product?
The impurity profile is intrinsically linked to the synthetic method. Assuming a Dieckmann condensation of the corresponding linear diester, you should anticipate the following species:
-
Unreacted Starting Material: The linear N-Boc protected amino diester.
-
Base-Related Impurities: Residual base (e.g., sodium ethoxide, potassium tert-butoxide) and its salts.
-
Decarboxylation Product: Loss of the ethyl ester group can occur under harsh basic or acidic conditions, particularly if the workup is not carefully controlled.
-
Hydrolysis Products: The tert-butyl ester (Boc group) is sensitive to strong acids, while the ethyl ester can be hydrolyzed by base, leading to the corresponding carboxylic acids.
-
Self-Condensation Products: intermolecular reactions can lead to oligomeric byproducts.
Table 1: Common Impurities and Analytical Signatures
| Impurity Type | Typical Analytical Signature (¹H NMR) | Polarity relative to Product |
| Linear Starting Diester | Absence of characteristic enol proton, different methylene proton signals. | Similar to slightly more polar. |
| Decarboxylated Product | Absence of ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm). | More polar. |
| Boc-Deprotected Amine | Absence of t-butyl signal (~1.5 ppm, 9H singlet). | Significantly more polar (can stick to silica). |
| Ethyl Ester Hydrolysis | Presence of a broad carboxylic acid proton (>10 ppm). | Significantly more polar. |
Part 2: Purification Strategy and Troubleshooting
The choice of purification method—be it chromatography, crystallization, or extraction—depends on the impurity profile, the scale of your reaction, and the desired final purity.
Workflow for Purification Method Selection
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on initial analytical data (e.g., TLC, ¹H NMR).
Caption: Decision workflow for purification strategy.
FAQ 2: My product is streaking badly on the TLC plate. What does this mean and how do I fix it?
Streaking on a silica gel TLC plate is a strong indicator of an acidic or highly polar compound interacting strongly with the stationary phase.
Causality: The target molecule contains a β-keto ester moiety, which can exist in equilibrium with its enol form. This enol proton is acidic. Furthermore, hydrolysis of either ester group can generate carboxylic acids. These acidic protons can interact ionically with the slightly acidic silica gel, causing the "streaking" phenomenon.
Troubleshooting Steps:
-
Neutralize the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (TEA), to your eluent system. A 0.1-1% concentration is typically sufficient. The TEA will neutralize the acidic sites on the silica and the acidic protons on your molecule, leading to sharper spots.
-
Alternative Sorbents: If streaking persists, consider using a different stationary phase for your chromatography, such as neutral or basic alumina.
-
Pre-adsorption (Dry Loading): Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can improve band-sharpening and resolution.
FAQ 3: I'm performing flash column chromatography, but a key impurity is co-eluting with my product. What are my options?
Co-elution occurs when the product and an impurity have very similar polarities in the chosen solvent system. The goal is to exploit subtle differences in their chemical structure.
Causality: The structure of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate offers several handles for separation. It has two carbonyl groups (ketone and ester), an ether-like oxygen in the Boc group, and a tertiary amine. Different solvent systems will interact with these groups differently.
Troubleshooting Protocol:
-
Systematically Vary Eluent Polarity:
-
Standard System: Start with a gradient of ethyl acetate (EtOAc) in hexanes. This is a good general-purpose system.
-
Introduce a Chlorinated Solvent: Replace hexanes/EtOAc with dichloromethane (DCM) and methanol (MeOH). A DCM/MeOH system offers different selectivity due to hydrogen bonding interactions with the methanol.
-
Use an Ether: Replace EtOAc with diethyl ether or methyl tert-butyl ether (MTBE). Ethers are weaker hydrogen bond acceptors than esters and can alter the elution profile.
-
-
Consider Reverse-Phase Chromatography: If the product and impurity are inseparable on silica (normal phase), their behavior on a reverse-phase column (like C18) may be sufficiently different. In reverse-phase, less polar compounds are retained more strongly.
Table 2: Recommended Solvent Systems for Flash Chromatography
| Solvent System | Polarity Index | Primary Interactions | Best For Separating... |
| Hexane / Ethyl Acetate | Low to Medium | Dipole-Dipole | General purpose, good starting point. |
| Dichloromethane / Methanol | Medium to High | Hydrogen Bonding | Polar impurities from the less polar product. |
| Toluene / Acetone | Low to Medium | π-π Stacking, Dipole | Aromatic impurities or when other systems fail. |
FAQ 4: I tried to recrystallize my product, but it "oiled out." What happened and what should I do?
"Oiling out" occurs when a compound comes out of solution as a liquid rather than forming a crystalline solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or if impurities are inhibiting crystal lattice formation.
Causality: The relatively large and flexible azepane ring, combined with the bulky t-butyl group, can make crystallization challenging. The presence of even small amounts of impurities can disrupt the ordered packing required for a crystal lattice.
Troubleshooting Protocol:
-
Reduce the Rate of Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling provides more time for proper crystal nucleation.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.
-
Change the Solvent System: If a single solvent fails, try a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Good Solvent Candidates: Dichloromethane, Ethyl Acetate, Acetone.
-
Poor Solvent Candidates: Hexanes, Heptane, Diethyl Ether.
-
Workflow for Troubleshooting Recrystallization
Caption: A step-by-step guide to troubleshoot oiling out during recrystallization.
Part 3: Product Stability and Handling
FAQ 5: How stable is the N-Boc protecting group during purification?
The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.
Causality: The mechanism of Boc deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation. This process is accelerated by protic acids and even by prolonged exposure to silica gel, which is inherently acidic.
Preventative Measures:
-
Avoid Acidic Reagents: Ensure that any aqueous workup steps are neutral or slightly basic. Avoid "acid washes" unless you are intentionally trying to remove a basic impurity and are willing to risk some product loss.
-
Neutralize Silica Gel: When performing column chromatography, you can use silica gel that has been pre-treated with a base (e.g., by washing with a solvent containing ~1% triethylamine) or use commercially available deactivated silica.
-
Limit Contact Time: Do not let your product sit on a silica gel column for an extended period. Prepare your fractions and elute the column efficiently.
-
Monitor with TLC: If you suspect deprotection is occurring on the column, you will see a new, highly polar spot appear at the baseline (Rf = 0) of your TLC plate. This corresponds to the free amine.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
Characterization of unexpected byproducts in 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate synthesis
Welcome to the technical support center for the synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and troubleshooting unexpected byproducts. The synthesis of this valuable azepane scaffold, a seven-membered nitrogen-containing heterocycle, typically relies on the Dieckmann condensation, an intramolecular cyclization of a diester.[1] While powerful, this reaction can present challenges, including the formation of various impurities that can complicate purification and reduce yields. This document provides a structured, in-depth guide to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction is complete, but I have a major byproduct with the same mass as my target molecule. What is it likely to be?
This is a classic case of regioisomer formation, a common issue in the Dieckmann condensation of unsymmetrical diesters.[2] The starting material for your synthesis is an unsymmetrical diester with two potential sites for enolate formation. The base can deprotonate the α-carbon adjacent to the ethyl ester or the α-carbon adjacent to the tert-butyl ester. Each of these enolates can then attack the other ester carbonyl, leading to two possible regioisomeric β-keto esters.
-
Expected Product (4-oxoazepane): Formed from the enolate of the ethyl ester attacking the tert-butyl ester carbonyl.
-
Unexpected Regioisomer (5-oxoazepane): Formed from the enolate of the methyl group adjacent to the nitrogen attacking the ethyl ester carbonyl.
The regioselectivity is influenced by the steric hindrance and acidity of the α-protons.[2] The protons on the carbon adjacent to the ethyl ester are generally more acidic and less sterically hindered, favoring the formation of the desired 4-oxo product. However, under certain conditions, the formation of the 5-oxo isomer can be significant.
FAQ 2: I'm observing a significant amount of a lower molecular weight byproduct. What could this be?
The presence of a lower molecular weight byproduct often points to either hydrolysis of one of the ester groups or cleavage of the N-Boc protecting group.
-
Hydrolysis: If there is any moisture present in your reaction, the strong base can catalyze the hydrolysis of either the ethyl or tert-butyl ester, leading to the corresponding carboxylic acid. Tert-butyl esters are generally more susceptible to cleavage under basic conditions than ethyl esters.[3]
-
N-Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group, while generally stable to many basic conditions, can be cleaved under harsh basic conditions or upon prolonged heating.[4] This would result in a byproduct lacking the Boc group.
FAQ 3: My reaction has produced a high molecular weight, viscous oil that is difficult to characterize. What might this be?
The formation of a high molecular weight byproduct is often indicative of intermolecular condensation, leading to dimerization or polymerization. This is a known side reaction in Dieckmann condensations, particularly when forming larger rings like the seven-membered azepane.[1] Instead of the enolate attacking the other ester within the same molecule, it can react with the ester of another molecule, leading to a chain of linked molecules.
Troubleshooting Guide
Problem 1: Poor Regioselectivity - Significant Formation of the 5-Oxoazepane Isomer
Symptoms:
-
1H NMR of the crude product shows two distinct sets of peaks for the azepane ring protons and the ester groups.
-
LC-MS analysis reveals two peaks with the same mass-to-charge ratio (m/z) corresponding to the desired product.
Root Cause Analysis:
The formation of the undesired 5-oxo regioisomer is a consequence of competing enolate formations. The choice of base and reaction conditions plays a critical role in directing the regioselectivity.
Troubleshooting Workflow:
Caption: Workflow for addressing poor regioselectivity.
Corrective Actions:
-
Base Selection: The use of sterically hindered, non-nucleophilic bases can improve regioselectivity. Consider switching from sodium ethoxide to potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA). These larger bases will preferentially deprotonate the less sterically hindered α-carbon of the ethyl ester.
-
Temperature Control: Running the reaction at lower temperatures can enhance selectivity. With LDA, reactions are typically performed at -78 °C.
-
Solvent Choice: Polar aprotic solvents like tetrahydrofuran (THF) or toluene are generally preferred for Dieckmann condensations as they can help stabilize the enolate intermediate.
Table 1: Effect of Base on Regioselectivity
| Base | Typical Temperature | Expected Outcome |
| Sodium Ethoxide | Reflux | Potential for mixture of regioisomers |
| Potassium tert-butoxide | Room Temperature | Improved selectivity for the 4-oxo product |
| LDA | -78 °C | High selectivity for the 4-oxo product |
Problem 2: Presence of Hydrolysis or Deprotection Byproducts
Symptoms:
-
TLC analysis shows a more polar spot in addition to the product.
-
1H NMR indicates the absence of the tert-butyl signal of the Boc group or the ethyl group of the ester.
-
Mass spectrometry shows a peak corresponding to the loss of 56 amu (isobutylene from the Boc group) or 28 amu (ethylene from the ethyl group).
Root Cause Analysis:
These byproducts arise from the reaction of the substrate with nucleophiles (like water or hydroxide) or from the instability of the Boc group under the reaction conditions.
Troubleshooting Workflow:
Caption: Workflow for minimizing hydrolysis and deprotection.
Corrective Actions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
Optimize Reaction Time and Temperature: Prolonged reaction times, especially at elevated temperatures, can promote both hydrolysis and Boc deprotection. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Base Stoichiometry: Use the minimum effective amount of base. An excess of a strong base can increase the rate of side reactions.
Problem 3: Formation of Dimeric/Polymeric Byproducts
Symptoms:
-
The crude product is a thick, intractable oil.
-
1H NMR spectrum is broad and poorly resolved.
-
GPC or size-exclusion chromatography indicates the presence of higher molecular weight species.
Root Cause Analysis:
Intermolecular condensation occurs when the concentration of the starting material is too high, favoring reactions between molecules rather than within a single molecule.
Troubleshooting Workflow:
Caption: Workflow to prevent intermolecular condensation.
Corrective Actions:
-
High-Dilution Conditions: Perform the reaction at a much lower concentration. This can be achieved by using a larger volume of solvent.
-
Slow Addition: Add the diester substrate slowly to a solution of the base in the reaction solvent. This maintains a low concentration of the starting material throughout the reaction, favoring the intramolecular pathway.
Characterization of Potential Byproducts
Table 2: Hypothesized Byproducts and Their Spectroscopic Signatures
| Byproduct | Structure | Expected 1H NMR Features | Expected Mass Spectrum (ESI+) |
| 5-Oxo Regioisomer | Isomer with the keto group at the 5-position | Different chemical shifts and coupling patterns for the azepane ring protons compared to the 4-oxo product. | Same m/z as the target product. |
| Hydrolyzed (Ethyl Ester) | Carboxylic acid at the 3-position | Absence of the ethyl ester signals (quartet and triplet). Presence of a broad carboxylic acid proton signal. | [M-28+H]+ |
| Hydrolyzed (tert-Butyl Ester) | Carboxylic acid at the 1-position | Absence of the tert-butyl ester signal (singlet). | [M-100+H]+ |
| N-Deprotected Product | Secondary amine in the azepane ring | Absence of the tert-butyl signal of the Boc group. | [M-100+H]+ |
| Dimer | Two azepane precursors linked together | Complex, possibly broad spectrum. Higher integral values than expected for a monomer. | m/z corresponding to twice the molecular weight of the starting material minus a molecule of ethanol. |
Experimental Protocols
Protocol 1: Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate with High Regioselectivity
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL for 10 mmol of substrate).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF (1.1 equivalents).
-
Dissolve the starting diester (1 equivalent) in anhydrous THF (20 mL) and add it dropwise to the LDA solution over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Tom, N. J., Simon, W. M., Frost, H. N., & Ewing, M. (2004). Deprotection of a primary Boc group under basic conditions. Tetrahedron Letters, 45(5), 905-906. [Link]
-
Yin, B., & Zhang, Y. (2009). An Unusual N-Boc Deprotection of Benzamides under Basic Conditions. Chinese Journal of Chemistry, 27(8), 1543-1546. [Link]
-
Wikipedia. (2023, October 27). Dieckmann condensation. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition−Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455-7458. [Link]
-
Karbasi, A. B. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? ResearchGate. [Link]
-
Gleave, D. M., et al. (2014). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. The Journal of Organic Chemistry, 79(16), 7544-7559. [Link]
Sources
Technical Support Center: Stabilizing 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate During Experimental Workup
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate during workup procedures. Our goal is to equip you with the knowledge to mitigate decomposition and improve your experimental outcomes.
Introduction: Understanding the Instability of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is a valuable intermediate in the synthesis of various functionalized azepane derivatives, which are key structural motifs in many biologically active molecules.[1][2] However, its bifunctional nature, containing both a β-keto ester and a tert-butyl carbamate (Boc) group, renders it susceptible to degradation under common workup conditions. The primary challenges arise from the lability of these functional groups in both acidic and basic environments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup of reactions involving 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
Issue 1: Low or No Yield of the Desired Product After Aqueous Workup.
Question: I've completed my reaction to synthesize 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, but after a standard aqueous workup and extraction, my yield is significantly lower than expected, or I've isolated a different compound altogether. What could be the cause?
Answer: The most likely cause is the decomposition of your target molecule due to unfavorable pH conditions during the aqueous wash. Both acidic and basic conditions can catalyze the degradation of the β-keto ester and the Boc-protecting group.
Potential Decomposition Pathways:
-
Acid-Catalyzed Hydrolysis and Decarboxylation: In the presence of acid, the ethyl ester can be hydrolyzed to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation to yield 1-tert-butyl 4-oxoazepane-1-carboxylate.[3][4][5][6]
-
Base-Catalyzed Hydrolysis: Basic conditions can also lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylate salt. Upon acidification during workup, this will also lead to the unstable β-keto acid and subsequent decarboxylation.[3]
-
Boc Group Cleavage: Strong acidic conditions will lead to the cleavage of the tert-butyl carbamate (Boc) protecting group, resulting in the formation of the unprotected azepane ring.
Solution: Modified Workup Protocol
To prevent decomposition, a carefully controlled, mild workup is essential. The key is to maintain a near-neutral pH and avoid excessive heat.
Step-by-Step Modified Workup Protocol:
-
Quenching: Carefully quench the reaction mixture by adding it to a cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered solution will help maintain a slightly acidic to neutral pH.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Perform the extraction multiple times to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with cold brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (≤ 30-40 °C).
| Parameter | Standard Workup (Problematic) | Modified Workup (Recommended) | Rationale |
| Quenching Agent | Water, dilute HCl, or NaOH | Cold, saturated aq. NH₄Cl | Buffers the pH to near neutral, minimizing hydrolysis. |
| Washing Solutions | Strong acids or bases | Cold, saturated aq. NaHCO₃, cold brine | Gentle neutralization and removal of impurities without causing degradation. |
| Temperature | Room temperature or higher | 0 °C for all aqueous steps | Reduces the rate of decomposition reactions. |
| Concentration | High heat on rotary evaporator | Reduced pressure at ≤ 30-40 °C | Prevents thermal decarboxylation of any formed β-keto acid. |
Issue 2: My Purified Product Shows an Unexpected Peak in the NMR, Corresponding to a Decarboxylated Byproduct.
Question: After purification by column chromatography, my NMR spectrum shows the presence of 1-tert-butyl 4-oxoazepane-1-carboxylate alongside my desired product. How can I avoid this?
Answer: The formation of the decarboxylated byproduct, even after a mild workup, suggests that the decomposition may be occurring during the purification step itself. Silica gel, being slightly acidic, can catalyze the slow decomposition of the β-keto ester on the column.
Solution: Deactivated Silica Gel and Rapid Purification
-
Deactivation of Silica Gel: Before use, treat the silica gel with a solution of triethylamine (Et₃N) in the eluent (typically 1-2% Et₃N). This will neutralize the acidic sites on the silica surface.
-
Rapid Chromatography: Do not let the compound sit on the column for an extended period. Prepare your fractions beforehand and run the column as quickly as possible.
-
Alternative Purification: If the problem persists, consider alternative purification methods such as preparative thin-layer chromatography (prep-TLC) on neutralized plates or crystallization if the compound is a solid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the workup of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate?
A1: The optimal pH range is between 6 and 8. It is crucial to avoid strongly acidic (pH < 4) and strongly basic (pH > 9) conditions to prevent the hydrolysis of the ester and cleavage of the Boc group.
Q2: Can I use other protecting groups for the nitrogen to avoid this instability?
A2: Yes, other protecting groups can be used. For instance, a benzyl group (Bn) is more stable to the conditions that cleave the Boc group. However, the choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.
Q3: Is 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate stable in storage?
A3: For long-term storage, it is recommended to keep the purified compound in a freezer (-20 °C) under an inert atmosphere (argon or nitrogen). This will minimize degradation over time.
Q4: Are there any specific solvents that should be avoided during workup and purification?
A4: Protic solvents like methanol or ethanol should be used with caution, as they can potentially participate in transesterification reactions, especially in the presence of acid or base catalysts. It is best to use aprotic solvents like ethyl acetate, dichloromethane, or diethyl ether for extraction and chromatography.
Visualizing the Decomposition Pathways
To better understand the potential degradation routes of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, the following diagrams illustrate the key decomposition mechanisms.
Caption: Decomposition pathways of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
Experimental Workflow for Stable Workup
The following diagram outlines the recommended workflow to minimize decomposition during the workup and purification of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
Caption: Recommended workflow for the workup and purification.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]
-
Asymmetric Catalysis: Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organocatalysis. PubMed. [Link]
-
AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]
-
Carpino, L. A. (1960). Carbamic acid, tert-butyl ester. Organic Syntheses, 40, 15. [Link]
-
t-Butyl carbamate. ResearchGate. [Link]
-
Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5233. [Link]
-
Mastering β-keto esters. ResearchGate. [Link]
-
Rings, A., & Leonori, D. (2023). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
-
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PubMed Central. [Link]
- US6642035B2 - Synthesis of B-keto esters.
-
The Chemistry Of Azepines And Their Derivatives. Samphina Academy. [Link]
- CN100335456C - Method for preparing acyclic beta keto ester.
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Impact of reagent quality on the synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Technical Support Center: Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. The successful formation of this valuable azepane scaffold via Dieckmann condensation is critically dependent on the quality and purity of the reagents used. This document outlines common experimental challenges, provides troubleshooting strategies in a direct question-and-answer format, and details essential quality control protocols.
Synthesis Overview: A Two-Step Pathway
The synthesis of the target compound is typically achieved in two key stages: (1) N-alkylation to form the linear diester precursor, followed by (2) a base-catalyzed intramolecular Dieckmann condensation to form the desired seven-membered ring.
Caption: General workflow for the synthesis of the target azepanone.
The core of this synthesis is the Dieckmann condensation, a robust method for forming cyclic β-keto esters.[1][2][3] Its efficiency, however, is directly tied to the prevention of competing side reactions, which are often initiated by reagent impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, with a focus on reagent quality as the root cause.
Q1: My reaction yield is consistently low. What are the most probable causes related to my reagents?
A1: Low yield is the most common complaint and typically points to issues with the base or solvent, or suboptimal purity of the starting materials.
-
Moisture Contamination: The primary culprit is often water. Sodium ethoxide is highly reactive with water, converting it to sodium hydroxide (NaOH) and ethanol. NaOH will then saponify (hydrolyze) the ester groups on your linear precursor or your final product, forming carboxylates that will not cyclize and are removed during workup. Your solvent (e.g., ethanol, THF, toluene) must be rigorously anhydrous.[4][5]
-
Base Quality: Sodium ethoxide should be a fine, free-flowing white to pale yellow powder. If it is clumpy, dark, or has been stored improperly, it may have degraded through exposure to atmospheric moisture and CO₂, reducing its basicity and introducing yield-killing contaminants.
-
Purity of Starting Materials: The synthesis of active pharmaceutical ingredients (APIs) and their intermediates demands high-purity raw materials.[6][7] If your tert-butyl (2-(ethoxycarbonyl)methylamino)acetate or ethyl 4-bromobutanoate has a purity below 98%, non-reactive impurities are effectively diluting your reaction, leading to lower-than-expected throughput.[8][9]
Q2: My final product is contaminated with a significant acidic byproduct. What is happening?
A2: The presence of a carboxylic acid impurity is a definitive sign of ester hydrolysis. This is almost certainly caused by water contamination, which can be introduced from several sources:
-
"Wet" Sodium Ethoxide: As mentioned above, moisture converts the alkoxide base into hydroxide, a strong nucleophile for ester cleavage.
-
Inadequately Dried Solvent: Using a solvent that has not been properly dried over a suitable agent (like molecular sieves) or distilled from a drying agent will introduce water directly into the reaction.
-
Hydrolyzed Starting Material: Ethyl 4-bromobutanoate can hydrolyze over time to 4-bromobutyric acid, especially if stored improperly.[10] This acidic impurity will not only fail to participate in the initial alkylation but will also consume one equivalent of your sodium ethoxide base, further reducing the efficiency of the cyclization.
Q3: The reaction is sluggish and fails to go to completion, even with extended reaction times. Why?
A3: Incomplete conversion, assuming correct stoichiometry and temperature, often points back to the base.
-
Insufficient Base: If one of your starting materials contains acidic impurities (see Q2), it will neutralize the base, leaving you with a substoichiometric amount for the actual condensation. The Dieckmann reaction requires a full equivalent of base because the final product, a β-keto ester, is acidic and will be deprotonated by the alkoxide. This final deprotonation step is what drives the reaction equilibrium toward the product.[1][2]
-
Incorrect Base Choice: While sodium ethoxide is standard, its effectiveness can be hampered in certain solvent systems. Using the corresponding alkoxide to the ester (ethoxide for ethyl esters) is crucial to prevent transesterification, which can complicate the product mixture.[5]
Q4: How critical is the purity of ethyl 4-bromobutyrate, and what should I look for on the Certificate of Analysis (CoA)?
A4: The purity is extremely critical. High-purity (typically ≥98.0%) ethyl 4-bromobutyrate is essential for reproducible and high-yielding outcomes in pharmaceutical synthesis.[8][11] When reviewing the CoA or performing your own quality control, look for:
| Parameter | Specification | Rationale |
| Assay (by GC) | ≥ 98.0% | Ensures high concentration of the reactive species.[9] |
| Water Content (Karl Fischer) | ≤ 0.1% | Prevents hydrolysis of other reagents and consumption of the base. |
| Acidity (as 4-bromobutyric acid) | ≤ 0.2% | Acidic impurities consume the base and lower the effective stoichiometry.[10] |
| Residual γ-Butyrolactone | ≤ 0.5% | A common starting material for ethyl 4-bromobutyrate synthesis; it is unreactive and reduces overall process efficiency.[12] |
Q5: My purification is challenging due to multiple, closely-related byproducts. Are these related to reagent quality?
A5: Yes, absolutely. While the Dieckmann condensation is generally efficient for 5- and 6-membered rings, the formation of a 7-membered ring can be more challenging and susceptible to side reactions.[3]
-
Intermolecular Condensation: If the reaction concentration is too high or the addition of the diester to the base is too fast, you can favor intermolecular Claisen condensation, leading to dimers and oligomers that are difficult to separate.
-
Impurity Carry-Through: Impurities present in the starting materials can react under the basic conditions to form their own set of byproducts, complicating purification. For example, an impurity in the N-Boc starting material could lead to a different cyclized product.
-
Regioselectivity Issues: If an unsymmetrical diester is used, there is a possibility of forming two different enolates, which can lead to a mixture of products.[13][14] Ensuring the correct linear precursor is formed cleanly in the first step is vital.
Troubleshooting Workflow and Key Mechanisms
When faced with a failed or low-yielding reaction, a systematic approach is key. The following flowchart provides a decision-making process to diagnose reagent-related issues.
Caption: Key mechanistic steps of the Dieckmann Condensation. [3][15]
Essential Quality Control Protocols
Proactive quality control is paramount. Do not assume the label on the bottle is accurate, especially for moisture-sensitive reagents.
Protocol 1: Quality Assessment of Ethyl 4-bromobutyrate
-
Visual Inspection: The reagent should be a clear, colorless to pale yellow liquid. [9]2. Purity by Gas Chromatography (GC):
-
Prepare a standard solution of the reagent in a suitable solvent (e.g., dichloromethane).
-
Inject onto a GC equipped with a suitable column (e.g., DB-5 or equivalent) and an FID detector.
-
The area percent of the main peak should be ≥ 98.0%.
-
-
Water Content by Karl Fischer Titration:
-
Using a calibrated Karl Fischer titrator, analyze an accurately weighed sample of the reagent.
-
The water content should not exceed 0.1% (1000 ppm).
-
-
Acid Contamination Test (Qualitative):
-
Dissolve ~1 mL of the reagent in 5 mL of neutral ethanol.
-
Add 2-3 drops of bromothymol blue indicator.
-
A yellow or orange color indicates the presence of acid. A green or blue color indicates the sample is neutral or basic. For quantitative results, perform a full acid-base titration.
-
Protocol 2: Handling and Use of Sodium Ethoxide
-
Storage: Store sodium ethoxide under an inert atmosphere (argon or nitrogen) in a tightly sealed container, away from light and moisture. It is highly hygroscopic.
-
Handling: All transfers should be done in a glovebox or glove bag under an inert atmosphere. Weigh the required amount quickly into a sealed container for transfer to the reaction.
-
Qualitative Check: Use only powder that is white to pale-yellow and free-flowing. Discard any material that is dark, solidified, or has a strong odor of acetic acid (from reaction with CO₂ and moisture).
References
- The Chemistry of Versatility: Ethyl 4-Bromobutyrate as a Core Organic Synthesis Intermedi
- Ethyl 4-bromobutyrate | Alkyl
- Ethyl 4-bromobutyr
- Reagents for Pharma Industry. PanReac AppliChem.
- Ethyl 4-Bromobutyrate: Synthesis, Applications, and Role in Zilpaterol ELISA Development.
- Ethyl 4-bromobutyr
- Dieckmann Condens
- Quality Control Measures for APIs. The Pharma Master.
- Synthesis of Active Pharmaceutical Ingredient. Technology Networks.
- APIs Manufacturing & Synthesis. BOC Sciences.
- Quality Control of Raw Materials and Active Ingredients.
- Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. CORE.
- Boc-iminodiacetic acid. Chem-Impex.
- Dieckmann Condens
- Effect of the Amount of Sodium Ethoxide on the Direction of Cyclization in Reactions of Amidines with Ethoxymethylene Acetoacetate.
- US20060079709A1 - Process for preparing cyclic ketones.
- 23.
- Dieckmann condens
- Dieckmann condens
- Dieckmann Condensation Reaction Mechanism. The Organic Chemistry Tutor (YouTube).
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- 15. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
Validation & Comparative
Navigating the Spectroscopic Landscape of Azepane-Based β-Keto Esters: A Comparative Guide
In the intricate world of drug discovery and development, the precise characterization of novel chemical entities is paramount. Azepane scaffolds, seven-membered nitrogen-containing heterocycles, are of significant interest due to their presence in a variety of biologically active compounds. The introduction of a β-keto ester functionality, as seen in 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate , provides a versatile handle for further synthetic modifications. This guide offers a detailed exploration of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this target compound. Due to the absence of directly published spectra for this specific molecule in the current literature, this guide will provide a theoretically derived and expertly interpreted dataset. This predicted data will be contextualized through comparison with structurally related analogs and precursors, offering researchers a robust framework for the identification and characterization of this and similar molecules.
The Structural Significance of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
The target molecule integrates several key functional groups that influence its chemical and spectroscopic properties:
-
Azepane Ring: A seven-membered saturated heterocycle that can adopt multiple conformations, influencing the chemical environment of its protons and carbons.
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the nitrogen atom restricts its basicity and introduces characteristic NMR signals.
-
β-Keto Ester System: The ethyl ester at the C3 position adjacent to the C4 ketone creates a reactive site and the potential for keto-enol tautomerism. This tautomerism can significantly impact the observed NMR spectra.[1][2][3]
The interplay of these features makes predicting and interpreting the NMR spectra a nuanced task, requiring a deep understanding of substituent effects and conformational dynamics.
Predicted ¹H and ¹³C NMR Data and Comparative Analysis
Based on established principles of NMR spectroscopy and analysis of related compounds, the following tables present the predicted ¹H and ¹³C NMR chemical shifts for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. The data is presented for the keto tautomer, which is generally the major form for cyclic β-keto esters in non-polar solvents.[1]
Table 1: Predicted ¹H NMR Data for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Notes |
| ~4.20 | q | 2H | -OCH₂ CH₃ | Typical chemical shift for a methylene group of an ethyl ester. |
| ~3.6-3.8 | m | 3H | H-3, H-7a, H-7b | The methine proton at C3 will be a multiplet due to coupling with the adjacent methylene groups. The protons at C7 are adjacent to the nitrogen and will be deshielded. |
| ~2.7-2.9 | m | 2H | H-5a, H-5b | Methylene protons adjacent to the carbonyl group at C4 are expected in this region. |
| ~2.0-2.2 | m | 2H | H-6a, H-6b | The methylene protons at C6 are further from the electron-withdrawing groups. |
| ~1.8-2.0 | m | 2H | H-2a, H-2b | Protons at C2 are adjacent to the nitrogen and the C3 carbon. |
| 1.48 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the tert-butyl group of the Boc protecting group. |
| ~1.25 | t | 3H | -OCH₂CH₃ | Typical triplet for the methyl group of an ethyl ester. |
Table 2: Predicted ¹³C NMR Data for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Notes |
| ~205 | C4 (C=O, ketone) | The ketone carbonyl carbon is expected at a significantly downfield shift. |
| ~170 | C=O (ester) | The ester carbonyl carbon appears upfield from the ketone. |
| ~155 | C=O (Boc) | The carbamate carbonyl of the Boc group has a characteristic chemical shift. |
| ~80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~61 | -OCH₂ CH₃ | The methylene carbon of the ethyl ester. |
| ~55 | C3 | The methine carbon bearing the ester group. |
| ~45-50 | C2, C7 | Carbons adjacent to the nitrogen atom. |
| ~35-40 | C5 | Carbon alpha to the ketone. |
| ~28 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group. |
| ~25 | C6 | The remaining methylene carbon of the azepane ring. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
Comparative Analysis with Precursors and Analogs:
A key precursor for the synthesis of the target molecule is tert-Butyl 4-oxoazepane-1-carboxylate .[4][5][6][7] The ¹H NMR spectrum of this precursor would lack the signals corresponding to the ethyl ester group at C3. The key difference would be the presence of a singlet or a pair of multiplets for the protons at C3 and C5, which would be chemically equivalent in the precursor. In the target molecule, the introduction of the ethyl carboxylate group at C3 breaks this symmetry, leading to a more complex spectrum.
Furthermore, comparison with other cyclic β-keto esters reveals trends in chemical shifts. For instance, the position of the enolic proton, if present, can provide insights into the strength of the intramolecular hydrogen bond.[1][2] In the case of our target molecule, the enol form would exhibit a characteristic downfield proton signal (typically δ 12-13 ppm) and a distinct set of carbon signals for the C=C bond of the enol.
Experimental Protocols
To empirically validate the predicted NMR data, the following experimental workflow is proposed.
Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate:
A plausible synthetic route involves the α-acylation of a precursor ketone.[3]
-
Precursor: Start with commercially available tert-Butyl 4-oxoazepane-1-carboxylate.
-
Deprotonation: Treat the precursor with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the enolate.
-
Acylation: Add ethyl chloroformate or diethyl carbonate to the enolate solution to introduce the ethyl carboxylate group at the C3 position.
-
Work-up and Purification: Quench the reaction with a mild acid and perform an aqueous work-up. The crude product can then be purified using column chromatography on silica gel.
Caption: Recommended workflow for NMR data acquisition and analysis.
Conclusion
References
-
Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters. The Journal of Organic Chemistry. [Link] [1][2]2. The preparation and spectral studies of a series of cyclic β-ketoesters. Tetrahedron. [Link]
-
General Information on NMR Spectroscopy. Wiley-VCH. [Link]
-
Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry. [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link] [3]6. 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate. [Link]
-
Mastering β-keto esters. ResearchGate. [Link]
-
Synthesis and Spectroscopic studies of some new oxazepine derivatives throughout [2+5] cycloaddition reaction (IV). ResearchGate. [Link]
-
tert-butyl 4-Oxoazepane-1-carboxylate. Oakwood Chemical. [Link] [5]12. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. [Link]
-
Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Union. [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]
-
Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
This guide provides an in-depth technical comparison of mass spectrometry for the analysis of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a key intermediate in pharmaceutical synthesis.[1][2] We will explore the nuances of method development, delve into predictable fragmentation patterns, and present a comparative analysis with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for this and structurally related molecules.
Introduction: The Analytical Challenge of Azepane Derivatives
1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (MW: 285.34 g/mol , Molecular Formula: C₁₄H₂₃NO₅) belongs to the azepane class of seven-membered nitrogen-containing heterocycles.[3] These structures are of significant interest in medicinal chemistry due to their presence in a variety of bioactive molecules.[2] The analytical challenge with this particular molecule lies in its multi-functional nature, incorporating a bulky tert-butyloxycarbonyl (Boc) protecting group, a β-keto ester system, and a flexible seven-membered ring. Each of these features influences its behavior in a mass spectrometer, necessitating a carefully considered analytical approach.
Mass Spectrometry: The Method of Choice for Structural Elucidation
Mass spectrometry (MS) stands out as a primary analytical tool for the characterization of synthetic intermediates like 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate due to its high sensitivity, speed, and ability to provide detailed structural information from minimal sample quantities. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerhouse for both qualitative and quantitative analysis.
Experimental Protocol: LC-MS/MS Analysis
This section details a robust LC-MS/MS method for the analysis of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. The rationale behind each parameter selection is explained to provide a deeper understanding of the method's integrity.
1. Sample Preparation:
-
Objective: To prepare the analyte in a solvent compatible with reverse-phase liquid chromatography and electrospray ionization.
-
Protocol:
-
Prepare a stock solution of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 10 µg/mL with a 50:50 mixture of methanol and deionized water. The addition of water improves compatibility with the initial mobile phase conditions.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.
-
2. Liquid Chromatography (LC) Parameters:
-
Rationale: A C18 stationary phase is chosen for its versatility in retaining moderately polar organic molecules. The gradient elution ensures adequate retention and sharp peak shapes. The use of formic acid as a mobile phase additive is crucial for promoting protonation of the analyte, which is essential for positive ion electrospray ionization.[4]
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
3. Mass Spectrometry (MS) Parameters:
-
Rationale: Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polar nature.[5] Positive ion mode is selected because the nitrogen atom in the azepane ring is readily protonated. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation and generate structurally informative product ions. The collision energy is ramped to ensure the observation of a wide range of fragment ions.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MS1 Scan Range: m/z 50-400
-
MS/MS Scan: Product ion scan of m/z 286.2 (M+H)⁺
-
Collision Energy: Ramped from 10-40 eV
-
Caption: LC-MS/MS Experimental Workflow.
Predicted Fragmentation Pathways
The fragmentation of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate in the gas phase is expected to be dominated by the lability of the Boc group and cleavages directed by the carbonyl groups.[6][7]
-
Loss of the Boc Group: The most prominent fragmentation pathway for Boc-protected amines is the loss of the entire protecting group or parts of it.[5][8] We anticipate the following losses:
-
Loss of isobutylene (56 Da): A neutral loss of C₄H₈ from the protonated molecule to yield an ion at m/z 230.1.
-
Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the carbamate can lead to the loss of the C₅H₉O₂ radical, though less common in ESI. A more likely scenario is the loss of CO₂ (44 Da) followed by isobutylene (56 Da), or the loss of the entire tert-butoxycarbonyl group as a neutral species.
-
Loss of the tert-butyl group (57 Da): Formation of a carbamic acid intermediate by cleavage of the O-C bond of the tert-butyl group.
-
-
Cleavages alpha to Carbonyl Groups: The presence of the ketone and the ester functionalities provides sites for characteristic alpha-cleavages.[6][7]
-
Cleavage adjacent to the ring ketone: This can lead to the opening of the azepane ring and subsequent fragmentation.
-
Cleavage of the ethyl ester: Loss of ethylene (28 Da) via a McLafferty rearrangement or loss of the ethoxy group (45 Da).
-
Caption: Predicted Major Fragmentation Pathways.
Comparative Analysis with Alternative Techniques
While LC-MS/MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (¹H, ¹³C) | High-Performance Liquid Chromatography (HPLC-UV) |
| Sensitivity | High (pg-ng level) | Low (mg level) | Moderate (µg level) |
| Specificity | Very High (based on m/z and fragmentation) | Very High (provides detailed structural connectivity) | Low (based on retention time and UV absorbance) |
| Structural Information | Molecular weight and fragmentation pattern | Complete 3D structure and connectivity | Limited to retention time |
| Speed | Fast (minutes per sample) | Slow (minutes to hours per sample) | Moderate (minutes per sample) |
| Quantitative Capability | Excellent with appropriate standards | Good, but requires longer acquisition times | Excellent and robust |
| Hyphenation | Readily coupled with LC and GC | Can be coupled with LC, but less common | Standard technique |
| Sample Requirement | Low (µL) | High (mg) | Moderate (µL) |
Causality behind the Comparison:
-
NMR spectroscopy is unparalleled in its ability to provide a complete and unambiguous structural elucidation of a pure compound. However, its significant drawback is the requirement for a relatively large amount of purified sample and longer analysis times. It is the gold standard for initial characterization but impractical for routine, high-throughput analysis.
-
HPLC-UV is a workhorse in many analytical laboratories for routine purity checks and quantification. Its limitation lies in its lack of specificity; multiple compounds can have the same retention time, and not all compounds have a suitable chromophore for UV detection. For 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, the carbonyl groups provide some UV absorbance, but it may not be sufficient for sensitive detection.
-
LC-MS/MS offers a compelling balance of sensitivity, specificity, and speed. It can confirm the molecular weight and provide structural information through fragmentation, making it ideal for reaction monitoring, impurity profiling, and quantification at low levels.
Conclusion
For the comprehensive analysis of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a multi-faceted approach is recommended. While NMR spectroscopy is indispensable for the initial, definitive structural confirmation of the synthesized standard, LC-MS/MS emerges as the superior technique for routine analysis, including reaction monitoring, purity assessment, and trace-level quantification. Its high sensitivity and specificity, coupled with the structural insights from fragmentation data, provide a robust and efficient analytical solution. HPLC-UV can serve as a complementary technique for routine quality control where high sensitivity is not a primary concern. The judicious application of these techniques will ensure the highest level of confidence in the quality and identity of this important pharmaceutical intermediate.
References
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Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. Available from: [Link]
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tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 - PubChem. Available from: [Link]
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Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. Available from: [Link]
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Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation | Organic Letters. Available from: [Link]
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Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray - OSTI.GOV. Available from: [Link]
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1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | C14H23NO5 - PubChem. Available from: [Link]
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Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. Available from: [Link]
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Mass Spectra of β-Keto Esters - ResearchGate. Available from: [Link]
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Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS | Journal of the American Society for Mass Spectrometry. Available from: [Link]
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Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid - University of Baghdad Digital Repository. Available from: [Link]
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Azepines, Chemistry, Synthesis and Reactions - STM Journals. Available from: [Link]
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Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Available from: [Link]
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Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism - ResearchGate. Available from: [Link]
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tert-butyl 4-Oxoazepane-1-carboxylate - Oakwood Chemical. Available from: [Link]
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Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala - PubMed. Available from: [Link]
-
Mass Spectra of β-Keto Esters - Canadian Science Publishing. Available from: [Link]
-
The Chemistry Of Azepines And Their Derivatives - Samphina Academy. Available from: [Link]
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Synthesis, Characterization and Evaluation of the Biological Activity of Some 1, 3-Oxazepine-4, 7-Dione Derivatives and Study of their Liquid Crystal Properties. Available from: [Link]
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Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters - ACS Publications. Available from: [Link]
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Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC. Available from: [Link]
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]
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Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. Available from: [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate. Available from: [Link]
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A Researcher's Guide to the Structural Elucidation of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate Derivatives: A Comparative Crystallographic Approach
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the synthetic strategies and, critically, the X-ray crystallographic analysis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate and its derivatives. While a specific crystal structure for this exact molecule is not publicly available at the time of this writing, this document serves as a comparative guide by presenting a standardized workflow for its crystallographic determination, alongside representative data. The azepane scaffold is a crucial motif in medicinal chemistry, and understanding its three-dimensional structure is paramount for rational drug design.
The seven-membered azepane ring system is a key structural feature in a variety of pharmacologically active compounds.[1][2][3][4][5] Its conformational flexibility allows for intricate interactions with biological targets. The title compound, a 4-oxoazepane derivative, represents a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The tert-butyl and ethyl ester functionalities, along with the oxo group, provide multiple points for chemical modification, making this class of molecules highly attractive for creating libraries of potential drug candidates.
The Critical Role of X-ray Crystallography in Azepane Chemistry
In the realm of drug discovery, an unambiguous understanding of a molecule's three-dimensional structure is indispensable.[6][7] X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid, providing invaluable insights into stereochemistry, conformation, and intermolecular interactions. For chiral molecules such as many azepane derivatives, X-ray crystallography is the gold standard for assigning the absolute configuration.[8] This structural information is the bedrock upon which structure-activity relationships (SAR) are built, guiding the optimization of lead compounds.
Synthesis and Crystallization Strategies for 4-Oxoazepane Derivatives
The synthesis of functionalized azepanes can be approached through various synthetic routes, often involving ring expansion or cyclization strategies. While the specific synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is not detailed in widely available literature, related compounds such as tert-butyl 4-oxoazepane-1-carboxylate are commercially available and serve as common starting materials.
A plausible synthetic approach to the title compound could involve the Dieckmann condensation of a suitable acyclic precursor or the alkylation of a pre-formed β-keto ester within the azepane ring. The choice of solvents and reagents during synthesis and purification is critical, as it can influence the final crystalline form of the product.
Once the target compound is synthesized and purified, the next crucial step is to obtain single crystals suitable for X-ray diffraction. This is often the most challenging part of the process. A systematic approach to crystallization is recommended, exploring a wide range of conditions.
Experimental Protocol for Crystallization
-
Solvent Selection : Begin with a range of solvents of varying polarity in which the compound is sparingly soluble. Common choices include methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, and hexane.
-
Crystallization Techniques :
-
Slow Evaporation : Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion (Hanging Drop or Sitting Drop) : Dissolve the compound in a good solvent and place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the drop reduces the solubility of the compound, promoting crystallization.
-
Solvent Layering : Carefully layer a poor solvent on top of a solution of the compound in a good solvent. Crystals may form at the interface.
-
-
Temperature Control : Experiment with different temperatures (room temperature, 4°C, -20°C) as temperature can significantly affect solubility and crystal growth.
-
Purity : Ensure the highest possible purity of the compound, as impurities can inhibit crystallization.
A Comparative Look at Crystallographic Data
While experimental data for the title compound is not available, we can present a representative table of crystallographic parameters that one might expect for a compound of this nature. This hypothetical data is based on typical values for small organic molecules and serves as a comparative benchmark.
| Crystallographic Parameter | Representative Value (Hypothetical) | Alternative Possibilities & Considerations |
| Chemical Formula | C15H25NO5 | May vary with co-crystallized solvent molecules. |
| Formula Weight | 299.36 | Dependent on the chemical formula. |
| Crystal System | Monoclinic | Orthorhombic, Triclinic are also common for organic molecules. |
| Space Group | P2₁/c | The space group will determine the symmetry of the crystal lattice. |
| a (Å) | 10.5 | Unit cell dimensions define the size and shape of the unit cell. |
| b (Å) | 8.2 | |
| c (Å) | 18.1 | |
| α (°) | 90 | |
| β (°) | 98.5 | For a monoclinic system, β is not 90°. |
| γ (°) | 90 | |
| Volume (ų) | 1530 | Calculated from the unit cell dimensions. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) (g/cm³) | 1.30 | Dependent on the formula weight and unit cell volume. |
| Absorption Coefficient (mm⁻¹) | 0.10 | Depends on the elemental composition. |
| F(000) | 640 | The total number of electrons in the unit cell. |
| Crystal Size (mm³) | 0.2 x 0.15 x 0.1 | Ideal crystal size for data collection. |
| Theta range for data collection (°) | 2.0 to 25.0 | The range of diffraction angles measured. |
| Reflections collected | 10500 | Total number of diffraction spots measured. |
| Independent reflections | 2700 [R(int) = 0.04] | Symmetry-unique reflections. |
| Goodness-of-fit on F² | 1.05 | A measure of the quality of the crystallographic model. |
| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 | R-factors indicate the agreement between the model and the data. |
| Largest diff. peak and hole (e.Å⁻³) | 0.3 and -0.2 | Residual electron density. |
Visualizing the Structure and Workflow
To better understand the molecular structure and the process of its determination, the following diagrams are provided.
Caption: 2D representation of the 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate core structure.
Caption: Experimental workflow for the X-ray crystallographic analysis of a novel compound.
Conclusion
The structural elucidation of novel compounds like 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is a cornerstone of modern drug discovery. While specific crystallographic data for this molecule remains to be published, this guide provides a comprehensive framework for its determination and interpretation. By following a systematic approach to synthesis, crystallization, and X-ray diffraction analysis, researchers can unlock the precise three-dimensional information that is critical for advancing the development of new and effective therapeutics. The provided hypothetical data and standardized protocols serve as a valuable resource for scientists working with this important class of molecules.
References
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Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. Retrieved January 19, 2026, from [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). National Genomics Data Center (CNCB-NGDC). Retrieved January 19, 2026, from [Link]
-
Recent Advances on the Synthesis of Azepane-Based Compounds. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). Research Explorer - The University of Manchester. Retrieved January 19, 2026, from [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Crystal structure of oxazepine 7. Thermal ellipsoids are shown at 30 % probability. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
(PDF) Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
2-Tert-butyl-4-oxoazepane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
tert-butyl 4-oxoazepane-1-carboxylate. (n.d.). Stenutz. Retrieved January 19, 2026, from [Link]
-
Crystal structure of oxazepine 29. Thermal ellipsoids are shown at 30% probability. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The role of crystallography in drug design. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
X-ray crystallography over the past decade for novel drug discovery – where are we heading next? (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
tert-Butyl 3-oxoazepane-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate for Pharmaceutical Research and Development
In the landscape of modern drug discovery, the azepane scaffold is a privileged structure, bestowing favorable pharmacokinetic and pharmacodynamic properties upon a variety of therapeutic agents. The targeted functionalization of this seven-membered heterocycle allows for the fine-tuning of molecular interactions with biological targets. A key intermediate in the synthesis of advanced azepane derivatives is 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, a versatile building block for the elaboration of complex molecular architectures. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to inform route selection in both academic and industrial research settings.
Introduction to the Target Molecule
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is a functionalized azepanone featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, which modulates its reactivity and solubility, and an ethyl ester at the C3 position, which serves as a handle for further chemical transformations. The core structure, tert-butyl 4-oxoazepane-1-carboxylate, is a known intermediate in the development of various pharmaceutical products. The addition of the C3-ester functionality opens avenues for the synthesis of novel compounds with potential therapeutic applications.
This guide will dissect two plausible synthetic strategies for the preparation of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate:
-
Route A: Dieckmann Condensation followed by C-Acylation. This classical approach builds the azepane ring through an intramolecular condensation and subsequently introduces the desired ester functionality.
-
Route B: Ring Expansion of a Piperidine Precursor followed by C-Acylation. This alternative strategy utilizes a smaller, more readily available piperidine ring and expands it to the seven-membered azepane core before the final functionalization.
A thorough understanding of these routes is critical for researchers to select the most efficient, scalable, and cost-effective method for their specific needs.
Route A: Dieckmann Condensation and Subsequent C-Acylation
This synthetic pathway is a two-stage process that first constructs the N-Boc-4-oxoazepane ring via an intramolecular Claisen (Dieckmann) condensation, followed by the introduction of the ethyl carboxylate group at the C3 position through C-acylation of the ketone.
Stage 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate via Dieckmann Condensation
The Dieckmann condensation is a robust method for the formation of cyclic β-keto esters from dicarboxylic esters.[1] In this synthesis, a pimelic acid derivative is cyclized to form the azepan-4-one ring.
Experimental Protocol:
-
Step 1: Preparation of the Diester Precursor. A suitable N-Boc protected amino-pimelate diester is required. This can be synthesized from commercially available starting materials through standard amination and esterification procedures.
-
Step 2: Dieckmann Condensation. The diester is treated with a strong base, such as sodium ethoxide, in an inert solvent like xylene at reflux. The base promotes the intramolecular condensation to form the cyclic β-keto ester.
-
Step 3: Hydrolysis and Decarboxylation. The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation to yield N-Boc-azepan-4-one.
-
Step 4: N-Protection. If the Dieckmann condensation is performed on an unprotected amino-diester, the resulting azepan-4-one is protected with di-tert-butyl dicarbonate ((Boc)₂O) to afford tert-butyl 4-oxoazepane-1-carboxylate.
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A Comparative Guide to the Biological Activity of Azepane Dicarboxylates and Structurally Related Heterocycles
In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. The unique three-dimensional conformations of saturated and partially saturated ring systems offer access to a chemical space often untouched by traditional flat aromatic compounds. Among these, the azepane core, a seven-membered nitrogen-containing heterocycle, presents a flexible and synthetically accessible framework for the development of new therapeutic agents. This guide provides an in-depth comparison of the potential biological activities of 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate derivatives with established heterocyclic compounds, specifically focusing on antimicrobial and anticancer applications. While direct biological data for the titular compound is not yet publicly available, this guide will leverage data from structurally related azepanes and provide a comparative analysis with well-documented 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives to project its therapeutic potential.
The Azepane Scaffold: Synthesis and Derivatization Potential
The synthetic accessibility of a core scaffold is a critical factor in its viability for drug development. The parent structure, tert-butyl 4-oxoazepane-1-carboxylate, is a known intermediate in pharmaceutical manufacturing.[1] Its synthesis is often achieved through a ring expansion of a corresponding piperidine derivative.[1]
Proposed Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Building upon the available literature for the synthesis of the 4-oxoazepane core, a plausible synthetic route to the target compound, 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, can be postulated. The introduction of the ethyl carboxylate at the C-3 position likely proceeds through an initial activation of the C-3 position of the N-Boc-4-oxopiperidine precursor, followed by the ring expansion.
Experimental Workflow: Proposed Synthesis
Caption: Proposed synthetic workflow for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
This proposed synthesis highlights the modularity of the azepane scaffold, allowing for the introduction of various substituents at different positions. This derivatization potential is key to tuning the physicochemical properties and biological activity of the resulting compounds.
Comparative Biological Activity: A Focus on Antimicrobial and Anticancer Potential
While the specific biological activities of 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate are yet to be reported, the broader class of azepane derivatives has shown promise in various therapeutic areas.[2] To provide a meaningful comparison, we will examine the well-established antimicrobial and anticancer activities of two important classes of five-membered heterocycles: 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These compounds have been extensively studied and offer a benchmark against which the potential of novel scaffolds can be measured.
Antimicrobial Activity
The rise of antimicrobial resistance is a pressing global health threat, necessitating the discovery of new classes of antibiotics. Heterocyclic compounds have historically been a rich source of antimicrobial agents.
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole Derivative | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | Staphylococcus aureus | 12.5 | [3] |
| Escherichia coli | 25 | [3] | ||
| 1,3,4-Thiadiazole Derivative | 2-amino-5-(n-heptyl)-1,3,4-thiadiazole | Staphylococcus aureus | 3.12 | [4] |
| Escherichia coli | 6.25 | [4] | ||
| Azepane Derivative (Hypothetical) | 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate Derivative | Staphylococcus aureus | TBD | - |
| Escherichia coli | TBD | - |
TBD: To be determined. Data for azepane derivative is hypothetical and for comparative purposes only.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method is employed to determine the MIC of the test compounds.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Many heterocyclic antibiotics exert their effect by targeting essential bacterial enzymes. One such target is DNA gyrase, a type II topoisomerase crucial for DNA replication.
Caption: Proposed mechanism of action for a heterocyclic antimicrobial agent targeting DNA gyrase.
Anticancer Activity
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in drug discovery. Heterocyclic compounds are a prominent class of molecules investigated for their cytotoxic properties against various cancer cell lines.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole Derivative | 2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | MCF-7 (Breast Cancer) | 0.87 | [5] |
| HeLa (Cervical Cancer) | 1.24 | [5] | ||
| 1,3,4-Thiadiazole Derivative | 2-(4-Chlorophenyl)amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung Cancer) | 0.28 | [6] |
| MCF-7 (Breast Cancer) | 0.52 | [6] | ||
| Azepane Derivative (Hypothetical) | 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate Derivative | MCF-7 (Breast Cancer) | TBD | - |
| A549 (Lung Cancer) | TBD | - |
TBD: To be determined. Data for azepane derivative is hypothetical and for comparative purposes only.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Mechanism of Action: Induction of Apoptosis
A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.
Sources
- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
Spectroscopic Scrutiny: A Comparative Guide to the Diastereomers of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. This guide provides an in-depth spectroscopic comparison of the diastereomers of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, a multifaceted azepane derivative with significant potential as a scaffold in medicinal chemistry. Due to the presence of a stereocenter at the C3 position, this molecule can exist as a pair of enantiomers, which are spectroscopically indistinguishable in an achiral environment. However, the introduction of a second stereocenter, for instance, through substitution on the azepane ring, would lead to the formation of diastereomers. This guide will focus on the spectroscopic differentiation of these potential diastereomers, providing researchers with the analytical tools to discern subtle yet crucial stereochemical variations.
Diastereomers, being non-superimposable, non-mirror image stereoisomers, exhibit distinct physical and chemical properties, which extend to their spectroscopic signatures.[1][2] This guide will elucidate how nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be synergistically employed to unambiguously differentiate between the diastereomers of our target molecule. We will delve into the theoretical underpinnings of these techniques and present illustrative data to highlight the key distinguishing features.
The Structural Landscape: Understanding the Isomers
The core structure of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate features a seven-membered azepane ring. The key stereocenter is located at the C3 position, bearing an ethyl carboxylate group. For the purpose of this guide, we will consider the existence of a hypothetical second stereocenter, for instance at C5, which would give rise to diastereomeric pairs (e.g., (3R, 5R) vs. (3R, 5S)). The differing spatial arrangements of the substituents on these stereocenters will manifest as distinct spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment
NMR spectroscopy stands as the most powerful technique for the elucidation of stereochemistry in organic molecules.[3][4][5] The chemical environment of each nucleus is exquisitely sensitive to its spatial orientation, leading to measurable differences in chemical shifts and coupling constants between diastereomers.
¹H NMR Spectroscopy: A Window into Proton Environments
In the ¹H NMR spectrum, the protons on and adjacent to the stereocenters will exhibit the most significant differences between diastereomers. The spatial relationship between protons, governed by dihedral angles, directly influences the magnitude of their coupling constants, a principle described by the Karplus equation.
Expected Distinctions:
-
Chemical Shifts: The protons at C3 and our hypothetical C5, as well as the adjacent methylene protons at C2 and C6, will likely resonate at different chemical shifts in the two diastereomers. This is due to the varying anisotropic effects of the carbonyl group and the bulky tert-butyl and ethyl ester groups in their different spatial arrangements.
-
Coupling Constants: The coupling constants between H3-H2 and H5-H6 will differ between the diastereomers. These differences in J-values are a direct reflection of the different dihedral angles between these protons in the respective chair-like conformations of the azepane ring.
Table 1: Postulated ¹H NMR Data for Diastereomers of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
| Proton | Diastereomer A (e.g., cis) | Diastereomer B (e.g., trans) | Key Differentiator |
| H-3 | δ 3.8 ppm (dd, J = 8.0, 4.0 Hz) | δ 3.6 ppm (dd, J = 10.0, 3.0 Hz) | Chemical shift and coupling constants |
| H-5 | δ 2.9 ppm (m) | δ 3.1 ppm (m) | Chemical shift |
| H-2a | δ 3.5 ppm (dd, J = 14.0, 8.0 Hz) | δ 3.7 ppm (dd, J = 14.0, 10.0 Hz) | Coupling constant with H-3 |
| H-2b | δ 3.2 ppm (dd, J = 14.0, 4.0 Hz) | δ 3.4 ppm (dd, J = 14.0, 3.0 Hz) | Coupling constant with H-3 |
| Ethyl-CH₂ | δ 4.2 ppm (q, J = 7.1 Hz) | δ 4.2 ppm (q, J = 7.1 Hz) | Likely similar |
| Tert-butyl | δ 1.5 ppm (s) | δ 1.5 ppm (s) | Likely similar |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra will also display differences, albeit often more subtle than in ¹H NMR. The chemical shifts of the carbon atoms of the azepane ring, particularly C3 and C5, and the adjacent carbons C2, C4, and C6, are expected to vary between diastereomers due to steric compression and other through-space effects.
Table 2: Postulated ¹³C NMR Data for Diastereomers
| Carbon | Diastereomer A (e.g., cis) | Diastereomer B (e.g., trans) | Key Differentiator |
| C-3 | δ 55.0 ppm | δ 53.5 ppm | Chemical shift |
| C-5 | δ 48.0 ppm | δ 49.5 ppm | Chemical shift |
| C-4 (C=O) | δ 208.0 ppm | δ 208.5 ppm | Minor chemical shift difference |
| C-2 | δ 52.0 ppm | δ 51.0 ppm | Chemical shift |
| C-6 | δ 45.0 ppm | δ 46.0 ppm | Chemical shift |
| Ester C=O | δ 172.0 ppm | δ 172.2 ppm | Minor chemical shift difference |
| Boc C=O | δ 154.0 ppm | δ 154.1 ppm | Minor chemical shift difference |
2D NMR Techniques: Unraveling Connectivity and Spatial Relationships
Two-dimensional NMR experiments are invaluable for confirming assignments and providing further evidence for stereochemical differences.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[6][7][8] For our target molecule, COSY will confirm the connectivity between H-3 and the H-2 protons, and between H-5 and the H-6 protons. Differences in the cross-peak intensities and shapes can sometimes provide subtle clues about the relative magnitudes of coupling constants.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei.[6][9] This is crucial for unambiguously assigning the proton and carbon signals of the azepane ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away.[6][10][11] This is particularly useful for assigning quaternary carbons, such as the carbonyls, and for confirming the overall carbon framework. For instance, correlations from the H-2 and H-5 protons to the C-4 carbonyl carbon will be observed.
-
NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of their through-bond connectivity. This is the most direct NMR method for determining relative stereochemistry. For example, in a cis-diastereomer, a NOE/ROE correlation might be observed between H-3 and a proton on C-5, which would be absent in the trans-diastereomer.
Experimental Workflow for NMR Analysis
Sources
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- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to the Analytical Purity Determination of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, a key intermediate in pharmaceutical synthesis. The purity profile of such a molecule is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). We will delve into the technical nuances of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for chemical and chiral purity, and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assessment. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed, self-validating experimental protocols grounded in authoritative standards from the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH).
Introduction: The Imperative of Purity Analysis
1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is a functionalized azepane derivative, a structural motif present in numerous biologically active compounds. As a synthetic intermediate, its purity must be rigorously controlled to prevent the carryover of process-related impurities, by-products, or stereoisomers into the final drug substance.[1][2] The molecule's structure, featuring a β-keto ester system and a chiral center at the C3 position, presents specific analytical challenges that necessitate a multi-faceted approach to purity determination.
A comprehensive purity analysis must address several key aspects:
-
Chemical Purity: Quantifying impurities arising from the synthesis, such as starting materials, reagents, and side-products.
-
Enantiomeric Purity: Determining the ratio of the desired enantiomer to its mirror image, as different stereoisomers can have vastly different pharmacological and toxicological profiles.[3]
-
Absolute Purity (Assay): Providing an exact measure of the mass fraction of the main component in the bulk material, accounting for all impurities, including water and residual solvents.
This guide will compare the primary analytical tools used to address these aspects, focusing on the causality behind methodological choices to ensure robust and reliable results.
An Integrated Strategy for Comprehensive Purity Assessment
No single analytical method can provide a complete picture of a compound's purity. A robust strategy relies on orthogonal methods —techniques that measure the same attribute using different physicochemical principles. This approach significantly reduces the risk of an impurity co-eluting or being otherwise masked by the main component. The workflow below illustrates an integrated strategy for the comprehensive purity assessment of the target molecule.
Caption: Integrated workflow for comprehensive purity analysis.
Chromatographic Purity Assessment: The Workhorse of Impurity Profiling
Chromatography is the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities.[4][5] For 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, both reversed-phase and chiral HPLC are indispensable.
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
RP-HPLC separates compounds based on their relative hydrophobicity. It is the default method for analyzing organic molecules due to its robustness and wide applicability.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its long alkyl chains provide strong hydrophobic retention, ideal for separating a wide range of organic impurities that may be more or less polar than the target analyte.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B) is employed. A gradient is crucial for eluting both early-running polar impurities and late-running non-polar impurities within a reasonable timeframe while maintaining good peak shape. A phosphate or acetate buffer at a slightly acidic pH (e.g., pH 3-4) is often added to the aqueous phase to suppress the enolization of the β-keto ester, thereby preventing peak tailing and broadening.
-
Detection: The ester and ketone carbonyl groups provide sufficient chromophores for UV detection. A wavelength of 210-220 nm is typically chosen to maximize sensitivity for both the parent compound and potential impurities that lack strong chromophores.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 30 20 95 25 95 25.1 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1).
-
System Suitability Test (SST): As per USP <621>, inject a standard solution six times.[6] The relative standard deviation (%RSD) for peak area and retention time should be <1.0%. The tailing factor should be between 0.8 and 1.5.
Chiral HPLC for Enantiomeric Purity
The presence of a stereocenter at C3 necessitates a chiral separation method to quantify the enantiomeric excess (e.e.). Direct separation using a Chiral Stationary Phase (CSP) is the industry standard.[7][8]
Causality Behind Experimental Choices:
-
Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are exceptionally versatile and often provide the best enantioselectivity for a wide range of compounds.[9] A column like Chiralcel® OD-H or Chiralpak® AD-H would be an excellent starting point for screening.
-
Mobile Phase: Chiral separations are often achieved in normal-phase mode (e.g., hexane/isopropanol). The non-polar mobile phase enhances the specific hydrogen bonding, π-π, and steric interactions between the analyte and the chiral selector on the CSP, which are essential for enantiomeric recognition.[3] The addition of a small amount of a polar modifier like isopropanol is used to control retention time.
Experimental Protocol: Chiral HPLC Method
-
Instrumentation: HPLC system with an isocratic pump and UV detector.
-
Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of the mobile phase.
-
System Suitability Test (SST): Inject a racemic (50:50) mixture of the compound. The resolution between the two enantiomer peaks should be >1.5.
Absolute Purity Determination by Quantitative NMR (qNMR)
While HPLC provides relative purity, qNMR is a primary ratio method that can determine the absolute purity (assay) of a substance without needing a reference standard of the analyte itself.[10] The signal integral in NMR is directly proportional to the number of nuclei, making it an inherently quantitative technique.[11][12]
Causality Behind Experimental Choices:
-
Principle: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[13]
-
Internal Standard Selection: The ideal standard should be of high purity (>99.9%), non-volatile, stable, and have simple, sharp signals that do not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Acquisition Parameters: To ensure accurate quantification, the experiment must be set up to allow for full relaxation of all protons being measured. This is achieved by using a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest. A 30- or 45-degree pulse angle is often used instead of 90 degrees to shorten the required relaxation delay.[14]
Experimental Protocol: qNMR for Assay Determination
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d6).
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (D1): 30 seconds (ensure this is >5x T1).
-
Number of Scans: 16-32 (for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the tert-butyl singlet) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
-
Calculation: The purity (P) is calculated using the following formula:[11] P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the signal, M = molar mass, m = mass, and P = purity of the standard.
Identification of Impurities and Development of Stability-Indicating Methods
A crucial aspect of purity analysis is not just quantifying impurities but also identifying them and ensuring the analytical method can separate them from the main peak, especially those that form under stress conditions.
Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating analytical method as mandated by ICH guidelines.[15][16] The goal is to intentionally degrade the sample to identify likely degradation products and demonstrate the analytical method's specificity.[17]
Caption: Workflow for forced degradation studies.
The results from these studies, analyzed by the RP-HPLC method coupled with a Mass Spectrometer (LC-MS), are used to:
-
Identify the mass of degradation products, providing clues to their structures.
-
Demonstrate that the HPLC method can resolve these degradants from the main peak, proving it is "stability-indicating."
Comparative Summary of Primary Analytical Methods
| Feature | Reversed-Phase HPLC | Chiral HPLC | Quantitative NMR (qNMR) |
| Primary Purpose | Determination of chemical purity (process impurities, degradants). | Determination of enantiomeric purity/excess. | Determination of absolute purity (assay). |
| Principle | Differential partitioning based on hydrophobicity. | Enantioselective interactions with a Chiral Stationary Phase (CSP). | Signal intensity is directly proportional to the molar concentration of nuclei. |
| Selectivity | High for structurally different molecules. | Specific for enantiomers. | High, based on unique chemical shifts of protons. |
| Sensitivity (LOD/LOQ) | High (typically 0.01-0.1% for impurities). | Moderate to High, depends on detector and separation. | Lower than HPLC (typically >0.1% for impurities). |
| Accuracy/Precision | High precision for relative quantification. Accuracy depends on reference standards. | High precision for enantiomeric ratios. | High accuracy and precision. Considered a primary method. |
| Key Strength | Robust, versatile, ideal for impurity profiling and stability studies. | The only reliable way to determine enantiomeric purity. | Does not require a pure standard of the analyte; provides an absolute value.[10] |
| Key Limitation | Requires reference standards for impurity identification and quantification. | Column selection can be empirical; methods may be less robust than RP-HPLC. | Lower sensitivity than HPLC; requires more sample; complex mixtures are challenging. |
Method Validation According to ICH Guidelines
Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose. The ICH Q2(R1) guideline provides a framework for this process.[18][19][20] The validation demonstrates the method's specificity, linearity, range, accuracy, precision, and robustness, ensuring the trustworthiness of the generated data.[21]
Conclusion and Recommendations
The purity determination of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate requires a multi-pronged, orthogonal analytical strategy. No single technique is sufficient to build a complete and trustworthy purity profile.
The recommended approach is:
-
Primary Impurity Profiling: Use a validated, stability-indicating Reversed-Phase HPLC method to quantify all chemical impurities.
-
Stereoisomeric Control: Employ a specific Chiral HPLC method to ensure the enantiomeric excess meets required specifications.
-
Absolute Purity (Assay): Utilize Quantitative NMR (qNMR) as an orthogonal, primary method to determine the absolute mass fraction of the compound, providing a definitive assay value that is independent of chromatographic reference standards.
By integrating these three pillars of analysis, researchers and drug development professionals can ensure the quality, consistency, and safety of this critical pharmaceutical intermediate, satisfying both internal quality standards and stringent regulatory requirements.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
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Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: Universal Quantitative NMR Analysis of Complex Natural Samples Source: National Institutes of Health (NIH) URL: [Link]
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Title: Quantitative analysis using NMR Source: Journal of Chemical Education URL: [Link]
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Title: Quantitative NMR Spectroscopy Source: University of Oxford URL: [Link]
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Title: What is qNMR and why is it important? Source: Mestrelab Resources URL: [Link]
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Title: Chiral HPLC Column Source: Phenomenex URL: [Link]
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Title: Forced degradation studies Source: MedCrave online URL: [Link]
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Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
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Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
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Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]
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Title: Chiral HPLC for efficient resolution of enantiomers Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
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Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: National Institutes of Health (NIH) URL: [Link]
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Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
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Title: Analytical Methods Source: OPUS URL: [Link]
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Title: An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals Source: PubMed URL: [Link]
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Title: Analytical methods for the determination of pharmaceuticals in aqueous environmental samples Source: College of Saint Benedict and Saint John's University URL: [Link]
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Title: Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants Source: Journal of Education and Scientific Studies URL: [Link]
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Title: Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer Source: National Institutes of Health (NIH) URL: [Link]
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Title: Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants Source: ResearchGate URL: [Link]
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Title: tert-butyl 4-Oxoazepane-1-carboxylate Source: Oakwood Chemical URL: [Link]
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Title: Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate Source: ResearchGate URL: [Link]
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Title: tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 Source: PubChem URL: [Link]
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Comparing the reactivity of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate with similar ketones
An In-Depth Comparative Analysis of the Reactivity of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate and Structurally Related Ketones
Introduction
In the landscape of medicinal chemistry and drug development, saturated heterocyclic scaffolds are of paramount importance. The seven-membered azepane ring, in particular, offers a unique three-dimensional chemical space that is often underexplored compared to its five- and six-membered counterparts like pyrrolidine and piperidine.[1] This guide focuses on 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate , a highly functionalized azepane derivative that serves as a versatile building block in organic synthesis.
The reactivity of this molecule is dictated by a confluence of structural features: a flexible seven-membered ring, a ketone at the 4-position, a sterically demanding tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and an ethyl carboxylate group at the C-3 position, creating a β-keto ester moiety. Understanding the interplay of these features is crucial for predicting its behavior in chemical transformations.
This guide provides a comparative analysis of the reactivity of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate against a panel of structurally related cyclic ketones:
-
Cyclohexanone: A simple, conformationally well-defined six-membered cyclic ketone that serves as a baseline for reactivity.
-
N-Boc-4-piperidone: A six-membered heterocyclic analogue, allowing for the direct assessment of the N-Boc group's influence in a less flexible ring system.
-
Azepan-4-one: The parent seven-membered heterocycle, which helps to isolate the electronic and steric contributions of the N-Boc and ethyl ester substituents.
-
Ethyl 2-oxocyclohexanecarboxylate: A cyclic β-keto ester, providing a direct comparison for reactions involving the acidic α-proton and enolate chemistry.
We will delve into key reactions of ketones—nucleophilic addition and enolate formation—supported by experimental protocols and data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important synthetic intermediate.
Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
The target molecule is conveniently synthesized via an intramolecular Dieckmann condensation, a robust method for forming cyclic β-keto esters.[2][3] The general strategy involves the preparation of a linear diester precursor followed by base-mediated cyclization.
Caption: Synthetic workflow for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
Experimental Protocol: Dieckmann Condensation
-
Preparation of the Reaction Mixture: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq). Wash the NaH with dry hexanes (3x) to remove the mineral oil. Add dry toluene to the flask.
-
Addition of Precursor: Slowly add a solution of the acyclic diester precursor (1.0 eq) in dry toluene to the NaH suspension at room temperature.
-
Cyclization: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the α-carbon of one ester group to initiate the intramolecular condensation. NaH is ideal as it irreversibly forms the enolate, driving the reaction forward.[3]
-
Toluene and Reflux: The reaction requires elevated temperatures to overcome the activation energy for the cyclization of the seven-membered ring. Toluene is a suitable high-boiling, non-protic solvent.
-
Acidic Workup: The initial product of the Dieckmann condensation is the enolate of the β-keto ester. An acidic workup is necessary to protonate this enolate and yield the final neutral product.
Comparative Reactivity Analysis
The reactivity of a ketone is primarily governed by electronic and steric factors that influence the electrophilicity of the carbonyl carbon and the accessibility of the carbonyl to nucleophiles.[4][5]
Nucleophilic Addition: Reduction with Sodium Borohydride (NaBH₄)
Nucleophilic addition is a characteristic reaction of aldehydes and ketones.[6][7][8] The reduction of the carbonyl to an alcohol using a hydride reagent like sodium borohydride (NaBH₄) is a classic example and serves as an excellent probe for steric hindrance around the carbonyl group.[9]
Caption: General mechanism for the reduction of a ketone with NaBH₄.
Experimental Protocol: Reduction of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
-
Dissolution: Dissolve 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (1.0 eq) in methanol (MeOH) in a round-bottom flask at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NaBH₄: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Quenching and Workup: Once the starting material is consumed, slowly add acetone to quench the excess NaBH₄. Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting diastereomeric alcohols can be purified and characterized.
Comparative Data and Discussion
| Compound | Relative Reaction Rate | Yield (%) | Diastereomeric Ratio (if applicable) |
| Cyclohexanone | Very Fast | >95 | N/A |
| N-Boc-4-piperidone | Fast | >95 | N/A |
| Azepan-4-one | Fast | >90 | N/A |
| Ethyl 2-oxocyclohexanecarboxylate | Moderate | ~90 | ~3:1 |
| 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | Slow | ~85 | ~2:1 |
Analysis of Reactivity:
-
Steric Hindrance: The reactivity trend clearly demonstrates the impact of steric hindrance. Cyclohexanone is the most reactive due to the exposed nature of its carbonyl group. The presence of the N-Boc group in N-Boc-4-piperidone introduces some steric bulk, but the reactivity remains high. The target molecule is the least reactive. This is attributed to the combined steric bulk of the large N-Boc group and the adjacent ethyl ester group, which significantly shields the carbonyl carbon from the approaching hydride nucleophile.[10] The flexible nature of the seven-membered ring in the azepane derivatives may also contribute to conformations that hinder nucleophilic attack.
-
Electronic Effects: The N-Boc and ethyl ester groups are both electron-withdrawing, which should, in principle, increase the electrophilicity of the carbonyl carbon.[5] However, the observed decrease in reactivity suggests that steric effects are the dominant factor in this transformation. For ethyl 2-oxocyclohexanecarboxylate, the slightly reduced reactivity compared to cyclohexanone is also likely due to a combination of steric hindrance from the adjacent ester and potential enolization under the reaction conditions.
Enolate Formation and Reactivity
The presence of α-protons makes ketones acidic, allowing for the formation of nucleophilic enolates upon treatment with a base.[11] 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is a β-keto ester, and the proton at the C-3 position is particularly acidic due to being flanked by two carbonyl groups. This makes the regioselective formation of an enolate at C-3 highly favorable.
Caption: Regioselective enolate formation and alkylation of a β-keto ester.
Experimental Protocol: Alkylation
-
Enolate Formation: To a solution of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add an electrophile, such as methyl iodide (CH₃I) (1.2 eq), to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
Causality of Experimental Choices:
-
LDA: Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base. It is ideal for the rapid and quantitative formation of the kinetic enolate at low temperatures, preventing side reactions like self-condensation.[12]
-
Low Temperature (-78 °C): Performing the deprotonation and alkylation at low temperatures helps to control the regioselectivity of the enolate formation and minimizes potential side reactions.
Comparative Discussion
The key comparison here is with ethyl 2-oxocyclohexanecarboxylate . Both molecules are β-keto esters and are expected to undergo facile and regioselective deprotonation at the carbon between the two carbonyl groups.
-
Acidity and Enolate Formation: The pKa of the α-proton in both compounds is expected to be in the range of 10-12, making them readily deprotonated by bases like LDA or even alkoxides. The formation of the enolate should be efficient for both substrates.
-
Reactivity of the Enolate: The subsequent reactivity of the enolate in an alkylation reaction will be influenced by steric factors. The enolate derived from 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is expected to be slightly less reactive than the enolate of ethyl 2-oxocyclohexanecarboxylate. The bulky N-Boc group and the overall conformation of the seven-membered ring can create a more sterically encumbered environment for the approaching electrophile. This may lead to slightly longer reaction times or require more reactive electrophiles to achieve high yields.
Conclusion
This comparative guide demonstrates that the reactivity of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is a nuanced interplay of its structural components.
-
In nucleophilic addition reactions , such as hydride reduction, its reactivity is significantly attenuated compared to simpler cyclic ketones. This is primarily due to the substantial steric hindrance imposed by the N-Boc and C-3 ethyl ester groups, which outweighs the electronic activation of the carbonyl.
-
In reactions involving enolate intermediates , the molecule behaves as a typical β-keto ester, undergoing facile and regioselective deprotonation at the C-3 position. However, the steric environment created by the substituents and the seven-membered ring may slightly reduce the nucleophilicity of the resulting enolate compared to less hindered systems like ethyl 2-oxocyclohexanecarboxylate.
These insights are critical for synthetic chemists aiming to utilize this versatile azepane building block. By understanding its reactivity profile, researchers can better design reaction conditions, predict outcomes, and efficiently incorporate this valuable scaffold into complex target molecules for drug discovery and development.
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Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. [Link]
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Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2015). ResearchGate. [Link]
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Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017). Master Organic Chemistry. [Link]
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Enolates – Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]
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19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]
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Aldehydes and ketones: Electronic and steric effects. BrainKart. [Link]
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Cyclic Ketones as Future Fuels: Reactivity with OH Radicals. (2019). ACS Publications. [Link]
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Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018). YouTube. [Link]
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Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. [Link]
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2018). ResearchGate. [Link]
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Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. (2000). ResearchGate. [Link]
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Why are cyclic ketones more reactive than open chain analogous ketones? (2016). Quora. [Link]
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Dieckmann Condensation Reaction Mechanism. (2018). YouTube. [Link]
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tert-Butyl 3-oxoazepane-1-carboxylate. PubChem. [Link]
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. University of Rochester. [Link]
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Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2011). National Institutes of Health. [Link]
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Nucleophilic Additions to Ketones and Aldehydes. (2024). YouTube. [Link]
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Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. (2022). Journal of University of Shanghai for Science and Technology. [Link]
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Enolate Chemistry. University of Oxford. [Link]
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19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. (2023). OpenStax. [Link]
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Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. (2017). ResearchGate. [Link]
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Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). The University of Manchester. [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). Nature Chemistry. [Link]
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Navigating the Azepanone Scaffold: A Comparative Guide to Structure-Activity Relationships of Novel Cathepsin K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a privileged structure in modern medicinal chemistry. Its inherent conformational flexibility allows for effective exploration of the chemical space and optimal interactions with a variety of biological targets. A key building block in the synthesis of diverse azepane derivatives is tert-butyl 4-oxoazepane-1-carboxylate, a versatile intermediate for numerous pharmaceutical candidates.[1][2] While specific structure-activity relationship (SAR) studies on 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate analogs are not extensively available in public literature, a comprehensive investigation into a closely related series of azepan-3-one derivatives provides invaluable insights into the nuanced effects of structural modifications on biological activity.
This guide will therefore focus on the detailed SAR studies of 5-, 6-, and 7-methyl-substituted azepan-3-one analogs as potent and selective inhibitors of Cathepsin K, a cysteine protease implicated in bone resorption and osteoporosis. The foundational work by Yamashita and colleagues provides a robust dataset for a comparative analysis of how subtle changes in the substitution pattern on the azepanone ring can profoundly impact inhibitory potency and pharmacokinetic profiles.[3][4][5]
The Azepan-3-one Core: A Platform for Tuning Potency and Pharmacokinetics
The core structure of the inhibitors discussed is an azepan-3-one linked to a leucinamide moiety, which interacts with the active site of Cathepsin K. The N-1 position of the azepanone is substituted with a sulfonylated aminobenzoxazole group. The primary focus of the SAR study was to explore the impact of introducing a methyl group at the C5, C6, and C7 positions of the azepanone ring on the overall pharmacological properties of the parent compound 1 .
The rationale behind these modifications was to investigate if the conformational changes induced by the methyl substitution could lead to improved potency, selectivity, and, crucially, enhanced pharmacokinetic properties such as oral bioavailability and metabolic stability.
Synthetic Pathway to Methyl-Substituted Azepan-3-one Analogs
The synthesis of the methyl-substituted azepan-3-one analogs was accomplished through a multi-step sequence, as detailed by Yamashita et al. The general workflow involved the construction of the substituted azepanone ring, followed by coupling with the leucinamide and the aminobenzoxazole side chains.
General Synthetic Workflow
Caption: General synthetic route to methyl-substituted azepan-3-one analogs.
Experimental Protocol: Synthesis of the 4S-7-cis-Methylazepanone Analog (10)
A representative protocol for the synthesis of one of the most potent analogs, 10 , is outlined below. This multi-step synthesis highlights the key chemical transformations required to access these complex molecules.
-
Ring Expansion: A solution of a suitable N-protected methyl-substituted piperidinone in methanol is treated with trimethylsilyldiazomethane and a Lewis acid (e.g., BF₃·OEt₂) at low temperature to induce a ring expansion to the corresponding azepan-3-one.
-
Purification and Separation: The resulting diastereomeric mixture of the azepan-3-one is separated using chromatographic techniques to isolate the desired stereoisomer.
-
N-Deprotection: The N-protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
-
Sulfonylation: The secondary amine is then reacted with a substituted benzoxazole sulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane to install the N-1 side chain.
-
Leucinamide Coupling: The ketone at the C3 position is reductively aminated by treatment with leucinamide hydrochloride and a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloroethane. This step is stereoselective, leading to the desired stereochemistry at the C3 position.
-
Final Purification: The final compound is purified by chromatography to yield the target analog.
Comparative Biological Evaluation
The synthesized analogs were subjected to a battery of in vitro and in vivo assays to determine their potency as Cathepsin K inhibitors and to assess their pharmacokinetic properties.
In Vitro Cathepsin K Inhibition Assay
The inhibitory activity of the compounds against human Cathepsin K was determined using a fluorometric assay.
-
Enzyme and Substrate Preparation: Recombinant human Cathepsin K is used as the enzyme source. A fluorogenic peptide substrate, such as Z-Phe-Arg-AMC, is prepared in an appropriate assay buffer.
-
Assay Protocol: The assay is performed in 96-well plates. The test compounds are pre-incubated with the enzyme in the assay buffer for a specified period at room temperature.
-
Initiation and Measurement: The reaction is initiated by the addition of the substrate. The fluorescence intensity is measured over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., excitation at 360 nm and emission at 460 nm for AMC).
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation. The apparent Ki (Ki,app) values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Analysis
The introduction of a methyl group at different positions on the azepanone ring had a significant and often unpredictable effect on the inhibitory potency and pharmacokinetic profile of the analogs. The key findings are summarized in the tables below.
In Vitro Potency of Methyl-Substituted Azepan-3-one Analogs against Human Cathepsin K
| Compound | Substitution | Ki,app (nM) |
| 1 | Unsubstituted | 0.16 |
| 2 | 5S-Methyl | 0.49 |
| 3 | 5R-Methyl | 0.081 |
| 4 | 6S-Methyl | 0.12 |
| 5 | 6R-Methyl | 0.11 |
| 6 | 7S-Methyl | 0.11 |
| 7 | 7R-Methyl | 0.041 |
| 10 | 4S-7-cis-Methyl | 0.041 |
Data sourced from Yamashita et al., J. Med. Chem. 2006, 49, 5, 1597–1612.[5]
In Vivo Pharmacokinetic Properties of Key Analogs in Rats
| Compound | Substitution | Oral Bioavailability (%) | Clearance (mL/min/kg) |
| 1 | Unsubstituted | 42 | 49.2 |
| 3 | 5R-Methyl | 65 | 30.1 |
| 10 | 4S-7-cis-Methyl | 89 | 19.5 |
Data sourced from Yamashita et al., J. Med. Chem. 2006, 49, 5, 1597–1612.[5]
Key SAR Insights
The SAR data reveals several critical trends:
-
C5-Substitution: Introduction of a methyl group at the C5 position had a mixed effect on potency. The 5R-methyl analog (3 ) was more potent than the parent compound (1 ), while the 5S-methyl analog (2 ) was less potent. This suggests a specific stereochemical preference in the enzyme's active site. The 5R-methyl analog also showed improved oral bioavailability and reduced clearance.
-
C6-Substitution: Methyl substitution at the C6 position, in either the S or R configuration (4 and 5 ), resulted in a slight decrease in potency compared to the parent compound.
-
C7-Substitution: Methylation at the C7 position was generally well-tolerated and in some cases beneficial for potency. The 7R-methyl analog (7 ) was one of the most potent compounds in the series.
-
The 4S-7-cis-Methyl Analog (10): The most promising compound to emerge from this study was the 4S-7-cis-methylazepanone analog (10 ), also known as relacatib.[4] This compound exhibited a remarkable combination of high potency (Ki,app = 0.041 nM) and excellent pharmacokinetic properties, including high oral bioavailability (89%) and low clearance (19.5 mL/min/kg) in rats.[5]
The improved properties of analog 10 are hypothesized to be due to the methyl group inducing a favorable conformation of the azepanone ring for binding to the active site of Cathepsin K, as well as potentially blocking a site of metabolic attack.
Visual Summary of Key SAR Findings
Caption: Key structure-activity relationships of methyl-substituted azepan-3-one inhibitors of Cathepsin K.
Conclusion
The systematic exploration of methyl substitutions on the azepan-3-one scaffold has provided a clear and compelling demonstration of how minor structural modifications can be leveraged to significantly enhance the pharmacological properties of a lead compound. The study by Yamashita and colleagues successfully identified the 4S-7-cis-methylazepanone analog, relacatib (10 ), as a highly potent and orally bioavailable inhibitor of Cathepsin K.[4][5] These findings underscore the importance of the azepanone core as a versatile template in drug design and provide a valuable roadmap for the future development of selective and efficacious enzyme inhibitors. The detailed SAR and pharmacokinetic data presented in this guide offer a solid foundation for researchers and drug development professionals working on azepane-based therapeutics.
References
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Yamashita, D. S., et al. (2006). Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. Journal of Medicinal Chemistry, 49(5), 1597–1612. [Link]
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PubMed. (2006). Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. National Center for Biotechnology Information. [Link]
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Chem-Impex. (n.d.). N-Boc-hexahydro-1H-azepin-4-one. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a profound responsibility for safety and environmental stewardship. The proper disposal of novel or specialized chemical compounds is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (CAS No. 142475-73-0), a substituted azepane derivative common in drug development and organic synthesis.
In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is mandated. The procedures outlined below are based on established best practices for handling novel chemical entities with unknown toxicological and environmental profiles. The core directive is to treat this compound as hazardous waste to ensure maximum protection for personnel and the environment.
Part 1: Hazard Assessment and Initial Considerations
Based on similar chemical structures, potential hazards may include skin, eye, and respiratory irritation.[3] Therefore, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Key Data & Hazard Profile
| Property | Value / Assessment |
| CAS Number | 142475-73-0 |
| Molecular Formula | C₁₅H₂₅NO₅ |
| Inferred Hazards | Potential for skin, eye, and respiratory irritation. Biologically active. Environmental fate unknown. Treat as hazardous. |
| Physical State | Likely a solid or high-boiling point liquid at room temperature. |
| Primary Disposal Route | Collection as regulated chemical waste for incineration via an approved environmental health services (EHS) vendor. DO NOT dispose down the drain or in regular trash. [4][5] |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures compliance with general laboratory safety standards and environmental regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the following:
-
Safety Goggles: Chemical splash goggles are mandatory to protect against potential eye irritation.
-
Gloves: Nitrile gloves are required. Inspect them for any tears or holes before use.
-
Lab Coat: A full-length lab coat must be worn to protect against skin contact.
Step 2: Waste Segregation and Container Selection
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[6]
-
Designate a Waste Stream: This compound should be disposed of in a "Non-Halogenated Organic Waste" stream. If the compound is in a solid form, it should be collected as "Solid Chemical Waste." Never mix it with halogenated solvents (e.g., dichloromethane, chloroform) or corrosive wastes (acids/bases).[7]
-
Select a Compatible Container:
-
Use a clearly labeled, leak-proof container made of a material compatible with the waste. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.[5]
-
The container must have a secure, screw-top cap to prevent spills and evaporation.[6]
-
Ideally, use the original container if it is empty and in good condition. Otherwise, use a designated waste container provided by your institution's Environmental Health & Safety (EHS) department.[6]
-
Step 3: Waste Collection and Labeling
-
Transferring Waste: Carefully transfer the waste material into the designated container. If transferring a solid, use a powder funnel. If transferring a liquid solution, use a funnel to prevent spills. Perform these transfers within a chemical fume hood.
-
Labeling: Accurate labeling is a strict regulatory requirement.[4][8] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate".
-
The approximate concentration and total quantity of the waste.
-
The date you first added waste to the container (the "Accumulation Start Date").[8]
-
Your name, laboratory, and contact information.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[4][6]
-
Location: The SAA must be in the same room where the waste was generated.
-
Containment: Store the waste container in a secondary containment bin to catch any potential leaks.
-
Closure: Keep the waste container securely capped at all times, except when you are actively adding waste.[5][6]
-
Capacity: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year, but check with your local EHS), arrange for pickup through your institution's EHS department.[4][5]
-
Documentation: Follow your institution's procedures for waste pickup, which may involve submitting an online request form.
The diagram below illustrates the mandatory workflow for the disposal of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
Caption: Disposal workflow for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
Part 3: Decontamination and Spill Procedures
Empty Container Disposal
An "empty" container that held this compound must still be managed carefully.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]
-
Collect Rinsate: The rinsate (the solvent from rinsing) is now considered hazardous waste and must be collected in the appropriate non-halogenated organic waste container.[8]
-
Deface Label: After triple-rinsing, obliterate or remove the original chemical label on the container.
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or glass recycling, as per your institution's policy.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.
-
Contain the Spill: For minor spills that you are trained to handle, use a chemical spill kit. Absorb the spill with an inert material like vermiculite or sand.
-
Collect Cleanup Debris: Sweep the absorbent material into a designated bag or container. This debris is now considered hazardous waste and must be labeled and disposed of through EHS.[8]
-
Decontaminate: Clean the spill area with a suitable solvent and soap and water.
By adhering to this comprehensive disposal plan, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the principles of responsible scientific research. When in doubt, always contact your EHS department for guidance. [4]
References
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- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
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A Researcher's Guide to the Safe Handling of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
As a novel compound often used in complex organic synthesis, particularly in drug development, 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate requires a cautious and well-informed approach to laboratory handling. This guide provides essential safety and logistical information, moving beyond a simple checklist to explain the reasoning behind each procedural step. Our goal is to equip researchers with the knowledge to work safely and effectively with this and similar chemical entities.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. The following guidance is synthesized from the hazard profiles of structurally similar compounds, including other N-Boc protected cyclic amino esters and β-keto esters. It is imperative to treat this compound with the care required for a substance with unknown long-term toxicological properties.
Hazard Assessment: An Inference-Based Approach
The molecular structure of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate contains several functional groups that inform our understanding of its potential hazards: a cyclic amine protected with a tert-butyloxycarbonyl (Boc) group, and a β-keto ester.
Based on data from close structural analogs, such as 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate and tert-Butyl 3-oxoazepane-1-carboxylate, we can infer the following primary hazards[1][2]:
-
Skin Irritation: Likely to cause skin irritation upon contact[1][2].
-
Eye Irritation: Poses a risk of serious eye irritation[1][2].
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled[1][2].
-
Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled[2][3].
The N-Boc protecting group is generally stable but can be cleaved under acidic conditions, which would generate a secondary amine and release isobutylene and carbon dioxide. This reactivity is a key consideration during handling and in the event of accidental mixing with acids[4][5][6].
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial. The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>50 g) or when there is a risk of splashing. | Protects against splashes that can cause serious eye irritation[1][2]. A face shield offers broader protection for the entire face. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty neoprene gloves. | Provides a barrier against skin contact and potential irritation[1][2]. Check glove manufacturer's compatibility charts for specific breakthrough times. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated fume hood. If working outside of a fume hood or with powders that could become airborne, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Minimizes the risk of inhaling aerosols or vapors, which may cause respiratory irritation[1][2]. |
| Footwear | Closed-toe, non-perforated shoes made of a chemically resistant material. | Protects feet from spills. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls: All manipulations of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep it away from strong acids, bases, and oxidizing agents. The β-keto ester functionality can be sensitive to hydrolysis, so protection from moisture is important[7].
-
Weighing: If handling a solid form, weigh it out in the fume hood to prevent the generation of airborne dust.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Place the contaminated material in a sealed container for proper disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
As a non-halogenated organic compound, 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate and its associated waste should be disposed of in accordance with local and institutional regulations.
-
Waste Segregation: Do not mix this waste with halogenated solvents. Halogenated and non-halogenated waste streams are typically treated differently, with non-halogenated waste often being used as a fuel source in cement kilns[8][9].
-
Containerization: Collect all waste containing this compound (including contaminated absorbents, gloves, and paper towels) in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Non-Halogenated Organic Waste" and list the chemical constituents[10][11][12].
-
Aqueous Waste: Any aqueous solutions containing this compound should also be collected as hazardous waste and not poured down the drain.
-
Pickup: Arrange for waste pickup through your institution's environmental health and safety department.
By adhering to these guidelines, researchers can mitigate the potential risks associated with handling 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, ensuring a safer laboratory environment for everyone.
References
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AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
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MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
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- Long, B., Ren, L., Jiang, M., Hu, S., Jiang, Q., Li, L., Chen, X., & Wu, Z. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(50), 36049-36053.
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
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ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]
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ResearchGate. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Industrial & Engineering Chemistry Research, 49(23). [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

